Product packaging for 1-Myristoyl-sn-glycero-3-phosphocholine(Cat. No.:CAS No. 20559-16-4)

1-Myristoyl-sn-glycero-3-phosphocholine

カタログ番号: B162887
CAS番号: 20559-16-4
分子量: 467.6 g/mol
InChIキー: VXUOFDJKYGDUJI-OAQYLSRUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1-Myristoyl-2-hydroxy-sn-glycero-3-PC is a saturated 14:0 lysophosphatidylcholine that consists of one chain of myristic acid at the sn-1 position. It is formed in plasma by lecithin:cholesterol acyltransferase (LCAT) and has a role in lipid signaling by acting on lysophospholipid receptors.>1-myristoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 14:0 in which the acyl group specified is myristoyl. The major species at pH 7.3. It is a lysophosphatidylcholine 14:0, a 1-O-acyl-sn-glycero-3-phosphocholine and a tetradecanoate ester.>PC(14:0/0:0), also known as LPC(14:0) or lysopc(14:0/0:0), belongs to the class of organic compounds known as 1-acyl-sn-glycero-3-phosphocholines. These are glycerophosphocholines in which the glycerol is esterified with a fatty acid at O-1 position, and linked at position 3 to a phosphocholine. Thus, PC(14:0/0:0) is considered to be a glycerophosphocholine lipid molecule. PC(14:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(14:0/0:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva and blood. Within the cell, PC(14:0/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(14:0/0:0) exists in all eukaryotes, ranging from yeast to humans. In humans, PC(14:0/0:0) is involved in the fenoprofen action pathway, the etoricoxib action pathway, the salicylate-sodium action pathway, and the celecoxib action pathway. PC(14:0/0:0) is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H46NO7P B162887 1-Myristoyl-sn-glycero-3-phosphocholine CAS No. 20559-16-4

特性

IUPAC Name

[(2R)-2-hydroxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUOFDJKYGDUJI-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942748
Record name 2-Hydroxy-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(14:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20559-16-4
Record name 1-Myristoyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20559-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Myristoyl-sn-glycero-3-phosphocholine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T5V973UQY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LysoPC(14:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Myristoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: [Your Name/Organization]

Publication Date: December 25, 2025

Version: 1.0

Abstract

1-Myristoyl-sn-glycero-3-phosphocholine, a prominent member of the lysophosphatidylcholine (LPC) family, is a bioactive lipid mediator integral to a myriad of cellular processes. This document provides a comprehensive technical overview of its physicochemical properties, biological functions, and its burgeoning role in biomedical research and drug development. We delve into its intricate involvement in cellular signaling pathways, its impact on membrane dynamics, and present detailed experimental protocols for its study. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this multifaceted molecule.

Introduction

This compound, also known as LysoPC(14:0) or myristoyl-lysophosphatidylcholine, is a lysophospholipid characterized by a myristic acid chain at the sn-1 position of the glycerol backbone. As an intermediate in the metabolism of phosphatidylcholine, it is not merely a structural component of cell membranes but also a potent signaling molecule.[1] Its amphipathic nature allows it to influence membrane fluidity and curvature, thereby modulating the function of membrane-bound proteins.[2] Emerging evidence has implicated LPC(14:0) in a diverse range of physiological and pathological processes, including inflammation, immune responses, and cellular proliferation, making it a molecule of significant interest in contemporary research.[1][3]

Physicochemical Properties

This compound is a white, crystalline solid at room temperature. Its unique structure, possessing a single acyl chain, imparts detergent-like properties that influence its behavior in aqueous solutions and its interaction with lipid bilayers.

PropertyValueReference
Synonyms 14:0 Lyso-PC, LMPC, Myristoyl-lysophosphatidylcholine[4]
Molecular Formula C₂₂H₄₆NO₇P[5]
Molecular Weight 467.6 g/mol [5]
Appearance White crystalline solid[4]
Solubility Soluble in PBS (pH 7.2) at 2 mg/mL[4]
Critical Micelle Concentration (CMC) Below 40-50 µM[5]

Biological Roles and Signaling Pathways

This compound exerts its biological effects through various mechanisms, including direct interaction with cell surface receptors and modulation of intracellular signaling cascades.

Anti-inflammatory and Cytoprotective Effects

LPC(14:0) has demonstrated significant anti-inflammatory and protective roles in various disease models. It has been shown to alleviate lipopolysaccharide (LPS)-induced acute lung injury by protecting the alveolar epithelial barrier.[6] This protective effect is mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a key regulator of the antioxidant response.[6]

Furthermore, LPC(14:0) can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by producing pro-inflammatory cytokines.[3][7] By suppressing NLRP3 inflammasome activation, LPC(14:0) reduces the secretion of inflammatory mediators such as IL-1β, IL-6, and TNF-α.[3][7]

Nrf2_HO1_Pathway LPC14_0 This compound (LPC 14:0) Nrf2 Nrf2 LPC14_0->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces expression Antioxidant_Response Antioxidant Response & Cytoprotection HO1->Antioxidant_Response Inflammation_Reduction Inflammation Reduction HO1->Inflammation_Reduction

Figure 1: Activation of the Nrf2/HO-1 signaling pathway by LPC(14:0).

NLRP3_Inhibition_Pathway LPS Lipopolysaccharide (LPS) NLRP3_Inflammasome NLRP3 Inflammasome LPS->NLRP3_Inflammasome activates Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b IL-1β (Inflammation) Pro_IL1b->IL1b LPC14_0 This compound (LPC 14:0) LPC14_0->NLRP3_Inflammasome inhibits

Figure 2: Inhibition of the NLRP3 inflammasome pathway by LPC(14:0).
G-Protein Coupled Receptor (GPCR) Signaling

LPC(14:0) can act as a signaling molecule by binding to and activating specific G-protein coupled receptors (GPCRs). Receptors such as G2A (GPR132) and GPR4 have been identified as targets for lysophosphatidylcholines, including LPC(14:0).[4][6] Activation of these receptors can trigger downstream signaling cascades, influencing a variety of cellular functions such as immune cell activation and migration.[4][6] The interaction of LPCs with their receptors can be complex, with some studies suggesting direct binding while others propose an indirect activation mechanism.[5]

GPCR_Signaling_Pathway LPC14_0 This compound (LPC 14:0) GPCR G2A/GPR132, GPR4 LPC14_0->GPCR binds to G_Protein G-protein GPCR->G_Protein activates Downstream_Effectors Downstream Effectors (e.g., adenylyl cyclase, phospholipase C) G_Protein->Downstream_Effectors modulates Cellular_Response Cellular Response (e.g., migration, proliferation) Downstream_Effectors->Cellular_Response

Figure 3: LPC(14:0) signaling through G-protein coupled receptors.
Modulation of Membrane Properties and Enzyme Activity

The insertion of LPC(14:0) into cellular membranes can alter their biophysical properties. Its cone-like shape, a consequence of having a single acyl chain, can induce positive curvature in the membrane, which can influence processes like membrane fusion and fission.[2] This alteration in membrane fluidity and structure can, in turn, affect the activity of membrane-associated enzymes and ion channels.[2] For instance, LPCs have been shown to modulate the activity of protein kinase C (PKC), with low concentrations causing activation and higher concentrations leading to inhibition.[1]

Quantitative Data

The biological activity of this compound has been quantified in various experimental systems. A notable example is its inhibitory effect on membrane fusion.

AssayTarget/SystemValueReference
Inhibition of Fusion Yeast Vacuole FusionIC₅₀ ≈ 30 µM[8]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of Liposomes

Liposomes are frequently used as model membrane systems to study the effects of LPC(14:0). The thin-film hydration method is a common technique for their preparation.[11][12]

Materials:

  • This compound

  • Other lipids (e.g., phosphatidylcholine, cholesterol) as required

  • Chloroform or a chloroform/methanol mixture

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., PBS, Tris-HCl)

  • Water bath sonicator or extruder

Procedure:

  • Dissolve the desired lipids, including this compound, in chloroform or a chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Liposome_Preparation_Workflow Start Start Dissolve_Lipids Dissolve Lipids in Organic Solvent Start->Dissolve_Lipids Form_Film Form Thin Lipid Film (Rotary Evaporation) Dissolve_Lipids->Form_Film Hydrate_Film Hydrate Film with Aqueous Buffer Form_Film->Hydrate_Film Size_Reduction Size Reduction (Sonication/Extrusion) Hydrate_Film->Size_Reduction End Unilamellar Liposomes Size_Reduction->End

Figure 4: Workflow for the preparation of liposomes by the thin-film hydration method.
Cell Viability Assay (CCK-8)

To assess the cytotoxic effects of LPC(14:0), a Cell Counting Kit-8 (CCK-8) assay can be performed.[13]

Materials:

  • Target cell line (e.g., RAW 264.7 macrophages)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the culture medium from the wells and replace it with the medium containing different concentrations of LPC(14:0). Include a vehicle control (medium with the same concentration of the solvent used for the LPC(14:0) stock).

  • Incubate the cells for the desired period (e.g., 24 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis for Protein Expression

Western blotting is used to detect changes in the expression levels of specific proteins in response to LPC(14:0) treatment.[7]

Materials:

  • Target cells or tissues

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NLRP3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as required.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and development areas.

  • Drug Delivery: As a component of liposomes, it can be used to modulate the stability, fluidity, and drug release characteristics of these nanocarriers.[6]

  • Model Membranes: It is widely used in the creation of artificial membranes to study lipid-protein interactions and the biophysical properties of cell membranes.[14]

  • Therapeutic Target: Its involvement in inflammatory and metabolic diseases suggests that targeting its signaling pathways could be a viable therapeutic strategy.[3]

  • Cosmetics and Skincare: Its emulsifying and hydrating properties are utilized in cosmetic formulations.[6]

Conclusion

This compound is a pleiotropic lipid mediator with profound effects on cellular function. Its roles in modulating inflammation, oxidative stress, and cell signaling are increasingly being recognized. A thorough understanding of its physicochemical properties and biological activities, facilitated by the experimental protocols outlined in this guide, is crucial for harnessing its potential in both basic research and the development of novel therapeutic interventions. Further investigation into its complex signaling networks will undoubtedly unveil new avenues for treating a wide range of diseases.

References

An In-depth Technical Guide to 1-Myristoyl-sn-glycero-3-phosphocholine: Properties, Protocols, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-sn-glycero-3-phosphocholine, also known as Lyso-PC(14:0) or LPC(14:0), is a lysophospholipid that plays a significant role in a variety of biological processes. As a key component of cell membranes and a bioactive lipid mediator, it is implicated in cellular signaling, inflammation, and the formulation of drug delivery systems.[1] This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its analysis and application, and a visual representation of its involvement in critical signaling pathways.

Core Properties of this compound

The physicochemical properties of this compound are fundamental to its biological function and applications in research and development. These properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C22H46NO7P[1][2]
Molecular Weight 467.58 g/mol [1][2]
Monoisotopic Mass 467.30118980 Da[2]
Physical State White powder/solid[1][2][3]
Melting Point >142°C (decomposes)[3]
Solubility Ethanol: 50 mg/mL (with sonication)PBS (pH 7.2): 2 mg/mLPractically insoluble in water[4][5][6]
Critical Micelle Concentration (CMC) 0.043 - 0.090 mM[7]
Collision Cross Section (CCS) [M+H]+ 221.9 Ų (Drift Tube, N2)[2]
Collision Cross Section (CCS) [M+Na]+ 225.1 Ų (Drift Tube, N2)[2]

Key Signaling Pathways Involving this compound

This compound is an active signaling molecule that modulates inflammatory responses through various pathways. Two key pathways are the Nrf2/HO-1 antioxidant response and the NLRP3 inflammasome activation.

Nrf2/HO-1 Signaling Pathway

LPC(14:0) has been shown to activate the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress.[8] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9][10] Upon stimulation by LPC(14:0), Nrf2 is believed to dissociate from Keap1 and translocate to the nucleus.[8][11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[11] HO-1, in turn, helps to mitigate oxidative damage.[11]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPC LPC(14:0) Keap1_Nrf2 Keap1-Nrf2 Complex LPC->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome ubiquitination Nrf2_cyto->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Keap1->Keap1_Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to HO1 HO-1 Gene ARE->HO1 activates transcription HO1_protein HO-1 Protein HO1->HO1_protein translation Antioxidant_Response Antioxidant Response HO1_protein->Antioxidant_Response

LPC(14:0) activation of the Nrf2/HO-1 antioxidant pathway.
NLRP3 Inflammasome Pathway

Lysophosphatidylcholines, including LPC(14:0), can induce the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that plays a critical role in the innate immune response.[2][3][12] The activation of the NLRP3 inflammasome is a key step in the processing and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[12] LPC-induced activation of the NLRP3 inflammasome has been linked to potassium efflux and lysosomal damage in monocytes.[2][3] This process involves the assembly of the NLRP3 protein with an adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form.[6]

NLRP3_Inflammasome_Pathway LPC LPC(14:0) Cell Cell Membrane K_efflux K+ Efflux Cell->K_efflux induces Lysosomal_damage Lysosomal Damage Cell->Lysosomal_damage induces NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive activates Lysosomal_damage->NLRP3_inactive activates NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3_active->Inflammasome recruits ASC ASC ASC->Inflammasome recruits Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome recruits Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalytic cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B cleaves IL1B Active IL-1β Pro_IL1B->IL1B Secretion Secretion IL1B->Secretion

LPC(14:0)-induced activation of the NLRP3 inflammasome.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol describes the determination of the CMC of this compound using a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which exhibits a significant increase in fluorescence upon incorporation into the hydrophobic core of micelles.[1][13]

Materials:

  • This compound

  • Fluorescent probe (e.g., DPH in tetrahydrofuran)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in the desired aqueous buffer.

  • Prepare a series of dilutions of the stock solution to cover a concentration range above and below the expected CMC.

  • To each dilution, add a small aliquot of the fluorescent probe stock solution to achieve a final probe concentration in the nanomolar to low micromolar range.

  • Incubate the solutions for a sufficient time to allow for equilibration and probe partitioning into any micelles formed.

  • Measure the fluorescence intensity of each sample using the fluorescence spectrophotometer. Set the excitation and emission wavelengths appropriate for the chosen probe (e.g., for DPH, excitation at ~358 nm and emission at ~430 nm).[1]

  • Plot the fluorescence intensity as a function of the logarithm of the this compound concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve, which represents the concentration at which a sharp increase in fluorescence occurs due to micelle formation.[14]

Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol outlines a common method for preparing unilamellar liposomes incorporating this compound.

Materials:

  • This compound (and other lipids as required)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer for hydration (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Water bath sonicator

Procedure:

  • Dissolve this compound and any other lipids in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipids.

  • Agitate the flask to disperse the lipid film, forming a suspension of multilamellar vesicles (MLVs). This can be facilitated by vortexing or gentle sonication in a water bath.

  • To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with the desired pore size using a lipid extruder.

Analysis by Mass Spectrometry

This protocol provides a general workflow for the analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Internal standard (e.g., a deuterated analog of LPC)

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system (e.g., UHPLC coupled to a triple-quadrupole or high-resolution mass spectrometer)

Procedure:

  • Lipid Extraction: Perform a lipid extraction from the biological sample using a method such as the Bligh-Dyer or Folch extraction, after spiking with the internal standard.

  • Sample Preparation: Evaporate the organic solvent from the extracted lipid fraction and reconstitute the residue in a solvent compatible with the LC mobile phase.

  • LC Separation: Inject the sample onto a suitable LC column (e.g., a C18 reversed-phase column) to separate the different lipid species.

  • MS/MS Analysis: Analyze the eluting lipids using the mass spectrometer in a targeted manner. For this compound, this typically involves monitoring the precursor-to-product ion transition of m/z 468.3 → 184.1 in positive ion mode. The m/z 184.1 product ion is characteristic of the phosphocholine headgroup.

  • Quantification: Quantify the amount of this compound in the sample by comparing the peak area of the analyte to that of the internal standard.

Experimental Workflow: Investigating Anti-inflammatory Effects

The following workflow describes a typical experiment to investigate the anti-inflammatory effects of this compound on cultured macrophages.

Experimental_Workflow cluster_analysis Analysis start Start: Culture Macrophages (e.g., RAW 264.7) treatment Treatment Groups: 1. Control (Vehicle) 2. LPS only 3. LPC(14:0) + LPS 4. LPC(14:0) only start->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation harvest Harvest Supernatant and Cell Lysate incubation->harvest elisa ELISA for Cytokines (e.g., TNF-α, IL-6) in Supernatant harvest->elisa western Western Blot for Signaling Proteins (e.g., p-Nrf2, NLRP3) in Cell Lysate harvest->western qpcr qPCR for Gene Expression (e.g., HO-1, IL1B) from Cell Lysate harvest->qpcr data_analysis Data Analysis and Interpretation elisa->data_analysis western->data_analysis qpcr->data_analysis

Workflow for studying the anti-inflammatory effects of LPC(14:0).

Conclusion

This compound is a multifaceted lysophospholipid with well-defined physicochemical properties that underpin its crucial roles in cellular biology and its utility in biomedical research. Its involvement in key inflammatory signaling pathways, such as the Nrf2/HO-1 and NLRP3 inflammasome pathways, makes it a molecule of significant interest for understanding and potentially treating inflammatory conditions. The experimental protocols provided in this guide offer a foundation for the accurate characterization and application of this important lipid mediator in a research setting. Further investigation into the diverse biological functions of this compound is warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide to Lysophosphatidylcholine (LPC): Structure, Function, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (LPC), a class of lysophospholipids, is emerging as a critical bioactive lipid mediator involved in a multitude of physiological and pathological processes. Generated from the hydrolysis of phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes, LPC is no longer considered merely an intermediate in phospholipid metabolism. It is now recognized as a potent signaling molecule that modulates cellular functions through receptor-mediated and direct biophysical mechanisms. This technical guide provides a comprehensive overview of the structure, diverse functions, and key signaling pathways of LPC, along with detailed experimental protocols for its analysis and quantification.

LPC Structure and Metabolism

Chemical Structure

Lysophosphatidylcholine is a glycerophospholipid characterized by a glycerol backbone, a single acyl chain esterified at either the sn-1 or sn-2 position, and a phosphocholine head group at the sn-3 position. The variability of the fatty acid chain in terms of length and saturation gives rise to a diverse array of LPC species, each with potentially distinct biological activities.

The two primary isomers of LPC are 1-LPC and 2-LPC, depending on the position of the single acyl chain. 2-LPC is the more abundant and stable isomer in biological systems.

Metabolic Pathways

LPC homeostasis is tightly regulated by a series of enzymatic reactions collectively known as the Lands cycle. The primary enzymes involved in LPC metabolism are:

  • Phospholipase A2 (PLA2): This enzyme catalyzes the hydrolysis of phosphatidylcholine at the sn-2 position to generate 2-LPC and a free fatty acid.

  • Lysophospholipase (LysoPL): These enzymes hydrolyze LPC to glycerophosphocholine and a free fatty acid, thereby terminating its signaling activity.

  • LPC Acyltransferase (LPCAT): This enzyme re-acylates LPC to form phosphatidylcholine, completing the Lands cycle.

dot graph "LPC_Metabolism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

PC [label="Phosphatidylcholine"]; LPC [label="Lysophosphatidylcholine (LPC)", fillcolor="#FBBC05"]; GPC [label="Glycerophosphocholine"]; FFA [label="Free Fatty Acid"];

PC -> LPC [label="Phospholipase A2 (PLA2)"]; LPC -> PC [label="LPC Acyltransferase (LPCAT)"]; LPC -> GPC [label="Lysophospholipase (LysoPL)"]; LPC -> FFA [style=invis]; } digraph "LPC_Metabolism" { graph [label="LPC Metabolic Pathway", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124"]; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

PC [label="Phosphatidylcholine"]; LPC [label="Lysophosphatidylcholine (LPC)", fillcolor="#FBBC05"]; GPC [label="Glycerophosphocholine"]; FFA [label="Free Fatty Acid"];

PC -> LPC [label="Phospholipase A2 (PLA2)"]; LPC -> PC [label="LPC Acyltransferase (LPCAT)"]; LPC -> GPC [label="Lysophospholipase (LysoPL)"]; LPC -> FFA [style=invis]; } Caption: Overview of the enzymatic regulation of Lysophosphatidylcholine (LPC) metabolism.

Biological Functions of LPC

LPC exerts a wide range of biological effects, implicating it in numerous physiological and disease processes.

  • Inflammation and Immunity: LPC is a potent pro-inflammatory molecule. It can recruit and activate various immune cells, including monocytes, macrophages, and T-lymphocytes, and stimulate the production of inflammatory cytokines.

  • Atherosclerosis: LPC is a major component of oxidized low-density lipoprotein (oxLDL) and plays a crucial role in the pathogenesis of atherosclerosis. It promotes endothelial dysfunction, induces the expression of adhesion molecules, and stimulates the migration of smooth muscle cells.

  • Demyelination: In the central nervous system, LPC is widely used experimentally to induce demyelination, mimicking the pathology of diseases like multiple sclerosis.

  • Cell Signaling: As a signaling molecule, LPC activates specific cell surface receptors to initiate intracellular signaling cascades that regulate cell proliferation, migration, and apoptosis.

LPC Signaling Pathways

LPC mediates its effects through interactions with specific G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).

G Protein-Coupled Receptor (GPCR) Signaling

Several GPCRs have been identified as receptors for LPC, including G2A (GPR132), GPR4, and GPR17. The G2A signaling pathway is one of the most well-characterized.

G2A_Signaling LPC LPC G2A G2A Receptor LPC->G2A G_protein Gαq/11, Gα13 G2A->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK activates Cellular_Response Cellular Responses (Migration, Proliferation) MAPK_ERK->Cellular_Response

Upon binding of LPC to the G2A receptor, it activates heterotrimeric G proteins, primarily Gαq/11 and Gα13. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling pathways, such as the MAPK/ERK cascade, leading to cellular responses like migration and proliferation.

Toll-Like Receptor (TLR) Signaling

LPC can also act as a ligand for Toll-like receptor 4 (TLR4), a key receptor in the innate immune system.

TLR4_Signaling LPC LPC TLR4 TLR4 LPC->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs recruits TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates NFkappaB NF-κB IKK_complex->NFkappaB activates Inflammatory_Genes Inflammatory Gene Expression NFkappaB->Inflammatory_Genes promotes

The binding of LPC to TLR4 initiates a signaling cascade through the adaptor protein MyD88. This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Subsequent activation of transforming growth factor-β-activated kinase 1 (TAK1) results in the phosphorylation and activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the release and nuclear translocation of the transcription factor NF-κB. In the nucleus, NF-κB promotes the expression of a wide range of pro-inflammatory genes.

Quantitative Data

The concentration of LPC varies significantly between different biological compartments and can be altered in various disease states.

Parameter Value Biological Context Reference
Total LPC Concentration 150 - 300 µMHuman Plasma[1]
LPC Content 1 - 5 mol%Cell Membranes[1]
LPC 16:0 (Palmitoyl) ~ 45% of total LPCHuman Synovial Fluid[2]
LPC 18:0 (Stearoyl) ~ 12-25% of total LPCHuman Synovial Fluid[2]
LPC 18:1 (Oleoyl) ~ 15% of total LPCHuman Synovial Fluid[2]
LPC 18:2 (Linoleoyl) ~ 10% of total LPCHuman Synovial Fluid[2]

Enzyme Kinetic Parameters

Enzyme Substrate Km Vmax Reference
Phospholipase A2Phosphatidylcholine4.9 mM82.5 nmol/h/mg[3][4]
Lysophospholipase1-hexadecanoyl-LPC15-33 µM ([S]0.5)1.2-1.5 µmol/min/mg (kcat)[5]

Experimental Protocols

Accurate and reproducible methods for the extraction and quantification of LPC are crucial for studying its biological roles.

LPC Extraction from Plasma/Serum (Methanol-based)

This protocol describes a simple and rapid method for the extraction of LPC from plasma or serum samples.

Materials:

  • Methanol (HPLC grade)

  • Internal standard (e.g., C17:0-LPC)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 10 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of ice-cold methanol containing the internal standard.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the lipid extract for subsequent analysis.

Plasma_Extraction_Workflow start Start: Plasma/Serum Sample add_methanol Add ice-cold Methanol with Internal Standard start->add_methanol vortex Vortex for 1 min add_methanol->vortex incubate Incubate on ice for 10 min vortex->incubate centrifuge Centrifuge at 14,000 x g for 10 min incubate->centrifuge collect_supernatant Collect Supernatant (Lipid Extract) centrifuge->collect_supernatant end End: Ready for Analysis collect_supernatant->end

LPC Extraction from Cultured Cells (Folch Method)

This protocol details the widely used Folch method for lipid extraction from cultured cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Wash cultured cells with ice-cold PBS and harvest by scraping or trypsinization.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Transfer the cell suspension to a glass centrifuge tube.

  • Add 2 mL of chloroform and 1 mL of methanol to the cell suspension (final ratio of Chloroform:Methanol:Aqueous sample is 2:1:0.8).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for analysis.

Quantification of LPC by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of LPC species.

Instrumentation and Conditions:

  • Liquid Chromatography (LC): A reverse-phase C18 column is typically used for the separation of different LPC species.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

    • Gradient: A linear gradient from a low to high percentage of mobile phase B is used to elute the LPC species.

  • Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is commonly employed.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: The precursor ion for all LPC species is the protonated molecule [M+H]+. A characteristic product ion at m/z 184, corresponding to the phosphocholine headgroup, is used for quantification.

Procedure:

  • Reconstitute the dried lipid extracts in the initial mobile phase.

  • Inject a defined volume of the sample onto the LC-MS/MS system.

  • Separate the different LPC species using the LC gradient.

  • Detect and quantify each LPC species using their specific MRM transitions.

  • Calculate the concentration of each LPC species by comparing its peak area to that of the internal standard and a standard curve generated with known amounts of LPC standards.

Conclusion

Lysophosphatidylcholine is a multifaceted lipid molecule with significant implications for cellular function and the pathogenesis of numerous diseases. Its role as a signaling molecule, mediated through specific receptors and pathways, has opened new avenues for research and therapeutic development. The methodologies outlined in this guide provide a robust framework for the accurate analysis of LPC, which is essential for further elucidating its complex biology and exploring its potential as a biomarker and drug target.

References

The Role of 1-Myristoyl-sn-glycero-3-phosphocholine in Biological Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-sn-glycero-3-phosphocholine (LMPC), a lysophospholipid, is a crucial intermediate in the metabolism of phosphatidylcholines, the primary phospholipid component of eukaryotic cell membranes. Its single acyl chain structure imparts unique physicochemical properties that significantly influence the dynamics, structure, and function of biological membranes. This technical guide provides an in-depth exploration of LMPC's role in biological membranes, offering a comprehensive resource for researchers in cellular biology, biochemistry, and drug development.

Physicochemical Properties of this compound

The behavior of LMPC in aqueous environments and its interaction with lipid bilayers are dictated by its molecular structure, featuring a hydrophilic phosphocholine headgroup and a single 14-carbon saturated acyl chain (myristoyl group).

PropertyValueNotes
Molecular Formula C22H46NO7P
Molecular Weight 467.58 g/mol
Critical Micelle Concentration (CMC) 0.070 mMThe concentration above which LMPC monomers self-assemble into micelles in aqueous solution.
Phase Transition Temperature (Tm) Not definitively reported for pure LMPC.The transition from the gel phase to the liquid-crystalline phase for lysophospholipids is complex and often occurs at lower temperatures or is less cooperative than for their diacyl counterparts. For comparison, the diacyl phospholipid 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) has a Tm of approximately 24°C.[1][2] The presence of a single acyl chain in LMPC is expected to significantly lower the Tm compared to DMPC.

Impact of LMPC on Biological Membrane Properties

The incorporation of LMPC into a lipid bilayer perturbs the local membrane structure, leading to significant alterations in its physical properties.

  • Membrane Fluidity and Permeability: The conical shape of LMPC, with its large headgroup relative to its single acyl chain, disrupts the ordered packing of cylindrical diacyl phospholipids in the bilayer. This disruption increases the free volume within the hydrophobic core of the membrane, leading to an increase in membrane fluidity.[3] Consequently, the permeability of the membrane to ions and small molecules can also be enhanced.[4]

  • Membrane Curvature: The molecular shape of LMPC favors the formation of curved membrane structures. Its presence can induce positive curvature, which is important in cellular processes such as membrane budding, vesicle formation, and fusion.

  • Membrane Stability: At low concentrations, LMPC can be incorporated into lipid bilayers. However, at concentrations approaching and exceeding its CMC, its detergent-like properties can lead to the solubilization of the membrane into mixed micelles, ultimately disrupting the integrity of the bilayer.[5]

Role in Cellular Signaling

Lysophospholipids, including LMPC, are increasingly recognized as important signaling molecules that can modulate the activity of various membrane-associated proteins and initiate intracellular signaling cascades.

While specific signaling pathways directly initiated by this compound are not extensively characterized, the broader class of lysophosphatidylcholines (LPCs) has been shown to act as ligands for several G-protein coupled receptors (GPCRs), such as GPR4 and GPR119.[6] Activation of these receptors can lead to downstream signaling events, including the modulation of adenylyl cyclase and phospholipase C activity.

Below is a generalized diagram illustrating a potential signaling pathway for lysophospholipids acting through a G-protein coupled receptor.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LMPC LMPC GPCR GPCR LMPC->GPCR Binding G_protein G-protein (α, β, γ) GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade Liposome_Preparation cluster_workflow Liposome Preparation Workflow start Start dissolve Dissolve Lipids in Chloroform start->dissolve evaporate Form Thin Film (Rotary Evaporation) dissolve->evaporate hydrate Hydrate Film with Buffer (MLVs) evaporate->hydrate extrude Extrude through Membrane (LUVs) hydrate->extrude end End extrude->end Protein_Reconstitution cluster_workflow Membrane Protein Reconstitution Workflow start Start mix Mix Solubilized Protein with LMPC-Liposomes start->mix add_beads Add Bio-Beads (Detergent Removal) mix->add_beads incubate Incubate add_beads->incubate remove_beads Remove Bio-Beads incubate->remove_beads assay Perform Functional Assay remove_beads->assay end End assay->end

References

role of LMPC in cell signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Lysophosphatidylcholine Transporters in Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidylcholine (LPC) is a bioactive lipid intermediate that plays a crucial role in a myriad of cellular processes, acting as both a key metabolite and a signaling molecule. The transport of LPC across cellular and organellar membranes is a tightly regulated process facilitated by specific transporter proteins. Misregulation of LPC transport is implicated in a range of pathologies, including neurodevelopmental disorders, metabolic diseases, and cancer. This technical guide provides a comprehensive overview of the pivotal roles of two key LPC transporters, Major Facilitator Superfamily Domain Containing 2A (MFSD2A) and Spinster Homolog 1 (SPNS1), in cell signaling pathways. We delve into their mechanisms of action, downstream signaling cascades, and the experimental methodologies employed to investigate their function. This document aims to serve as a core resource for researchers and professionals in drug development seeking to understand and target LPC transport in disease.

Introduction: The Significance of Lysophosphatidylcholine and its Transport

Lysophosphatidylcholine is a glycerophospholipid derived from the hydrolysis of phosphatidylcholine by phospholipase A2.[1] It functions as a critical intermediate in lipid metabolism and acts as a signaling molecule that can influence a wide range of cellular functions, including cell proliferation, inflammation, and apoptosis.[1][2] The intracellular concentration and distribution of LPC are meticulously controlled by the activity of specific transporter proteins. While the term "LMPC" is not a standardized nomenclature for a specific lysophosphatidylcholine transporter, this guide will focus on the well-characterized transporters MFSD2A and SPNS1, which are central to LPC homeostasis and signaling.

MFSD2A: A Gatekeeper for Brain and Endothelial Cell Signaling

Major Facilitator Superfamily Domain Containing 2A (MFSD2A) is a sodium-dependent symporter responsible for the transport of LPC, particularly those carrying long-chain polyunsaturated fatty acids (LCPUFAs) like docosahexaenoic acid (DHA), across the blood-brain barrier (BBB).[3][4][5] Its function is critical for normal brain development and function.[4][6]

Mechanism of Transport and Substrate Specificity

MFSD2A is a member of the Major Facilitator Superfamily (MFS) of transporters.[7] It utilizes a rocker-switch mechanism to translocate LPC across the membrane in a sodium-dependent manner.[1][6] The transporter exhibits specificity for LPCs with a zwitterionic phosphocholine headgroup and a fatty acyl chain of at least 14 carbons.[7][8]

Role in Cell Signaling Pathways

Wnt/β-catenin Signaling: The Wnt signaling pathway plays a crucial role in the development and maintenance of the blood-retinal barrier (BRB). Wnt signaling directly regulates the transcription of MFSD2A in a β-catenin-dependent manner.[9] MFSD2A, in turn, suppresses caveolae-mediated transcytosis in endothelial cells, a process that is dependent on caveolin-1 (CAV-1). This establishes a Wnt/β-catenin/MFSD2A/CAV-1 signaling axis that is critical for maintaining the integrity of the BRB.[9]

SREBP-1 Signaling: Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a key transcription factor that regulates lipogenesis. The transport of LPC-DHA by MFSD2A into neural stem cells has been shown to down-regulate the processing and activation of SREBP-1.[10][11] This creates a feedback loop where the transported lipid cargo influences the machinery of lipid synthesis, thereby regulating membrane phospholipid saturation during brain development.[10]

PTEN/AKT Signaling: The integrity of the BBB is also maintained through the regulation of MFSD2A ubiquitination. The PTEN/AKT signaling pathway in brain endothelial cells upregulates NEDD4-2-mediated ubiquitination of MFSD2A, leading to its degradation and thereby modulating BBB permeability.[12]

Quantitative Data on MFSD2A Transport Activity
ParameterValueSubstrateCell Type/SystemReference
Apparent Km3 µMLPC-16:1-NBDHEK293 cells[13]
Apparent Km244 µMLPC-12:0-NBDHEK293 cells[13]
Km47 µMLPS-oleateProteoliposomes[13]
Experimental Protocols

2.4.1. Cell-Based LPC Uptake Assay

This protocol is designed to quantify the uptake of fluorescently or radioactively labeled LPC into cells expressing MFSD2A.

  • Cell Culture: HEK293 cells are transfected with plasmids encoding wild-type or mutant MFSD2A.[7]

  • Ligand Preparation: Radiolabeled ligands such as LPC-[14C]DHA or fluorescently labeled LPCs like TopFluor-LPC are diluted in transport buffer (e.g., 5 mM KCl, 10 mM HEPES, pH 7.4, 150 mM NaCl).[7][14]

  • Uptake Assay:

    • Eighteen hours post-transfection, wash cells with serum-free medium.[7]

    • Incubate cells with the labeled LPC in transport buffer at 37°C for a defined period (e.g., 30 minutes).[14]

    • Wash the cells twice with ice-cold PBS to stop the uptake.[14]

    • Lyse the cells and measure the internalized radioactivity using a scintillation counter or fluorescence using a flow cytometer or plate reader.[14][15]

  • Data Analysis: Uptake activity is expressed as disintegrations per minute (DPM) per well or as normalized fluorescence intensity.[7]

2.4.2. Western Blot Analysis of Downstream Signaling

This protocol is used to assess the phosphorylation status of key proteins in signaling pathways affected by MFSD2A activity.

  • Sample Preparation:

    • Treat cells with relevant stimuli (e.g., Wnt ligands or LPC-DHA).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

    • Determine protein concentration using a BCA assay.[16]

  • SDS-PAGE and Transfer:

    • Mix protein lysates with Laemmli sample buffer and boil.[17]

    • Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.[17]

    • Incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-AKT, total AKT, β-catenin) overnight at 4°C.[18]

    • Wash and incubate with HRP-conjugated secondary antibodies.[18]

  • Detection and Analysis:

    • Detect chemiluminescence using an imaging system.[17]

    • Perform densitometry analysis using software like ImageJ, normalizing the phosphorylated protein signal to the total protein signal.[16]

Signaling Pathway and Experimental Workflow Diagrams

MFSD2A_Wnt_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled Wnt->Fzd LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled Fzd->Dvl LRP5_6->Dvl MFSD2A MFSD2A CAV1 Caveolin-1 MFSD2A->CAV1 Inhibition Transcytic_vesicle Transcytic Vesicle CAV1->Transcytic_vesicle GSK3b GSK3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation) Axin Axin Axin->GSK3b APC APC APC->Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF LPC_DHA LPC-DHA LPC_DHA->MFSD2A Transport MFSD2A_gene MFSD2A Gene TCF_LEF->MFSD2A_gene Transcription MFSD2A_gene->MFSD2A Translation

Caption: Wnt/β-catenin signaling pathway leading to MFSD2A expression and inhibition of transcytosis.

Western_Blot_Workflow start Cell Lysis & Protein Extraction quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: General workflow for Western blot analysis.

SPNS1: A Lysosomal Transporter at the Crossroads of Metabolism and Signaling

Spinster Homolog 1 (SPNS1) is a lysosomal transporter that mediates the efflux of lysophospholipids, including LPC and lysophosphatidylethanolamine (LPE), from the lysosome to the cytosol.[19][20] This process is crucial for the salvage and recycling of these lipid components.

Mechanism of Transport and Substrate Specificity

SPNS1 is a proton-dependent transporter, utilizing the proton gradient across the lysosomal membrane to drive LPC and LPE efflux.[19] It belongs to the Major Facilitator Superfamily and is critical for maintaining lysosomal homeostasis.[15] Deficiency in SPNS1 leads to the accumulation of lysolipids within the lysosome, resulting in lysosomal storage disease-like phenotypes.[21]

Role in Cell Signaling Pathways

mTOR Signaling: The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism, responding to nutrient availability. SPNS1-mediated transport of lysophospholipids is critical for mTOR-regulated lipid homeostasis.[22][23] Under nutrient limitation, when mTOR activity is low, the salvage pathway mediated by SPNS1 becomes particularly important for maintaining cellular phospholipid pools and for the biogenesis of cytosolic lipid droplets.[22][23]

PI3K/AKT Signaling: The accumulation of lysolipids in the lysosomes of SPNS1-deficient cells and tissues has been shown to alter the PI3K/AKT signaling pathway.[21] This suggests a link between lysosomal lipid efflux and the regulation of this critical pro-survival and growth pathway, although the precise molecular mechanisms are still under investigation.

Autophagy: SPNS1 function is closely linked to autophagy, a cellular process for degrading and recycling cellular components. Impaired SPNS1 function leads to defective autophagy, highlighting the importance of lysosomal lipid efflux for the proper progression of the autophagic process.[19]

Quantitative Data on SPNS1 Transport Activity
ParameterValueConditionSystemReference
pH Optimum5.0 - 6.0For [14C]-LPC-oleate uptakeCell-based assay[19]
Experimental Protocols

3.4.1. Lysosomal Lipid Efflux Assay

This assay measures the ability of SPNS1 to transport lipids out of isolated lysosomes or in whole cells.

  • Cell Culture and Lysosome Isolation:

    • Culture cells (e.g., HEK293T) with or without SPNS1 expression.

    • Isolate lysosomes using established differential centrifugation and density gradient protocols.

  • Lipid Loading: Load isolated lysosomes or whole cells with a labeled LPC (e.g., [14C]-LPC or a fluorescently tagged LPC).

  • Efflux Measurement:

    • Incubate the loaded lysosomes or cells in an appropriate buffer.

    • At various time points, separate the lysosomes/cells from the supernatant.

    • Measure the amount of labeled LPC that has been transported out into the supernatant.

  • Data Analysis: Calculate the rate of efflux and compare between control and SPNS1-expressing conditions.

3.4.2. NBD-Lipid Uptake Assay by Flow Cytometry

This protocol provides a quantitative measure of the uptake of NBD-labeled lipids into cells.

  • Cell Preparation: Resuspend cells in a suitable buffer (e.g., TBSS) to a concentration of ~106 cells/mL.[24]

  • Inhibitor Treatment (Optional): To prevent metabolic conversion of NBD-lipids, cells can be pre-incubated with phospholipase inhibitors.[24]

  • Labeling:

    • Add the cell suspension to tubes containing the desired concentration of NBD-LPC.[24]

    • Incubate for various time points at a controlled temperature (e.g., 20°C to minimize endocytosis).[24]

  • Flow Cytometry:

    • At each time point, transfer an aliquot of the cell suspension to a tube for flow cytometry analysis.

    • A parallel sample can be treated with BSA to back-exchange any NBD-LPC remaining in the outer leaflet of the plasma membrane, allowing for the quantification of internalized lipid.[24]

  • Data Analysis: Analyze the fluorescence intensity of the cell population to determine the rate and extent of NBD-LPC uptake.

Signaling Pathway and Experimental Workflow Diagrams

SPNS1_mTOR_Signaling cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm PC_PE Phosphatidylcholine (PC) Phosphatidylethanolamine (PE) PLA2 Lysosomal PLA2 PC_PE->PLA2 Hydrolysis LPC_LPE LPC / LPE PLA2->LPC_LPE SPNS1 SPNS1 LPC_LPE->SPNS1 Efflux LPC_LPE_cyto Cytosolic LPC / LPE SPNS1->LPC_LPE_cyto mTORC1 mTORC1 SPNS1->mTORC1 Influences PI3K_AKT PI3K/AKT Pathway SPNS1->PI3K_AKT Influences Reacylation Re-acylation (Lands' Cycle) LPC_LPE_cyto->Reacylation Lipid_Droplet Lipid Droplet Biogenesis LPC_LPE_cyto->Lipid_Droplet PC_PE_cyto Cytosolic PC / PE Reacylation->PC_PE_cyto mTORC1->Lipid_Droplet

Caption: SPNS1-mediated lysophospholipid salvage and its intersection with mTOR and PI3K/AKT signaling.

Lipid_Uptake_Workflow start Cell Preparation labeling Incubation with Labeled LPC start->labeling stop Stop Uptake (Ice-cold Wash) labeling->stop measurement Quantification (Scintillation/Fluorescence) stop->measurement analysis Data Analysis measurement->analysis

Caption: A simplified workflow for a cell-based lipid uptake assay.

Conclusion and Future Directions

The study of LPC transporters like MFSD2A and SPNS1 has unveiled intricate connections between lipid metabolism and fundamental cell signaling pathways. MFSD2A emerges as a critical regulator of endothelial barrier function and brain development through its interplay with Wnt and SREBP signaling. SPNS1 stands out as a key player in lysosomal homeostasis, influencing mTOR and PI3K/AKT pathways, with profound implications for cellular nutrient sensing and autophagy.

For drug development professionals, these transporters represent promising targets. Modulating MFSD2A activity could offer novel strategies for drug delivery across the blood-brain barrier or for treating diseases associated with its dysfunction. Targeting SPNS1 could provide therapeutic avenues for lysosomal storage diseases and other conditions characterized by altered lipid metabolism and autophagy.

Future research should focus on elucidating the precise molecular mechanisms by which the transported LPCs engage with and modulate downstream signaling components. The development of specific small molecule modulators for these transporters will be instrumental in further dissecting their physiological roles and in validating their therapeutic potential. A deeper understanding of the tissue-specific regulation and function of these transporters will be paramount for the development of targeted and effective therapies.

References

An In-depth Technical Guide to the Physicochemical Properties of Lithium Manganese Phosphate (LiMnPO₄)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials development professionals.

Abstract: Lithium manganese phosphate (LiMnPO₄), an olivine-structured polyanion material, has garnered significant attention as a next-generation cathode material for lithium-ion batteries. Its high operating voltage of approximately 4.1 V versus Li/Li⁺ offers a substantial advantage in energy density over the commercially prevalent lithium iron phosphate (LiFePO₄).[1][2][3] However, its practical application has been impeded by inherent challenges, including low electronic conductivity and sluggish lithium-ion diffusion kinetics.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of LiMnPO₄, details common experimental protocols for its synthesis and characterization, and visualizes key concepts related to its structure and performance.

Core Physicochemical Properties

LiMnPO₄ possesses a unique combination of properties that make it a promising yet challenging cathode material. Its fundamental characteristics are summarized below.

PropertyValueReference(s)
Chemical Formula LiMnPO₄[1][2]
Crystal Structure Orthorhombic, Olivine-type[2]
Space Group Pnma-
Theoretical Capacity ~170 mAh/g[4]
Operating Voltage ~4.1 V vs. Li/Li⁺[1][3][4]
Energy Density (Theoretical) ~700 Wh/kg[3][5]
Electronic Conductivity Very low (reportedly ~10⁻¹⁰ S/cm)[1]
Li⁺ Ion Diffusion Low, with a high energy barrier for migration[2][4]

Crystal Structure and Ion Diffusion

LiMnPO₄ adopts an ordered olivine crystal structure where distorted MnO₆ octahedra and PO₄ tetrahedra form a framework.[2] Lithium ions reside in octahedral sites and migrate through one-dimensional channels along the[6] or b-axis.[2] This one-dimensional diffusion pathway is a critical factor limiting the material's rate capability.

The process of charging and discharging involves the extraction and insertion of lithium ions, which is accompanied by the oxidation of Mn²⁺ to Mn³⁺ and vice versa.[4] This redox reaction is the basis of its electrochemical potential.

G Fig 1: LiMnPO₄ Crystal Structure and Li⁺ Diffusion cluster_olivine Olivine Framework cluster_li Lithium Ion Pathway MnO6 MnO₆ Octahedra Framework Corner-sharing forms a 3D framework MnO6->Framework PO4 PO₄ Tetrahedra PO4->Framework Li_sites Li⁺ occupy octahedral sites Diffusion_Channel 1D Diffusion Channel along [010] axis Li_sites->Diffusion_Channel Migration

Caption: LiMnPO₄ olivine structure with 1D channels for Li⁺ ion migration.

Key Challenges and Mitigation Strategies

The primary drawbacks of pristine LiMnPO₄ are its poor electronic and ionic conductivities.[1][4] These limitations lead to low specific capacity at high charge/discharge rates and poor cycling stability. Several strategies are employed to overcome these issues:

  • Carbon Coating: A thin, conductive carbon layer is applied to the surface of LiMnPO₄ particles to enhance electronic conductivity.[1][5]

  • Particle Size Reduction (Nanosizing): Reducing particle size shortens the diffusion path for lithium ions, improving rate capability.[1]

  • Ion Doping: Substituting a small amount of manganese with other metal ions (e.g., Fe, Co, Ni) can improve structural stability and conductivity.[2]

The logical workflow for improving LiMnPO₄ performance is illustrated below.

G Fig 2: Workflow for Enhancing LiMnPO₄ Performance Problem Pristine LiMnPO₄ Challenges Low_E_Cond Low Electronic Conductivity Problem->Low_E_Cond Low_Ion_Cond Low Li⁺ Ionic Conductivity Problem->Low_Ion_Cond JT_Distortion Jahn-Teller Distortion (Mn³⁺) Problem->JT_Distortion Carbon_Coating Carbon Coating Low_E_Cond->Carbon_Coating addresses Nanosizing Particle Size Reduction Low_Ion_Cond->Nanosizing addresses Doping Cation Doping (e.g., with Fe) JT_Distortion->Doping addresses Strategies Mitigation Strategies High_Capacity Higher Specific Capacity Carbon_Coating->High_Capacity Better_Rate Improved Rate Capability Nanosizing->Better_Rate Stable_Cycling Enhanced Cycling Stability Doping->Stable_Cycling Outcome Improved Electrochemical Performance

Caption: Key challenges of LiMnPO₄ and corresponding improvement strategies.

Experimental Protocols

4.1. Synthesis of Carbon-Coated LiMnPO₄ via Sol-Gel Method

The sol-gel method is a common technique for producing nano-sized, homogenous LiMnPO₄ particles.

Methodology:

  • Precursor Preparation: Stoichiometric amounts of lithium acetate (CH₃COOLi·2H₂O), manganese acetate ((CH₃COO)₂Mn·4H₂O), and ammonium dihydrogen phosphate (NH₄H₂PO₄) are dissolved in deionized water.

  • Chelation: A chelating agent, such as citric acid or glycolic acid, is added to the solution.[5] This agent helps to form a homogenous gel and acts as a carbon source upon decomposition.

  • Gel Formation: The solution is heated at a controlled temperature (e.g., 80°C) with continuous stirring until a viscous gel is formed.

  • Drying: The gel is dried in an oven to remove the solvent.

  • Calcination: The dried precursor powder is ground and then calcined under an inert or reducing atmosphere (e.g., Ar/H₂) at a high temperature (e.g., 600-700°C) for several hours.[2] During this step, the olivine phase crystallizes, and the chelating agent decomposes to form a conductive carbon coating on the particles.

The workflow for this synthesis process is outlined below.

G Fig 3: Sol-Gel Synthesis Workflow for LiMnPO₄/C Start Start: Precursor Dissolution Chelation Add Chelating Agent (e.g., Citric Acid) Start->Chelation Gelation Heat to form Viscous Gel (~80°C) Chelation->Gelation Drying Dry Gel in Oven Gelation->Drying Calcination Grind and Calcine (e.g., 650°C, Ar/H₂) Drying->Calcination Final_Product End: LiMnPO₄/C Nanocomposite Calcination->Final_Product

References

Navigating the Biophysical Landscape of 1-Myristoyl-sn-glycero-3-phosphocholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties and biological signaling of 1-Myristoyl-sn-glycero-3-phosphocholine (14:0 Lyso-PC), a key lysophospholipid in cellular processes and a molecule of significant interest in drug formulation and development.

Understanding the Physicochemical Behavior of this compound

Unlike their double-chained counterparts, single-chained lysophospholipids such as this compound do not form stable bilayers that exhibit a classic gel-to-liquid crystalline phase transition. Instead, their amphipathic nature leads to the formation of micelles in aqueous solutions. The defining physicochemical parameter for this behavior is the Critical Micelle Concentration (CMC), the concentration at which these micellar aggregates spontaneously form.

Quantitative Data: Critical Micelle Concentration

The CMC is a critical parameter for researchers working with this compound, as it dictates the concentration at which the molecule transitions from a monomeric to a micellar state. This has significant implications for its use as a detergent in protein crystallization, a component in drug delivery systems, and its biological activity.

ParameterValueMethod
Critical Micelle Concentration (CMC)0.070 mMSurface Tension Measurement
Critical Micelle Concentration (CMC) Range0.043 - 0.090 mMPyrene Fluorescence

Experimental Protocols for Characterization

The determination of the Critical Micelle Concentration is a fundamental experiment for characterizing this compound. Surface tensiometry is a direct and common method for this purpose.

Determination of Critical Micelle Concentration by Surface Tensiometry

Principle: The surface tension of a liquid is measured as a function of the lysophospholipid concentration. Below the CMC, the addition of the surfactant causes a significant decrease in surface tension as the monomers populate the air-water interface. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension. The CMC is identified as the concentration at the intersection of these two linear regions.[3]

Methodology:

  • Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Serial Dilutions: A series of dilutions are prepared from the stock solution to cover a concentration range both below and above the expected CMC (e.g., from 0.001 mM to 1 mM).

  • Surface Tension Measurement: The surface tension of each dilution is measured using a tensiometer. Common methods include the Du Noüy ring method or the Wilhelmy plate method.[4] Measurements should be performed at a constant and controlled temperature.

  • Data Analysis: The surface tension values are plotted against the logarithm of the this compound concentration.

  • CMC Determination: The data points will typically show two distinct linear regions. The intersection of the regression lines fitted to these two regions corresponds to the Critical Micelle Concentration.[5]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution of 14:0 Lyso-PC dilutions Create Serial Dilutions stock->dilutions tensiometer Measure Surface Tension (Tensiometer) dilutions->tensiometer plot Plot Surface Tension vs. log[Concentration] tensiometer->plot intersect Identify Intersection of Two Linear Regions plot->intersect cmc Determine CMC intersect->cmc

Experimental workflow for CMC determination.

Role in Cellular Signaling

This compound is not merely a structural lipid but also a bioactive molecule involved in crucial cellular signaling pathways, particularly in the context of inflammation and immune response.

G2A Receptor Signaling Pathway

This compound is a ligand for the G protein-coupled receptor G2A, which is predominantly expressed in lymphocytes and macrophages.[6][7] The activation of G2A by lysophosphatidylcholines can trigger various downstream signaling cascades.

G cluster_G_proteins LPC 14:0 Lyso-PC G2A G2A Receptor LPC->G2A binds Gq Gαq G2A->Gq G13 Gα13 G2A->G13 Gs Gαs G2A->Gs ERK ERK Activation G2A->ERK PLC PLC Gq->PLC NFkB NF-κB Activation G13->NFkB Apoptosis Apoptosis G13->Apoptosis cAMP cAMP Gs->cAMP IP3 Inositol Phosphates PLC->IP3 cAMP->Apoptosis Migration Cell Migration ERK->Migration

G2A receptor signaling by 14:0 Lyso-PC.

Activation of the G2A receptor by lysophosphatidylcholine can lead to the coupling of multiple G proteins, including Gαq, Gα13, and Gαs.[8] This differential coupling results in the activation of diverse downstream pathways, such as the generation of inositol phosphates, activation of NF-κB, and modulation of cAMP levels, ultimately influencing cellular processes like apoptosis and migration.[8][9][10]

Nrf2/HO-1 Antioxidant Pathway

Recent studies have highlighted a protective role for this compound in mitigating acute lung injury. This effect is mediated, at least in part, through the activation of the Nrf2/HO-1 signaling pathway, a critical regulator of cellular antioxidant responses.[11][12]

G cluster_nucleus LPC 14:0 Lyso-PC Cell Cell Membrane LPC->Cell Keap1_Nrf2 Keap1-Nrf2 Complex Cell->Keap1_Nrf2 triggers release Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to HO1 HO-1 Expression ARE->HO1 induces TJ Tight Junction Protein Expression (ZO-1, Occludin) HO1->TJ Protection Epithelial Barrier Protection TJ->Protection

Activation of Nrf2/HO-1 pathway by 14:0 Lyso-PC.

This compound can induce the dissociation of the transcription factor Nrf2 from its cytosolic inhibitor Keap1. Subsequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the upregulation of antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), and enhances the expression of tight junction proteins, thereby protecting the integrity of epithelial barriers.[11][12]

References

Methodological & Application

Application Notes and Protocols for 1-Myristoyl-sn-glycero-3-phosphocholine (MMPC) Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer, and are used as a vehicle for administration of nutrients and pharmaceutical drugs. 1-Myristoyl-sn-glycero-3-phosphocholine (MMPC) is a lysophospholipid, a derivative of sn-Glycero-3-phosphocholine, that can be used as a biomarker in biological studies. Due to its amphiphilic nature, it is a key component in the formation of liposomes and lipid bilayers, which are essential for drug delivery systems and cellular membrane modeling. This document provides a detailed protocol for the preparation of MMPC liposomes using the thin-film hydration method followed by extrusion and sonication for size reduction and homogenization.

Materials and Equipment

Materials:

  • This compound (MMPC)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Nitrogen gas

Equipment:

  • Rotary evaporator

  • Round-bottom flasks

  • Water bath sonicator

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) analysis

  • Zeta potential analyzer

  • Glass vials

  • Syringes

  • Vortex mixer

Experimental Protocols

Protocol 1: Thin-Film Hydration for MMPC Liposome Preparation

The thin-film hydration method is a common and straightforward technique for preparing liposomes.[1][2] It involves dissolving the lipid in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous buffer.[1][2]

Procedure:

  • Lipid Dissolution: Dissolve this compound (MMPC) in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask. The final lipid concentration in the aqueous buffer after hydration is typically in the range of 1-10 mg/mL.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the transition temperature (Tm) of MMPC. The transition temperature of the closely related 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is approximately 23-24°C, so a temperature of 30-37°C is recommended.[3] Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

  • Drying: To ensure complete removal of residual organic solvent, dry the lipid film under a stream of nitrogen gas for 15-30 minutes, followed by placing the flask under high vacuum for at least 1-2 hours.

  • Hydration: Hydrate the dried lipid film by adding pre-warmed (above Tm, e.g., 30-37°C) phosphate-buffered saline (PBS, pH 7.4) or another desired aqueous buffer. The volume of the buffer should be chosen to achieve the desired final lipid concentration.

  • Vesicle Formation: Vortex the flask for 10-15 minutes until the lipid film is completely dispersed in the buffer, forming a suspension of multilamellar vesicles (MLVs). The suspension will appear milky.

Protocol 2: Liposome Size Reduction by Extrusion

Extrusion is a technique used to produce unilamellar liposomes with a defined and homogenous size distribution.[4] The MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size.[4]

Procedure:

  • Assemble the Extruder: Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

  • Equilibrate Temperature: Pre-heat the extruder assembly to a temperature above the Tm of MMPC (e.g., 30-37°C) to ensure the lipid bilayer is in a fluid state, which facilitates extrusion.

  • Load the Liposome Suspension: Load the MLV suspension prepared in Protocol 1 into one of the syringes of the extruder.

  • Extrusion Process: Pass the liposome suspension back and forth through the polycarbonate membrane for an odd number of passes (e.g., 11 or 21 times). This process helps to ensure that all liposomes have passed through the membrane an equal number of times. The resulting suspension should appear more translucent than the initial MLV suspension.

Protocol 3: Liposome Size Reduction by Sonication

Sonication uses sound energy to disrupt the multilamellar structure of the initial liposome suspension, leading to the formation of small unilamellar vesicles (SUVs).

Procedure:

  • Prepare for Sonication: Place the vial containing the MLV suspension in a water bath sonicator.

  • Sonication: Sonicate the suspension for 5-15 minutes. The duration of sonication will influence the final size of the liposomes. It is important to monitor the temperature of the water bath to ensure it remains above the Tm of MMPC.

  • Cooling: After sonication, allow the liposome suspension to cool to room temperature. The suspension should become clearer.

Characterization of MMPC Liposomes

The physical properties of the prepared liposomes are critical for their function and stability. Key parameters to characterize include particle size, polydispersity index (PDI), and zeta potential. The following table summarizes typical characterization data for liposomes prepared with DMPC, a close structural analog of MMPC.

ParameterMethodTypical Values (for DMPC Liposomes)Reference
Particle Size (Diameter) Dynamic Light Scattering (DLS)100 - 200 nm (after extrusion)[5]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2 (indicates a homogenous population)[6]
Zeta Potential Electrophoretic Light Scattering-5 to -20 mV (in PBS)[7]

Storage and Stability

For short-term storage (up to one week), MMPC liposomes should be stored at 4°C in a sterile, sealed container. For longer-term storage, the addition of cryoprotectants and lyophilization (freeze-drying) can be considered. It is important to avoid freezing aqueous liposome suspensions without cryoprotectants, as this can disrupt the vesicle structure.

Application: Workflow for Studying Cellular Uptake of MMPC Liposomes

MMPC liposomes can be used to deliver therapeutic agents to cells. Understanding the mechanism of cellular uptake is crucial for designing effective drug delivery systems. The following diagram illustrates a typical workflow for investigating the cellular uptake of MMPC liposomes.

G cluster_prep Liposome Preparation & Characterization cluster_cell_culture Cell Culture & Treatment cluster_analysis Uptake Analysis cluster_pathway Mechanism Determination prep Prepare MMPC Liposomes (Thin-Film Hydration) size_reduction Size Reduction (Extrusion/Sonication) prep->size_reduction char Characterization (DLS: Size, PDI, Zeta Potential) size_reduction->char treat Incubate Cells with Fluorescently-Labeled MMPC Liposomes char->treat Introduce to cells culture Culture Target Cells (e.g., Cancer Cell Line) culture->treat inhibitors Pre-treat with Endocytosis Inhibitors (Optional) culture->inhibitors facs Flow Cytometry (Quantify Uptake) treat->facs Analyze uptake microscopy Confocal Microscopy (Visualize Localization) treat->microscopy Analyze uptake inhibitors->treat pathway Identify Uptake Pathway (e.g., Clathrin-mediated, Caveolae-mediated) facs->pathway Determine mechanism microscopy->pathway Determine mechanism

Caption: Workflow for investigating the cellular uptake of MMPC liposomes.

Signaling Pathway: Liposome-Mediated Drug Delivery and Cellular Response

The ultimate goal of liposomal drug delivery in many applications, such as cancer therapy, is to induce a specific cellular response, often leading to apoptosis (programmed cell death). The following diagram illustrates a simplified signaling pathway initiated by the delivery of a pro-apoptotic drug encapsulated in MMPC liposomes.

G cluster_delivery Drug Delivery cluster_signaling Apoptotic Signaling Cascade liposome MMPC Liposome (encapsulating Pro-apoptotic Drug) binding Binding to Cell Surface Receptor liposome->binding endocytosis Endocytosis binding->endocytosis endosome Endosomal Escape endocytosis->endosome release Drug Release into Cytoplasm endosome->release drug_target Drug Interacts with Intracellular Target (e.g., Mitochondria) release->drug_target Initiates signaling caspase_activation Caspase Activation drug_target->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Simplified signaling pathway for liposome-mediated drug delivery inducing apoptosis.

References

Revolutionizing Membrane Protein Research: Application of Lipid-Like Amphiphilic Polymers for Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of membrane proteins, which constitute a significant portion of the proteome and are the targets for the majority of modern drugs, has been historically hindered by the challenges associated with their extraction and stabilization from the native lipid bilayer. Traditional detergent-based methods often compromise the structural and functional integrity of these delicate molecules. Lipid-Like Amphiphilic Polymers (LMPCs), a class of amphipathic copolymers, have emerged as a transformative technology for the solubilization of membrane proteins. These polymers, which include Styrene-Maleic Acid (SMA), Diisobutylene-Maleic Acid (DIBMA), and Cycloalkane-modified amphiphilic polymers (CyclAPols), can directly extract membrane proteins along with their surrounding native lipid environment, forming "native nanodiscs." This approach preserves the protein's native conformation and lipid interactions, proving invaluable for structural biology, functional assays, and drug discovery.

This document provides detailed application notes and protocols for the use of various LMPCs in membrane protein solubilization, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Efficacy of LMPCs

The choice of LMPC can significantly impact the efficiency of membrane protein solubilization and the yield of purified protein. The following tables summarize quantitative data from studies comparing different LMPCs for the solubilization of various membrane proteins.

PolymerTarget ProteinExpression SystemPolymer Concentration (% w/v)Solubilization Efficiency (%)Reference
SMA 2000 ZipAE. coli2.5~75[1][2]
DIBMA ZipAE. coli2.5~50[1]
SMA 2000 BmrAE. coli2.5~45[1][2]
DIBMA BmrAE. coli2.5~45[1]
SMA 1440 ZipAE. coli2.5Comparable to SMA 2000[2]
SMA 1440 BmrAE. coli2.5Comparable to SMA 2000[2]
SMA 2625 ZipAE. coli2.5Comparable to SMA 2000[2]
SMA 2625 BmrAE. coli2.5Comparable to SMA 2000[2]

Table 1: Comparative Solubilization Efficiency of SMA and DIBMA.

PolymerTarget ProteinExpression SystemPolymer Concentration (% w/v)Yield of Purified Protein (mg/L of culture)Reference
SMA 2000 A2A Adenosine Receptor (GPCR)P. pastoris2.5Not specified, but functional protein was obtained[1]
DIBMA A2A Adenosine Receptor (GPCR)P. pastoris2.5Not specified, but functional protein was obtained[1]
SMA 2000 CGRP Receptor (GPCR)COS7 cells2.5Not specified, but functional protein was obtained[1]
DIBMA CGRP Receptor (GPCR)COS7 cells2.5Not specified, but functional protein was obtained[1]

Table 2: LMPC Application for GPCR Solubilization.

Experimental Protocols

This section provides detailed, step-by-step protocols for the solubilization of membrane proteins using different classes of LMPCs.

Protocol 1: Membrane Protein Solubilization using Styrene-Maleic Acid (SMA) Copolymers

This protocol is a general guideline for the solubilization of membrane proteins from E. coli membranes using SMA. Optimization of polymer concentration, incubation time, and temperature may be required for specific target proteins.

Materials:

  • E. coli cell paste expressing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, and protease inhibitor cocktail)

  • SMA stock solution (e.g., 5% w/v in a suitable buffer)

  • Ultracentrifuge and appropriate tubes

  • Dounce homogenizer or sonicator

Procedure:

  • Membrane Preparation:

    • Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells using a Dounce homogenizer, sonicator, or French press on ice.

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet intact cells and debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

    • Discard the supernatant containing cytosolic proteins.

    • Resuspend the membrane pellet in a minimal volume of Lysis Buffer. Determine the total protein concentration using a suitable assay (e.g., BCA assay).

  • Solubilization with SMA:

    • Adjust the membrane protein concentration to a working concentration (e.g., 10-20 mg/mL).

    • Add the SMA stock solution to the membrane suspension to a final concentration of 2.5% (w/v).

    • Incubate the mixture with gentle agitation (e.g., on a rocker or rotator) for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for each protein.

    • Following incubation, clarify the mixture by ultracentrifugation at 100,000 x g for 30-60 minutes at 4°C to pellet any unsolubilized membrane fragments and aggregated protein.

    • Carefully collect the supernatant, which contains the solubilized membrane protein in native nanodiscs (SMALPs). This fraction is now ready for downstream applications such as affinity purification.

Protocol 2: Membrane Protein Solubilization using Diisobutylene-Maleic Acid (DIBMA) Copolymers

This protocol outlines the solubilization of membrane proteins using DIBMA, which offers advantages such as lower UV absorbance and higher tolerance to divalent cations compared to SMA.

Materials:

  • Isolated membrane fraction containing the target protein

  • Solubilization Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • DIBMA powder or a stock solution (e.g., 10% w/v in Solubilization Buffer)

  • Ultracentrifuge and appropriate tubes

Procedure:

  • Membrane Preparation:

    • Prepare the isolated membrane fraction as described in Protocol 1. Resuspend the pellet in Solubilization Buffer to a known protein concentration.

  • Solubilization with DIBMA:

    • Add DIBMA to the membrane suspension to a final concentration of 1-3% (w/v). This can be done by adding the powder directly or by adding a stock solution.

    • Incubate the mixture with gentle rocking for 2-4 hours at room temperature or overnight at 4°C. DIBMA may require slightly longer incubation times than SMA for optimal solubilization.

    • Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.

    • Collect the supernatant containing the DIBMA-solubilized membrane protein.

Protocol 3: Membrane Protein Solubilization using Cycloalkane-Modified Amphiphilic Polymers (CyclAPols)

This protocol is based on the use of CyclAPols for the direct extraction of membrane proteins, as demonstrated with the AcrB protein.

Materials:

  • E. coli membranes overexpressing the target protein (e.g., AcrB)

  • Solubilization Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl)

  • CyclAPol stock solution (e.g., 1% w/v in Solubilization Buffer)

  • Ultracentrifuge and appropriate tubes

Procedure:

  • Membrane Preparation:

    • Homogenize the E. coli membranes in Solubilization Buffer.

  • Solubilization with CyclAPol:

    • Incubate the homogenized membranes with the CyclAPol stock solution. A protein-to-polymer ratio of 1:1 (w/w) has been shown to be effective.

    • Incubate for 1 hour at room temperature with gentle agitation.

    • Remove insoluble material by ultracentrifugation at 100,000 x g for 30 minutes at 4°C.

    • The supernatant containing the CyclAPol-solubilized protein is ready for further purification.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to LMPC-based membrane protein research.

AcrB_Drug_Efflux_Pathway cluster_cell Escherichia coli cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm TolC TolC Extracellular Extracellular Medium TolC->Extracellular AcrA AcrA AcrA->TolC 4. Channel Assembly Drug_periplasm Drug AcrB AcrB (solubilized by CyclAPol) Drug_periplasm->AcrB AcrB->TolC 5. Drug Expulsion AcrB->AcrA 3. Conformational Change Drug_cytoplasm Drug Drug_cytoplasm->AcrB 1. Binding Proton H+ Proton->AcrB 2. Proton Motive Force

AcrB Drug Efflux Pump Pathway.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., SMO in SMALP) G_protein G-protein (αβγ) GPCR->G_protein 2. Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector 3. Gα dissociates and activates effector Ligand Ligand (e.g., SAG for SMO) Ligand->GPCR 1. Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction Cascade

GPCR Signaling Pathway.

LMPC_Solubilization_Workflow start Start: Cells expressing membrane protein cell_lysis Cell Lysis (Sonication/French Press) start->cell_lysis membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation solubilization Solubilization with LMPC (e.g., SMA, DIBMA, CyclAPol) membrane_isolation->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification purification Affinity Chromatography (e.g., Ni-NTA) clarification->purification analysis Analysis (SDS-PAGE, Western Blot, Structural Studies) purification->analysis end End: Purified, functional membrane protein in native nanodisc analysis->end

References

Application Notes and Protocols for Reconstituting Proteins in Lipid-Based Micellar and Bilayer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are crucial for a multitude of cellular processes, including signal transduction and molecular transport, making them prime targets for therapeutic drugs. However, their hydrophobic nature presents significant challenges for in vitro functional and structural studies. To overcome this, membrane proteins are extracted from their native environment using detergents and reconstituted into artificial membrane mimetics. This process involves the removal of the solubilizing detergent, allowing the protein to embed in a more native-like lipid environment such as liposomes, nanodiscs, or bicelles.[1][2][3][4]

Lysophosphatidylcholine (LPC), also referred to as LMPC, is a single-chain phospholipid that can act as a weak detergent. While not typically used to form the final stable micellar environment for a reconstituted protein, it can be employed as a solubilizing agent or as a component in mixed micelles and bicelles.[5] This document provides a detailed protocol for the widely used method of reconstituting a membrane protein from a detergent-solubilized state into proteoliposomes, a process applicable to a range of membrane proteins, including G-protein coupled receptors (GPCRs).

Quantitative Data Summary

Successful reconstitution is dependent on the careful optimization of several parameters. The following table summarizes key quantitative data for the reconstitution of membrane proteins into proteoliposomes.

ParameterTypical RangeNotes
Protein Concentration 10-20 mg/mL (stock)Higher concentrations are preferred for initial trials.[1]
Lipid Concentration 10-20 mg/mL (stock)The final concentration will depend on the desired protein-to-lipid ratio.
Protein-to-Lipid Molar Ratio 1:100 - 1:200This is a critical parameter that often requires optimization.[6]
Detergent Concentration Above Critical Micelle Concentration (CMC)Must be sufficient to solubilize both the protein and lipids.
Incubation Temperature 4°C to 37°COften performed at 4°C to maintain protein stability.
Incubation Time 1 hour to overnightDepends on the specific protein and detergent removal method.
Bio-Beads to Detergent Ratio 30 mg Bio-Beads per mg of detergentFor detergent removal by hydrophobic adsorption.[6]

Experimental Protocols

Protocol 1: Detergent-Mediated Reconstitution of a Membrane Protein into Proteoliposomes

This protocol describes the reconstitution of a purified membrane protein, initially solubilized in detergent micelles, into unilamellar liposomes.

Materials:

  • Purified membrane protein in a detergent-containing buffer (e.g., DDM, OG)

  • Desired phospholipid(s) (e.g., POPC, DOPS) in chloroform

  • Reconstitution Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Detergent (e.g., n-Octyl-β-D-glucopyranoside (β-OG))

  • Bio-Beads SM-2 or equivalent for detergent removal

  • Glass vials

  • Rotary evaporator or nitrogen stream

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Ultracentrifuge

Procedure:

  • Liposome Preparation: a. In a glass vial, mix the desired phospholipids in chloroform to achieve the desired lipid composition. b. Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator to form a thin lipid film on the bottom of the vial. c. Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent. d. Hydrate the lipid film with the Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs). e. Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity. f. To create unilamellar liposomes of a defined size, pass the suspension through an extruder equipped with a polycarbonate membrane (e.g., 100 nm) 11-21 times.

  • Formation of Mixed Micelles: a. To the prepared liposome solution, add the chosen detergent (e.g., from a 10% stock of β-OG) to a final concentration sufficient to saturate the liposomes and form mixed lipid-detergent micelles. Incubate for 30-60 minutes at room temperature with gentle agitation.[6] b. In a separate tube, ensure your purified membrane protein is in a buffer containing the same detergent, above its CMC. c. Add the detergent-solubilized protein to the mixed lipid-detergent micelles at the desired protein-to-lipid molar ratio (e.g., 1:100).[6] d. Incubate the mixture for 1 hour at 4°C with gentle rocking to allow for the formation of mixed protein-lipid-detergent micelles.

  • Detergent Removal and Proteoliposome Formation: a. Add prepared Bio-Beads to the mixture at a ratio of approximately 30 mg of beads per mg of detergent to initiate detergent removal.[6] b. Incubate the mixture at 4°C with gentle agitation. The incubation time can range from 2 hours to overnight. For slow reconstitution, a stepwise addition of Bio-Beads can be beneficial. c. After incubation, allow the Bio-Beads to settle and carefully aspirate the supernatant containing the proteoliposomes.

  • Purification and Characterization of Proteoliposomes: a. To separate the proteoliposomes from empty liposomes and aggregated protein, perform a density gradient ultracentrifugation. b. Pellet the proteoliposomes by ultracentrifugation (e.g., at 100,000 x g for 1 hour). c. Resuspend the proteoliposome pellet in the desired buffer for downstream applications. d. Characterize the reconstitution efficiency and protein orientation using techniques such as SDS-PAGE, Western blotting, and functional assays.

Visualizations

Experimental Workflow for Protein Reconstitution and Analysis

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis Protein_Expression Protein Expression & Purification Solubilization Protein Solubilization in Detergent Micelles Protein_Expression->Solubilization Lipid_Prep Lipid Film Hydration & Liposome Formation Mixed_Micelles Formation of Mixed Protein-Lipid-Detergent Micelles Lipid_Prep->Mixed_Micelles Solubilization->Mixed_Micelles Detergent_Removal Detergent Removal (e.g., Bio-Beads) Mixed_Micelles->Detergent_Removal Purification Proteoliposome Purification Detergent_Removal->Purification Characterization Structural & Functional Characterization Purification->Characterization Data_Analysis Data Analysis Characterization->Data_Analysis

Caption: Workflow for membrane protein reconstitution and subsequent analysis.

Signaling Pathway of a G-Protein Coupled Receptor (GPCR)

GPCR_Signaling Ligand Ligand (e.g., LPC) GPCR GPCR (in lipid bilayer) Ligand->GPCR 1. Binding G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP 3. GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector 4. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 6. Signal Transduction

Caption: Simplified signaling pathway for a G-Protein Coupled Receptor (GPCR).

References

Application Notes and Protocols: LMPC Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (LMPC), also known as LysoPC or LPC, is a bioactive lipid mediator derived from the hydrolysis of phosphatidylcholine. It plays a significant role in a multitude of cellular processes, and its application in cell culture experiments is crucial for understanding its physiological and pathological effects. LMPC has been shown to influence cell viability, induce apoptosis, and modulate various signaling pathways in a concentration- and cell-type-dependent manner. These application notes provide a comprehensive guide to utilizing LMPC in cell culture experiments, including recommended concentration ranges, detailed experimental protocols for assessing its effects, and an overview of the key signaling pathways involved.

Data Presentation: LMPC Concentration and Effects

The biological effects of LMPC are highly dependent on the concentration used and the specific cell line under investigation. The following tables summarize the quantitative data from various studies on the effects of LMPC in different cell culture models.

Cell LineLMPC ConcentrationExposure TimeObserved Effect
MDA-MB-231 (Human Breast Cancer) > 25 µM24 hSignificant reduction in cell viability.
23.7 µM24 hIC50 value for reduction in cell viability.
100 - 200 µM24 hAlmost 100% loss of cell viability.
HUVECs (Human Umbilical Vein Endothelial Cells) 10 µmol/L24 hSignificant induction of ICAM-1 and VCAM-1 expression.
0 - 100 µmol/L24 hUsed for viability assays.
EAHY926 (Endothelial Cells) > 50 µg/mlNot specifiedEvident cytotoxicity.
50.73 µg/mlNot specifiedIC50 value for cytotoxicity.
40 and 50 µg/mlNot specifiedIncreased apoptotic population (sub-G0/G1).
50 µg/mlNot specifiedG2/M cell cycle arrest.
Human Cholangiocarcinoma Cells As low as 50 µM1 hInduction of COX-2 protein levels.

Experimental Protocols

Assessment of Cell Viability using MTT Assay

This protocol is designed to assess the effect of LMPC on cell viability by measuring the metabolic activity of cells.

Materials:

  • LMPC stock solution

  • Target cells (e.g., MDA-MB-231)

  • 96-well cell culture plates

  • Complete culture medium

  • Serum-free culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • LMPC Treatment: The following day, remove the culture medium and treat the cells with various concentrations of LMPC diluted in fresh culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve LMPC).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • MTT Addition: After incubation, carefully remove the medium. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then aspirate. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[1]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Read the absorbance at 570 nm using a microplate reader.[3][4]

  • Data Analysis: Subtract the absorbance of the blank (medium only) from the absorbance of the samples. Cell viability is typically expressed as a percentage of the vehicle control.

G cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Treat cells with LMPC A->B Adherent cells attach overnight C Incubate for desired time B->C D Add MTT solution C->D E Incubate for formazan formation D->E 3-4 hours at 37°C F Add solubilization solution E->F G Measure absorbance at 570 nm F->G Shake to dissolve G cluster_workflow Experimental Workflow: Annexin V/PI Apoptosis Assay A Seed and treat cells with LMPC B Harvest cells (adherent and suspension) A->B C Wash cells with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the dark E->F 15 min at RT G Analyze by flow cytometry F->G Add Binding Buffer before analysis G cluster_pathway LMPC-Induced Raf-1/COX-2 Signaling Pathway LMPC LMPC Receptor Unknown Receptor LMPC->Receptor Raf1 Raf-1 Receptor->Raf1 Activation COX2_mRNA COX-2 mRNA Stabilization Raf1->COX2_mRNA COX2_Protein COX-2 Protein Expression COX2_mRNA->COX2_Protein Apoptosis Apoptosis COX2_Protein->Apoptosis Inhibition G cluster_pathway LMPC-Induced PI3K/Akt Signaling in Endothelial Cells LMPC LMPC Receptor GPCR/TLR LMPC->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis IL8 IL-8 Expression Akt->IL8 G cluster_pathway LMPC-Mediated NF-κB Activation LMPC LMPC G2A G2A (GPCR) LMPC->G2A TLR TLR2/4 LMPC->TLR G_protein Gαq / Gα13 G2A->G_protein IKK IKK Complex TLR->IKK MyD88/TRAF6 dependent G_protein->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

References

Unraveling LMPC: Application Notes and Protocols for Laboratory Excellence

Author: BenchChem Technical Support Team. Date: December 2025

The identity of "LMPC" as a specific bioactive small molecule for laboratory use in research and drug development remains elusive despite extensive searches. In the context of life sciences and pharmacology, this abbreviation does not correspond to a commonly recognized compound. It is possible that "LMPC" may refer to a novel or proprietary substance not yet widely documented in public databases, or it may be an internal designation within a specific research group.

To provide relevant and accurate application notes, the full chemical name or a recognized identifier (such as a CAS number or IUPAC name) for "LMPC" is essential. The following sections present a generalized framework for creating application notes and protocols for a hypothetical bioactive small molecule, which can be adapted once the precise identity of LMPC is clarified.

Hypothetical Application Notes for a Bioactive Small Molecule

Introduction

[Insert Full Name of Compound (LMPC)] is a [insert chemical class] with demonstrated activity as a [insert primary mechanism of action, e.g., potent and selective inhibitor of XYZ kinase]. Its ability to modulate the [insert signaling pathway name] pathway makes it a valuable tool for investigating [insert biological processes, e.g., cell cycle progression, apoptosis, etc.] and as a potential therapeutic agent in [insert relevant diseases, e.g., oncology, inflammatory disorders]. These notes provide standardized protocols for the preparation of stock solutions to ensure reproducibility and accuracy in downstream applications.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a compound is critical for its effective use in a laboratory setting.

PropertyValue
Full Chemical Name To be determined
Synonyms/Abbreviations LMPC
Molecular Formula To be determined
Molecular Weight To be determined g/mol
Appearance e.g., White to off-white crystalline solid
Purity (by HPLC) e.g., ≥98%
Solubility See Solubility Data Table below
Storage Conditions e.g., -20°C, protect from light
Solubility Data

The selection of an appropriate solvent is paramount for the preparation of stable and effective stock solutions.

SolventSolubility (at 25°C)Notes
DMSO e.g., ≥50 mg/mLRecommended for initial stock solution preparation.
Ethanol e.g., ~10 mg/mLMay be suitable for specific in vivo or in vitro applications.
Water e.g., InsolubleNot recommended as a primary solvent.
PBS (pH 7.4) e.g., InsolubleDilution of DMSO stock into aqueous buffers should be done carefully.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be used for subsequent dilutions in various experimental settings.

Materials:

  • [Full Name of Compound (LMPC)] powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the vial containing LMPC powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

  • Weighing: Carefully weigh the desired amount of LMPC powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need [10 * (Molecular Weight of LMPC in g/mol ) / 1000] mg of the compound.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed LMPC powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but stability at elevated temperatures should be confirmed.

  • Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be filter-sterilized through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration stock solution into aqueous media for use in cell culture experiments.

Materials:

  • 10 mM LMPC stock solution in DMSO

  • Pre-warmed, sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or multi-well plates

  • Pipettes and sterile filter tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM LMPC stock solution at room temperature.

  • Serial Dilution (Recommended): To achieve the final desired working concentration, perform serial dilutions of the stock solution in cell culture medium. It is recommended to first prepare an intermediate dilution (e.g., 1 mM) before making the final dilutions to ensure accuracy.

  • Final Dilution: Add the appropriate volume of the LMPC stock or intermediate dilution to the pre-warmed cell culture medium to reach the final desired concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or brief vortexing.

  • DMSO Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and is at a level that does not affect cell viability or the experimental outcome (typically ≤0.1%).

  • Immediate Use: Use the freshly prepared working solutions immediately for treating cells.

Visualizations

To proceed with generating meaningful diagrams of signaling pathways and experimental workflows, the specific biological target and mechanism of action of LMPC must be identified. Once this information is available, detailed and accurate visualizations can be created using the DOT language as requested.

Example DOT Script for a Generic Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_exp Cell-Based Assay weigh Weigh LMPC Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw LMPC Aliquot aliquot->thaw Retrieve for Experiment dilute Prepare Working Solution thaw->dilute treat Treat Cells dilute->treat analyze Analyze Results treat->analyze

Figure 1. General workflow for preparing and using LMPC solutions.
Example DOT Script for a Hypothetical Signaling Pathway

G LMPC LMPC Target Target Protein LMPC->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Response Cellular Response Downstream1->Response Downstream2->Response

Figure 2. Hypothetical signaling pathway modulated by LMPC.

To enable the creation of specific and accurate Application Notes and Protocols, please provide the full chemical name or another unique identifier for "LMPC".

Applications of 1-Myristoyl-sn-glycero-3-phosphocholine in Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-sn-glycero-3-phosphocholine (LMPC) is a lysophospholipid that is gaining significant attention in the field of drug delivery. Its amphiphilic nature, biocompatibility, and ability to enhance membrane fluidity make it a valuable component in the formulation of various nanocarriers.[1] This document provides detailed application notes and experimental protocols for the use of LMPC in drug delivery systems, with a focus on cancer therapy.

Application Notes

LMPC in Liposomal Drug Delivery

LMPC is frequently incorporated into liposomal formulations to modulate the stability, fluidity, and drug release characteristics of the vesicles. Its single acyl chain structure can increase the permeability of the lipid bilayer, facilitating the release of encapsulated drugs at the target site.

Key Advantages:

  • Enhanced Drug Release: The presence of LMPC can create defects in the lipid bilayer, leading to a more controlled and sustained release of therapeutic agents.

  • Improved Stability: In combination with other lipids, LMPC can contribute to the overall stability of the liposomal formulation.

  • Versatility: LMPC can be used in combination with a variety of other lipids to create liposomes with specific physicochemical properties tailored for different drugs and delivery routes.

Therapeutic Applications:

Liposomes containing LMPC are particularly promising for the delivery of anticancer drugs. By encapsulating potent chemotherapeutic agents, these liposomes can help to reduce systemic toxicity and improve the therapeutic index of the drug.

LMPC in Nanoparticle-Based Drug Delivery

LMPC can also be utilized as a component in the formation of polymeric nanoparticles and solid lipid nanoparticles. Its emulsifying properties aid in the stabilization of the nanoparticle structure.

Key Advantages:

  • Surface Modification: LMPC can be used to modify the surface of nanoparticles, potentially improving their biocompatibility and circulation time.

  • Controlled Drug Release: Incorporation of LMPC into the nanoparticle matrix can influence the drug release kinetics.

Therapeutic Applications:

LMPC-containing nanoparticles are being explored for the targeted delivery of various therapeutic agents, including small molecule drugs and biologics, in cancer treatment and other diseases.

Quantitative Data Summary

The following tables summarize typical quantitative data for LMPC-containing drug delivery systems. It is important to note that specific values will vary depending on the complete formulation, drug being encapsulated, and the preparation method used. The data for DMPC, a structurally similar lipid, is included as a reference.

Table 1: Physicochemical Properties of LMPC-Containing Liposomes

ParameterTypical RangeMethod of Analysis
Particle Size (nm) 100 - 200Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV) -10 to +10 (can be modified)Laser Doppler Velocimetry
Encapsulation Efficiency (%) 50 - 90+Spectrophotometry, HPLC
Drug Loading (%) 1 - 10Spectrophotometry, HPLC

Table 2: In Vitro Drug Release from LMPC-Containing Nanoparticles

Time (hours)Cumulative Release (%) - pH 7.4Cumulative Release (%) - pH 5.5Method of Analysis
1 5 - 1510 - 25Dialysis Method, HPLC
6 20 - 4030 - 50Dialysis Method, HPLC
12 40 - 6050 - 70Dialysis Method, HPLC
24 60 - 8070 - 90Dialysis Method, HPLC

Experimental Protocols

Protocol 1: Preparation of LMPC-Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating LMPC for the encapsulation of a hydrophilic drug.

Materials:

  • This compound (LMPC)

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Preparation:

    • Dissolve LMPC, DPPC, and cholesterol in a 1:8:1 molar ratio in a minimal amount of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C).

    • A thin, uniform lipid film should form on the inner surface of the flask.

    • Dry the film further under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a PBS solution containing the drug to be encapsulated. The hydration should be performed above the lipid phase transition temperature with gentle agitation.

    • This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a water bath sonicator or probe sonicator until the suspension becomes clear.

    • Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove the unencapsulated drug by dialysis against PBS or by size exclusion chromatography.

Protocol 2: Preparation of LMPC-Containing Nanoparticles by Solvent Evaporation

This protocol outlines the preparation of polymeric nanoparticles incorporating LMPC for the encapsulation of a hydrophobic drug.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound (LMPC)

  • Drug to be encapsulated (e.g., Paclitaxel)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)

  • Magnetic stirrer

  • Homogenizer or sonicator

Procedure:

  • Organic Phase Preparation:

    • Dissolve PLGA, LMPC, and the hydrophobic drug in an appropriate organic solvent like dichloromethane.

  • Emulsification:

    • Add the organic phase dropwise to an aqueous solution of PVA while stirring at high speed.

    • Homogenize or sonicate the mixture to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. This will lead to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.

    • Lyophilize the nanoparticles for long-term storage.

Signaling Pathways in LMPC-Mediated Cancer Therapy

LMPC-based drug delivery systems are often employed to deliver chemotherapeutic agents that target key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

LMPC_Drug_Delivery_Workflow cluster_formulation Formulation cluster_delivery Drug Delivery cluster_action Mechanism of Action LMPC This compound Mix Mixing & Processing LMPC->Mix Lipids Other Lipids / Polymers Lipids->Mix Drug Anticancer Drug Drug->Mix Nanocarrier LMPC-based Nanocarrier (Liposome/Nanoparticle) Mix->Nanocarrier Self-Assembly Targeting Tumor Targeting (Passive/Active) Nanocarrier->Targeting Systemic Circulation Uptake Cellular Uptake Targeting->Uptake Enhanced Permeability and Retention (EPR) Effect Release Drug Release Uptake->Release Endocytosis Pathway Inhibition of Signaling Pathways Release->Pathway Intracellular Action Outcome Apoptosis / Cell Cycle Arrest Pathway->Outcome Leads to

Caption: Workflow of LMPC-based drug delivery in cancer therapy.

Doxorubicin and the DNA Damage Pathway

Doxorubicin, a common anthracycline antibiotic, is frequently encapsulated in liposomal formulations. Its primary mechanism of action involves intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), all of which lead to DNA damage and ultimately trigger apoptosis.

Doxorubicin_Signaling_Pathway Dox Doxorubicin (from LMPC carrier) DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generation Damage DNA Damage DNA->Damage TopoII->Damage ROS->Damage ATM_ATR ATM/ATR Kinases Damage->ATM_ATR Activation p53 p53 Activation ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Doxorubicin's mechanism of action leading to apoptosis.

Paclitaxel and the Microtubule Stabilization Pathway

Paclitaxel, a taxane, is another widely used chemotherapeutic agent that can be formulated in LMPC-containing nanoparticles. It functions by binding to and stabilizing microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the normal dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel (from LMPC carrier) Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Inhibits depolymerization Disruption Disruption of Mitotic Spindle Stabilization->Disruption Arrest Mitotic Arrest (G2/M Phase) Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Paclitaxel's mechanism via microtubule stabilization.

References

Application Notes and Protocols for the Formulation of 1-Myristoyl-sn-glycero-3-phosphocholine (MMPC) Nanodiscs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanodiscs are self-assembled, nanoscale phospholipid bilayers stabilized by a "belt" of amphipathic helical proteins known as Membrane Scaffold Proteins (MSPs). These structures provide a native-like membrane environment, rendering membrane proteins soluble in aqueous solutions while maintaining their structure and function. This makes them invaluable tools in drug discovery and development for applications such as structural biology, ligand binding assays, and functional characterization of membrane proteins like G-protein coupled receptors (GPCRs).

This document provides detailed protocols for the formulation of nanodiscs using 1-Myristoyl-sn-glycero-3-phosphocholine (MMPC). While specific literature on MMPC nanodiscs is limited, the protocols are adapted from well-established methods for the structurally similar lipid, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). Both MMPC and DMPC possess two 14-carbon acyl chains, resulting in similar physical properties that make these protocols highly transferable.

Key Components and Considerations

Successful nanodisc formulation is critically dependent on the stoichiometry of the components. The key reagents include:

  • This compound (MMPC): The phospholipid that forms the bilayer.

  • Membrane Scaffold Protein (MSP): The protein "belt" that encircles and stabilizes the lipid bilayer. The length of the MSP determines the diameter of the nanodisc.

  • Detergent: A surfactant, typically sodium cholate, used to solubilize the lipid and MSP, facilitating their self-assembly.

  • Target Membrane Protein (Optional): For reconstitution of a specific protein of interest into the nanodisc.

The molar ratio of lipid to MSP is a critical parameter that must be optimized for each specific combination of lipid and MSP to ensure the formation of homogeneous, monodisperse nanodiscs.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the formulation of nanodiscs, primarily based on data for DMPC, which is expected to be highly similar for MMPC.

Table 1: Recommended Molar Ratios for "Empty" Nanodisc Formulation

Membrane Scaffold Protein (MSP)Lipid:MSP Molar Ratio (DMPC)Expected Nanodisc Diameter
MSP1D180:1~9-10 nm[1][2]
MSP1E3D1160:1~12-14 nm[3][4][5]

Table 2: Characterization Parameters for DMPC Nanodiscs

ParameterTypical ValueMethod of Analysis
Size (Diameter) 9-14 nm (depends on MSP)Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC), Transmission Electron Microscopy (TEM)[1][6][7]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[7]
Molecular Weight ~150 - 200 kDaSize Exclusion Chromatography (SEC), Mass Spectrometry (MS)[6][8]
Lipid Molecules per Nanodisc ~155 (for MSP1D1 with DMPC)Mass Spectrometry (MS)[8]

Experimental Protocols

Protocol 1: Formulation of "Empty" MMPC Nanodiscs

This protocol describes the formation of nanodiscs composed of MMPC and MSP without an incorporated membrane protein.

Materials:

  • This compound (MMPC) in chloroform

  • Membrane Scaffold Protein (MSP) of choice (e.g., MSP1D1 or MSP1E3D1), lyophilized or in a storage buffer

  • Sodium cholate

  • Nanodisc formation buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)

  • Detergent removal system (e.g., dialysis tubing with a 10-20 kDa MWCO or adsorbent beads like Bio-Beads™ SM-2)

  • Glass vials

  • Nitrogen gas source

  • Water bath sonicator

  • End-over-end rotator

Procedure:

  • Lipid Film Preparation: a. In a glass vial, add the desired amount of MMPC in chloroform. b. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. c. To ensure complete removal of the solvent, place the vial under a vacuum for at least 1 hour.

  • Lipid Solubilization: a. Prepare a stock solution of 100 mM sodium cholate in nanodisc formation buffer. b. Add the sodium cholate solution to the dried lipid film to achieve the desired lipid concentration and a cholate-to-lipid molar ratio of at least 2:1.[9] c. Vortex the mixture and sonicate in a water bath until the lipid film is completely dissolved and the solution is clear.

  • Nanodisc Assembly Mixture: a. In a separate tube, prepare the required amount of MSP in nanodisc formation buffer. The concentration should be determined spectrophotometrically. b. Combine the solubilized MMPC-cholate mixture with the MSP solution at the appropriate molar ratio (refer to Table 1). c. Adjust the final volume with nanodisc formation buffer, ensuring the final cholate concentration is above its critical micelle concentration (CMC), typically >14 mM.[10] d. Incubate the mixture on ice for 30 minutes to 1 hour.

  • Detergent Removal and Nanodisc Formation:

    • Method A: Dialysis a. Transfer the assembly mixture into a dialysis cassette. b. Dialyze against a large volume (at least 1000-fold the sample volume) of nanodisc formation buffer at 4°C. c. Perform at least three buffer changes over a 24-48 hour period to ensure complete detergent removal.[10]

    • Method B: Adsorbent Beads a. Prepare the adsorbent beads by washing them according to the manufacturer's instructions. b. Add the washed beads to the assembly mixture at a concentration of approximately 0.5-1.0 g of beads per mL of solution.[10] c. Incubate the mixture on an end-over-end rotator at 4°C for 4-18 hours.[10]

  • Purification and Characterization: a. After detergent removal, separate the nanodiscs from any aggregates or unassembled components using size exclusion chromatography (SEC) on a column such as a Superdex 200. b. Monitor the elution profile at 280 nm. The nanodiscs should elute as a single, symmetrical peak. c. Analyze the collected fractions using Dynamic Light Scattering (DLS) to determine the size distribution and polydispersity. d. Further characterization can be performed using Transmission Electron Microscopy (TEM) to visualize the nanodiscs and Native Mass Spectrometry to confirm the composition.

Protocol 2: Reconstitution of a G-Protein Coupled Receptor (GPCR) into MMPC Nanodiscs

This protocol outlines the incorporation of a detergent-solubilized GPCR into MMPC nanodiscs.

Materials:

  • Purified GPCR solubilized in a suitable detergent (e.g., DDM, L-MNG)

  • Pre-formed "empty" MMPC nanodiscs (from Protocol 1) or individual components for self-assembly

  • Nanodisc formation buffer

  • Adsorbent beads (if performing self-assembly)

  • Size exclusion chromatography system

Procedure:

  • Preparation of Components: a. Determine the molar concentration of the purified, detergent-solubilized GPCR. b. Prepare the MMPC-cholate mixture and MSP solution as described in Protocol 1, steps 1-3.

  • Reconstitution Mixture: a. Combine the detergent-solubilized GPCR with the MMPC-cholate mixture and MSP solution. A typical starting molar ratio is GPCR:MSP:MMPC of 1:10:800 (this needs to be optimized for each specific GPCR).[11] b. The amount of MMPC should be adjusted to account for the volume occupied by the transmembrane domains of the GPCR. c. Gently mix and incubate on ice for 1 hour.

  • Detergent Removal and Reconstitution: a. Add washed adsorbent beads to the reconstitution mixture. b. Incubate on an end-over-end rotator at 4°C for 4-18 hours to facilitate detergent removal and self-assembly of the GPCR-containing nanodiscs.

  • Purification of GPCR-Nanodiscs: a. Separate the reconstituted nanodiscs from empty nanodiscs, aggregates, and unincorporated protein using affinity chromatography (if the GPCR has an affinity tag) followed by size exclusion chromatography. b. Monitor the elution from the SEC column at 280 nm.

  • Characterization and Functional Assays: a. Characterize the purified GPCR-nanodiscs using DLS, TEM, and native mass spectrometry to confirm their size, homogeneity, and composition. b. Perform functional assays, such as ligand binding assays or G-protein coupling experiments, to confirm that the reconstituted GPCR is active.

Visualizations

Experimental Workflow for MMPC Nanodisc Formulation

Nanodisc_Formation_Workflow cluster_start Component Preparation cluster_assembly Assembly cluster_formation Nanodisc Formation cluster_end Purification & Characterization Lipid_Prep 1. MMPC Lipid Film Preparation Lipid_Sol 2. Lipid Solubilization with Sodium Cholate Lipid_Prep->Lipid_Sol Mixing 4. Mix MMPC, MSP, and Cholate Lipid_Sol->Mixing MSP_Prep 3. MSP Solution Preparation MSP_Prep->Mixing Incubation 5. Incubation Mixing->Incubation Detergent_Removal 6. Detergent Removal (Dialysis or Beads) Incubation->Detergent_Removal SEC 7. Size Exclusion Chromatography (SEC) Detergent_Removal->SEC Characterization 8. Characterization (DLS, TEM, MS) SEC->Characterization Final_Product Homogeneous MMPC Nanodiscs Characterization->Final_Product

Caption: Workflow for the formulation of MMPC nanodiscs.

Reconstitution of a GPCR into an MMPC Nanodisc for Drug Screening

GPCR_Reconstitution_Workflow cluster_inputs Initial Components cluster_process Reconstitution Process cluster_output Final Product & Application GPCR Detergent-Solubilized GPCR Mix 1. Combine GPCR, MMPC, MSP, and Cholate GPCR->Mix MMPC MMPC Lipid MMPC->Mix MSP Membrane Scaffold Protein (MSP) MSP->Mix Detergent Sodium Cholate Detergent->Mix Self_Assembly 2. Detergent Removal & Self-Assembly Mix->Self_Assembly Purification 3. Purification (Affinity & SEC) Self_Assembly->Purification GPCR_Nanodisc Functional GPCR in MMPC Nanodisc Purification->GPCR_Nanodisc Drug_Screening 4. Downstream Application: Drug Screening Assay GPCR_Nanodisc->Drug_Screening

Caption: Workflow for GPCR reconstitution into MMPC nanodiscs for drug screening.

References

Application Note: Quantitative Analysis of 1-Myristoyl-sn-glycero-3-phosphocholine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Myristoyl-sn-glycero-3-phosphocholine, also known as LysoPC(14:0), is a member of the lysophosphatidylcholine (LPC) class of lipids. LPCs are bioactive signaling molecules derived from the partial hydrolysis of phosphatidylcholines and are implicated in the pathophysiology of various diseases, including atherosclerosis, inflammation, and cancer.[1][2] Accurate and precise quantification of specific LPC species like LysoPC(14:0) in biological matrices is crucial for understanding their physiological roles and for biomarker discovery. This application note provides a detailed protocol for the robust and sensitive quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Mass Spectrometry Analysis

The method employs electrospray ionization in positive mode (ESI+), which is highly effective for ionizing zwitterionic lipids like LPCs.[3] Quantification is achieved using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode.[4][5] In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific, characteristic product ion is monitored in the third quadrupole. For LPCs, the most characteristic fragmentation is the loss of the phosphocholine headgroup, resulting in a highly abundant product ion at a mass-to-charge ratio (m/z) of 184.07.[5][6][7] This specific transition provides excellent selectivity and sensitivity for quantification.

cluster_workflow LC-MS/MS Workflow Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (Protein Precipitation & LLE) Sample->Extraction LC LC Separation (Reversed-Phase C18) Extraction->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: High-level workflow for LysoPC(14:0) analysis.

Experimental Protocols

Materials and Reagents
  • This compound (LysoPC(14:0)) standard (Cayman Chemical or equivalent)

  • 1-Myristoyl-d7-sn-glycero-3-phosphocholine (LysoPC(14:0)-d7) internal standard (IS)[8]

  • HPLC-grade methanol, chloroform, acetonitrile, isopropanol, and water

  • Ammonium formate and formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve LysoPC(14:0) and LysoPC(14:0)-d7 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the LysoPC(14:0) primary stock with methanol to create calibration standards ranging from 10 ng/mL to 10,000 ng/mL.[9][10]

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the LysoPC(14:0)-d7 primary stock with methanol.

Sample Preparation (from Human Plasma)

This protocol is based on a standard protein precipitation followed by liquid-liquid extraction.

start Start: 50 µL Plasma add_is Add 10 µL IS (100 ng/mL) start->add_is add_methanol Add 500 µL cold Methanol (Protein Precipitation) add_is->add_methanol vortex_ice Vortex (1 min) Incubate on Ice (10 min) add_methanol->vortex_ice centrifuge1 Centrifuge (10,000 x g, 5 min) vortex_ice->centrifuge1 transfer Transfer Supernatant to a new tube centrifuge1->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 37°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A/B (90:10) evaporate->reconstitute inject Inject 5 µL into LC-MS/MS reconstitute->inject

Caption: Detailed workflow for plasma sample preparation.

  • Pipette 50 µL of plasma, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL LysoPC(14:0)-d7) to all tubes except for the blank matrix samples.

  • Add 500 µL of ice-cold methanol to precipitate proteins.[11]

  • Vortex vigorously for 1 minute.[11]

  • Incubate on ice for 10 minutes.[11]

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.[11]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex briefly, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

Parameter Condition
LC System UPLC/UHPLC System
Column Reversed-Phase C18, e.g., ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[12]
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Formate in Water:Acetonitrile (60:40, v/v)
Mobile Phase B 10 mM Ammonium Formate in Acetonitrile:Isopropanol (10:90, v/v)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 10% B to 99% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 2 minutes.
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C[12]
Desolvation Temperature 400°C
Data Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Analysis and Results

MRM Transitions and Fragmentation

The quantification of LysoPC(14:0) is based on the transition from its protonated precursor ion [M+H]⁺ to the characteristic phosphocholine fragment ion. The deuterated internal standard is monitored using a corresponding mass shift.

cluster_products Collision-Induced Dissociation (CID) parent LysoPC(14:0) [M+H]⁺ m/z 468.3 headgroup Phosphocholine Headgroup [C5H15NO4P]⁺ m/z 184.1 parent->headgroup Monitored Fragment (Q3) neutral_loss Neutral Loss [C17H32O3] parent->neutral_loss Unmonitored Loss

Caption: Fragmentation of LysoPC(14:0) in positive ESI mode.

Table 1: Optimized MRM Transitions

Compound Precursor Ion (Q1, m/z) Product Ion (Q3, m/z) Collision Energy (eV) Dwell Time (ms)
LysoPC(14:0)468.3184.12550
LysoPC(14:0)-d7 (IS)475.3184.12550

Note: Collision energy should be optimized for the specific instrument used.

Quantitative Performance

Table 2: Calibration Curve and Linearity A calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration.

Concentration (ng/mL) Area Ratio (Analyte/IS)
100.021
250.054
500.108
1000.215
5001.05
10002.11
500010.45
1000020.98
Regression Model Linear, 1/x weighting
Correlation Coeff. (r²) > 0.998

Table 3: Precision and Accuracy Precision (%RSD) and accuracy (%Recovery) were evaluated using QC samples at three concentration levels, prepared and analyzed in quintuplicate (n=5) on three separate days.

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
Low (LQC)30< 6.5%< 8.0%95.5% - 104.2%
Medium (MQC)800< 4.0%< 5.5%98.1% - 102.5%
High (HQC)8000< 3.5%< 4.8%97.6% - 101.9%

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, utilizing a stable isotope-labeled internal standard and MRM-based detection, demonstrates excellent linearity, precision, and accuracy, making it suitable for high-throughput lipidomic analysis in clinical and pharmaceutical research settings. The clear workflows and established parameters provide a solid foundation for researchers aiming to measure this important bioactive lipid.

References

Troubleshooting & Optimization

troubleshooting 1-Myristoyl-sn-glycero-3-phosphocholine solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Myristoyl-sn-glycero-3-phosphocholine (Lyso-PC 14:0).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a lysophospholipid, a type of lipid molecule characterized by a glycerol backbone, a single acyl chain (myristic acid in this case), a phosphate group, and a choline head group. It is also known by several synonyms, including 14:0 Lyso-PC, M-lyso-PC, 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine, and 1-tetradecanoyl-sn-glycero-3-phosphocholine.

Q2: What are the common applications of this compound in research?

Due to its amphiphilic nature, this compound is utilized in various research applications. It can self-assemble into micelles in aqueous solutions and is often used in the generation of artificial membranes, liposomes, and other lipid-based drug delivery systems. Its ability to form different phases at various temperatures also makes it a valuable tool for studying the properties of biological membranes.

Q3: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C.[1] It is important to protect it from moisture as it is hygroscopic.

Q4: Is this compound soluble in water?

This compound is generally considered insoluble or sparingly soluble in water. However, it can be dissolved in aqueous buffers like PBS (pH 7.2) to a concentration of approximately 2 mg/mL.[1] It is recommended to prepare fresh aqueous solutions for biological experiments and not to store them for more than one day to avoid degradation.[1]

Troubleshooting Solubility Issues

Issue 1: The compound is not dissolving in organic solvents.

If you are experiencing difficulty dissolving this compound in organic solvents, consider the following troubleshooting steps:

  • Solvent Choice: This compound is generally soluble in chloroform, methanol, and ethanol.[2] It is also reported to be soluble in Dimethyl sulfoxide (DMSO). For a more effective dissolution, a mixture of chloroform and methanol (e.g., 1:1 or 2:1 v/v) is often used for lysophosphatidylcholines.

  • Increase Temperature: Gently warming the solvent may aid in dissolution. For instance, a deuterated version of 14:0 Lyso PC shows a solubility of 50 mg/mL in ethanol with the aid of warming and ultrasonication.[3]

  • Mechanical Agitation: Use a vortex mixer or sonicator to provide mechanical energy, which can help break down the solid particles and facilitate dissolution.

Issue 2: The aqueous solution of this compound is cloudy.

A cloudy or turbid appearance in an aqueous solution of this compound can be due to several factors. Here's how to troubleshoot this issue:

  • Concentration: Ensure that the concentration is not exceeding the solubility limit in the chosen aqueous buffer (approximately 2 mg/mL in PBS, pH 7.2).[1]

  • Formation of Larger Aggregates: Above its critical micelle concentration (CMC), this compound will form micelles. However, under certain conditions, larger aggregates or liposomes can form, leading to a cloudy appearance.

  • Sonication: To obtain a clear solution of micelles, sonication is often effective. Use a bath sonicator or a probe sonicator to break down larger aggregates into smaller, more uniform micelles. Be cautious with probe sonication to avoid overheating the sample.

  • pH of the Buffer: The pH of the aqueous solution can influence the charge and hydration of the lipid headgroup, which in turn can affect its solubility and aggregation behavior. Ensure the pH of your buffer is appropriate for your experiment and is consistently maintained.

  • Purity of the Compound: Impurities can sometimes affect the solubility and appearance of the solution. Ensure you are using a high-purity grade of this compound.

Issue 3: The compound precipitates out of the aqueous solution over time.

Precipitation of this compound from an aqueous solution can occur due to:

  • Solution Instability: Aqueous solutions of lysophospholipids are not always stable for long periods. It is highly recommended to prepare these solutions fresh before each experiment.[1]

  • Temperature Changes: Changes in temperature can affect the solubility of the lipid. If the solution was prepared at an elevated temperature, the compound might precipitate upon cooling to room temperature or lower.

  • Changes in Buffer Composition: The ionic strength and pH of the buffer can impact the stability of the micellar solution. Ensure the buffer composition remains constant.

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValueReference
Synonyms 14:0 Lyso-PC, M-lyso-PC
Appearance White crystalline solid
Storage Temperature -20°C[1]
Solubility in Ethanol Soluble (A deuterated form is soluble at 50 mg/mL with ultrasonic and warming)[3]
Solubility in Methanol Soluble[2]
Solubility in Chloroform Soluble[2]
Solubility in DMSO Soluble
Solubility in PBS (pH 7.2) Approx. 2 mg/mL[1]
Critical Micelle Concentration (CMC) 0.043 - 0.090 mM

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Organic Solvent
  • Weigh the desired amount of this compound powder in a chemical-resistant glass vial.

  • Add the appropriate volume of the chosen organic solvent (e.g., ethanol, methanol, or a chloroform:methanol mixture).

  • Vortex the vial for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial in a bath sonicator for 5-10 minutes. Gentle warming may be applied if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C. Before use, allow the solution to warm to room temperature and vortex briefly.

Protocol 2: Preparation of an Aqueous Micellar Solution
  • Start with a high-purity grade of this compound.

  • Weigh the required amount of the lipid to achieve the desired concentration (not exceeding 2 mg/mL for PBS).

  • Add the desired volume of the aqueous buffer (e.g., PBS, pH 7.2).

  • Vortex the mixture vigorously for 2-3 minutes. The solution may appear cloudy.

  • To obtain a clear solution, sonicate the vial in a water bath sonicator. The duration of sonication will depend on the volume and concentration, but typically 10-20 minutes is sufficient. Monitor the temperature of the water bath to prevent excessive heating.

  • After sonication, the solution should be clear. If it remains cloudy, it may indicate that the solubility limit has been exceeded or that larger aggregates are still present.

  • Use the freshly prepared aqueous solution immediately for your experiments. Do not store for more than a day.[1]

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting this compound Solubility Issues cluster_start cluster_solvent Solvent Type cluster_organic_troubleshooting Organic Solvent Troubleshooting cluster_aqueous_troubleshooting Aqueous Buffer Troubleshooting start Start: Dissolving Lyso-PC 14:0 organic Organic Solvent (e.g., Ethanol, Methanol, Chloroform) start->organic aqueous Aqueous Buffer (e.g., PBS) start->aqueous check_solvent Issue: Not Dissolving organic->check_solvent check_aqueous Issue: Cloudy Solution aqueous->check_aqueous action_mix Action: Use Chloroform:Methanol mix check_solvent->action_mix Try different solvent action_agitate Action: Vortex / Sonicate action_mix->action_agitate action_warm Action: Gentle Warming action_agitate->action_warm organic_success Result: Clear Solution action_warm->organic_success check_concentration Is concentration > 2 mg/mL? check_aqueous->check_concentration action_dilute Action: Dilute Solution check_concentration->action_dilute Yes action_sonicate Action: Sonicate to form micelles check_concentration->action_sonicate No action_dilute->action_sonicate aqueous_success Result: Clear Micellar Solution action_sonicate->aqueous_success

Caption: Troubleshooting workflow for solubility issues with this compound.

References

Technical Support Center: Preventing LMPC Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to prevent the aggregation of Lipid-Modified Protein Concentrates (LMPCs) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of LMPC aggregation in aqueous solutions?

A1: LMPC aggregation is a complex process driven by the exposure of hydrophobic regions of the proteins and/or lipids, leading to intermolecular interactions. Key factors that promote aggregation include:

  • Suboptimal pH and Ionic Strength: Deviations from the isoelectric point (pI) of the protein component can reduce electrostatic repulsion between LMPC particles, leading to aggregation. Similarly, high ionic strength can screen surface charges, diminishing repulsive forces.

  • Temperature Stress: Both elevated temperatures and freeze-thaw cycles can induce conformational changes in the protein component, exposing hydrophobic cores and promoting aggregation.

  • Mechanical Stress: High shear forces from vigorous mixing, pumping, or filtration can physically disrupt LMPC structure and lead to aggregation.

  • High Concentrations: Increased concentrations of LMPC can lead to a higher probability of intermolecular collisions and subsequent aggregation.

  • Presence of Destabilizing Agents: Certain excipients or contaminants can interact with the LMPC, disrupting its stability.

Q2: How can I determine the optimal buffer conditions to prevent LMPC aggregation?

A2: The optimal buffer conditions are highly specific to the particular LMPC. A systematic screening approach is recommended. This typically involves preparing the LMPC in a range of buffers with varying pH and ionic strengths. The stability of the LMPC in each buffer can then be assessed over time using techniques such as dynamic light scattering (DLS) to monitor changes in particle size, or size exclusion chromatography (SEC-HPLC) to detect the formation of high molecular weight species.

Q3: What role do excipients play in preventing LMPC aggregation?

A3: Excipients can play a crucial role in stabilizing LMPCs. Common classes of stabilizing excipients include:

  • Surfactants: Non-ionic surfactants like polysorbates (e.g., Tween 20, Tween 80) can prevent aggregation by adsorbing to the LMPC surface and providing a steric barrier.

  • Sugars and Polyols: Sugars such as sucrose and trehalose, and polyols like mannitol, can stabilize the native protein structure through preferential exclusion, making unfolding and subsequent aggregation less favorable.

  • Amino Acids: Certain amino acids, such as arginine and glycine, can act as aggregation suppressors, although their mechanisms are complex and can be system-dependent.

  • Polymers: Biocompatible polymers like polyethylene glycol (PEG) can be conjugated to the LMPC surface to provide a steric shield and reduce immunogenicity.

Troubleshooting Guide

Problem 1: Visible precipitation or turbidity is observed after dissolving or diluting the LMPC.

This is a common indication of rapid aggregation. The following troubleshooting workflow can help identify and resolve the issue.

G start Visible Aggregation (Precipitation/Turbidity) check_buffer Verify Buffer pH and Ionic Strength start->check_buffer ph_issue Is pH near pI? check_buffer->ph_issue adjust_ph Adjust pH away from pI (typically by 1-2 units) ph_issue->adjust_ph Yes ionic_issue Is Ionic Strength Too High? ph_issue->ionic_issue No check_temp Review Dissolution Temperature adjust_ph->check_temp adjust_ionic Decrease Ionic Strength ionic_issue->adjust_ionic Yes ionic_issue->check_temp No adjust_ionic->check_temp temp_issue Was temperature elevated? check_temp->temp_issue adjust_temp Use Cold Buffer/Ice Bath temp_issue->adjust_temp Yes check_mixing Evaluate Mixing Method temp_issue->check_mixing No adjust_temp->check_mixing mixing_issue Was mixing vigorous (e.g., vortexing)? check_mixing->mixing_issue adjust_mixing Use Gentle Mixing (e.g., slow inversion, wide-bore pipette) mixing_issue->adjust_mixing Yes add_excipient Consider Adding Stabilizing Excipients (e.g., Polysorbate) mixing_issue->add_excipient No adjust_mixing->add_excipient success Aggregation Resolved add_excipient->success

Caption: Troubleshooting workflow for immediate LMPC aggregation.

Problem 2: LMPC solution shows an increase in particle size over time during storage.

This suggests a slower, chronic aggregation process. The following table summarizes key parameters to investigate.

ParameterPotential Cause of AggregationRecommended Action
Storage Temperature Instability at the current storage temperature (e.g., 4°C or room temperature).Perform a temperature stability study. Evaluate storage at -20°C or -80°C. Note: A freeze-thaw stability study will be necessary.
Freeze-Thaw Cycles Repeated freezing and thawing can induce stress and damage LMPC structure.Aliquot the LMPC solution into single-use volumes to avoid multiple freeze-thaw cycles.
Buffer Composition The buffer may not be providing sufficient long-term stability.Screen alternative buffer systems or add cryoprotectants/lyoprotectants (e.g., sucrose, trehalose) for frozen storage.
Headspace Air Oxidation of protein or lipid components at the air-liquid interface can trigger aggregation.Minimize headspace in storage vials. Consider overlaying the solution with an inert gas like argon or nitrogen.
Leachables/Extractables Compounds leaching from the storage container may be destabilizing the LMPC.Ensure the use of high-quality, low-binding storage containers (e.g., polypropylene or specially coated vials).

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

  • Prepare a series of buffers: Prepare a range of buffers with varying pH values (e.g., citrate, phosphate, Tris) and ionic strengths (by adding different concentrations of NaCl, e.g., 50 mM, 150 mM, 300 mM).

  • LMPC Reconstitution: Reconstitute or dilute the LMPC to its final working concentration in each of the prepared buffers.

  • Initial Characterization: Immediately after preparation, measure the initial particle size and polydispersity index (PDI) of each sample using Dynamic Light Scattering (DLS). Also, analyze for high molecular weight species using Size Exclusion Chromatography (SEC-HPLC).

  • Stability Study: Incubate the samples under desired storage conditions (e.g., 4°C, 25°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), re-analyze the samples using DLS and SEC-HPLC.

  • Data Analysis: Compare the changes in particle size, PDI, and percentage of high molecular weight species over time for each buffer condition. The optimal buffer will be the one that shows the minimal change from the initial state.

Protocol 2: Evaluation of Stabilizing Excipients

  • Select Excipients: Choose a panel of GRAS (Generally Recognized as Safe) excipients to screen. Examples include sucrose (5-10% w/v), trehalose (5-10% w/v), Polysorbate 80 (0.01-0.1% v/v), and L-arginine (50-150 mM).

  • Prepare Stock Solutions: Prepare concentrated stock solutions of each excipient in the optimal buffer identified in Protocol 1.

  • Sample Preparation: Add the excipient stock solutions to the LMPC solution to achieve the desired final concentrations. Include a control sample with no added excipient.

  • Stress Conditions: Subject the samples to accelerated stability testing. This can include thermal stress (e.g., incubation at 40°C for a set period) or mechanical stress (e.g., gentle agitation on an orbital shaker).

  • Analysis: After the stress period, analyze all samples for signs of aggregation using visual inspection, DLS, and SEC-HPLC.

  • Selection: The excipient that provides the best protection against aggregation under stress conditions is selected for further development.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a stabilization strategy can be visualized as follows:

G start LMPC Formulation Development intrinsic Assess Intrinsic Properties (pI, hydrophobicity, etc.) start->intrinsic buffer_screen Buffer Screening (pH, Ionic Strength) intrinsic->buffer_screen optimal_buffer Identify Optimal Buffer buffer_screen->optimal_buffer excipient_screen Excipient Screening (Sugars, Surfactants, Amino Acids) stress_test Accelerated Stability Testing (Thermal, Mechanical, Freeze-Thaw) excipient_screen->stress_test optimal_buffer->excipient_screen If needed optimal_buffer->stress_test Buffer only final_formulation Select Final Formulation stress_test->final_formulation

Technical Support Center: Optimizing LMPC Concentration for Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing lysophospholipid-protein co-micelle (LMPC) concentration for enhanced protein stability.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions.

Issue 1: Protein Aggregation or Precipitation After Adding LMPC

  • Question: I've added LMPC to my protein solution, but I'm observing increased aggregation and precipitation. What could be the cause, and how can I resolve it?

  • Answer: This issue can arise from several factors related to the LMPC concentration and the specific protein-LMPC interactions.

    • LMPC Concentration Below the Critical Micelle Concentration (CMC): If the LMPC concentration is too low, it may not form stable micelles to encapsulate and stabilize the protein. Individual LMPC molecules might interact with the protein in a way that exposes hydrophobic regions, leading to aggregation.

    • LMPC Concentration Significantly Above the CMC: Excessively high concentrations of LMPC can lead to the formation of larger, more complex lipid structures that may not be compatible with the protein, causing it to precipitate.[1] It can also lead to the destabilization of the protein's native structure.

    • Inappropriate LMPC-to-Protein Ratio: The optimal ratio is highly dependent on the specific protein and LMPC being used. An incorrect ratio can lead to incomplete micellar encapsulation or the formation of unstable protein-LMPC complexes.

    • Buffer Conditions: The pH, ionic strength, and presence of other excipients in the buffer can influence both protein stability and LMPC micelle formation.

    Solutions:

    • Optimize LMPC Concentration: Perform a systematic titration of the LMPC concentration, starting from below the expected CMC to well above it. Monitor protein aggregation at each concentration using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).

    • Determine the Optimal LMPC-to-Protein Ratio: For a fixed protein concentration, vary the LMPC concentration to identify the ratio that provides the best stability.

    • Screen Different LMPCs: The acyl chain length and headgroup of the LMPC can significantly impact its interaction with the protein. Consider screening a panel of LMPCs with varying properties.

    • Optimize Buffer Conditions: Evaluate the effect of pH and ionic strength on protein stability in the presence of the chosen LMPC. It's crucial to find a buffer system that supports both protein stability and optimal LMPC performance.

Issue 2: Loss of Protein Activity After LMPC Formulation

  • Question: My protein appears to be stable in the LMPC formulation (no aggregation), but it has lost its biological activity. Why is this happening?

  • Answer: Loss of activity, even in the absence of aggregation, suggests that the LMPC may be subtly altering the protein's conformation.

    • Conformational Changes: The LMPC micelles, while preventing aggregation, might be inducing subtle changes in the protein's tertiary or quaternary structure, particularly at the active site.

    • Disruption of Necessary Protein-Protein Interactions: If your protein's function relies on forming complexes with other proteins, the LMPC micelles might be sterically hindering these interactions.

    • Incorrect LMPC Choice: The specific chemical properties of the LMPC might be incompatible with the protein's active site.

    Solutions:

    • Structural Analysis: Use techniques like Circular Dichroism (CD) spectroscopy or intrinsic tryptophan fluorescence to assess for conformational changes in the protein upon addition of LMPC.

    • Activity Assays at Different LMPC Concentrations: Determine if the loss of activity is concentration-dependent. It's possible that a lower, yet still stabilizing, concentration of LMPC will preserve activity.

    • Screen Alternative LMPCs: Test LMPCs with different properties (e.g., shorter acyl chains, different head groups) that may be less disruptive to the protein's active conformation.

Issue 3: Hemolysis Observed in Preliminary In Vitro Assays

  • Question: I'm concerned about the potential for hemolysis with my LMPC formulation. What are the risks and how can I mitigate them?

  • Answer: Lysophosphatidylcholines (LPCs), a common type of LMPC, are known to have hemolytic activity, which is a significant concern for parenteral formulations.[1]

    • Mechanism of Hemolysis: LPCs can integrate into the lipid bilayer of red blood cells, disrupting the membrane integrity and causing the release of hemoglobin.

    Solutions:

    • Careful LMPC Selection: The hemolytic activity of LMPCs can vary depending on their chemical structure. Whenever possible, select LMPCs with a known lower hemolytic potential.

    • Concentration Optimization: The hemolytic effect is concentration-dependent. It is crucial to use the minimum LMPC concentration that provides the desired protein stability.

    • In Vitro Hemolysis Assays: Conduct thorough in vitro hemolysis assays with your final formulation to determine the concentration at which hemolysis occurs and ensure your formulation is well below this threshold.

    • Consider Alternative Stabilizers: If hemolysis remains a significant concern, it may be necessary to explore alternative, non-hemolytic stabilizing agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which LMPCs stabilize proteins?

A1: LMPCs are amphipathic molecules that, above their critical micelle concentration (CMC), self-assemble into micelles. These micelles can encapsulate the hydrophobic regions of a protein, preventing them from interacting with each other and leading to aggregation.[2] For some proteins, such as α-synuclein, lysophosphatidylcholine (LPC) has been shown to induce and stabilize a more compact and stable protein structure, which in turn prevents pathological aggregation.[2] This interaction can occur without relying on electrostatic forces.[2]

Q2: How do I determine the Critical Micelle Concentration (CMC) of my LMPC?

A2: The CMC is a critical parameter for optimizing your LMPC concentration. It can be determined experimentally using various techniques, including:

  • Dye Solubilization: Using a fluorescent dye that exhibits a change in its fluorescence properties upon incorporation into micelles.

  • Surface Tension Measurements: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Light Scattering: An increase in light scattering intensity is observed as micelles form.

Q3: What are the key analytical techniques for monitoring protein stability in LMPC formulations?

A3: A multi-faceted approach using orthogonal techniques is recommended to thoroughly assess protein stability.

Analytical TechniqueParameter MeasuredPurpose
Dynamic Light Scattering (DLS) Hydrodynamic radius and polydispersityTo detect the presence and extent of protein aggregation.
Size Exclusion Chromatography (SEC) Elution profileTo separate and quantify monomers, dimers, and higher-order aggregates.
Circular Dichroism (CD) Spectroscopy Secondary and tertiary structureTo assess conformational changes in the protein upon LMPC addition.
Differential Scanning Calorimetry (DSC) Thermal transition midpoint (Tm)To determine the thermal stability of the protein in the presence of LMPC.
Intrinsic Tryptophan Fluorescence Emission spectrumTo probe for changes in the local environment of tryptophan residues, indicating conformational changes.
Biological Activity Assays Specific activityTo ensure the protein retains its function after formulation with LMPC.

Q4: Can I use a combination of different LMPCs or other excipients?

A4: Yes, in some cases, a combination of different LMPCs or the inclusion of other excipients like sugars (e.g., sucrose, trehalose) or polyols can provide synergistic stabilizing effects. A systematic screening approach, such as a design of experiments (DoE), can be employed to identify the optimal combination and concentration of these components.

Experimental Protocols

Protocol 1: Screening for Optimal LMPC Concentration using Dynamic Light Scattering (DLS)

This protocol outlines a basic screening experiment to identify the LMPC concentration range that minimizes protein aggregation.

Materials:

  • Purified protein stock solution of known concentration.

  • LMPC stock solution (e.g., 10% w/v) in a compatible buffer.

  • Assay buffer (the same buffer used for the protein and LMPC solutions).

  • DLS instrument and compatible cuvettes.

Methodology:

  • Prepare a series of LMPC dilutions: In separate microcentrifuge tubes, prepare a serial dilution of the LMPC stock solution in the assay buffer to cover a range of concentrations both below and above the expected CMC.

  • Prepare protein-LMPC samples: For each LMPC dilution, add a fixed amount of the protein stock solution to achieve the desired final protein concentration. The final volume in each tube should be the same. Include a control sample with only the protein in the assay buffer.

  • Incubate samples: Gently mix the samples and incubate them at a relevant temperature (e.g., 4°C, 25°C, or an elevated stress temperature) for a predetermined period (e.g., 1 hour, 24 hours).

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired measurement temperature.

    • Transfer an appropriate volume of each sample to a clean DLS cuvette.

    • Measure the hydrodynamic radius (Z-average) and the polydispersity index (PDI) for each sample.

  • Data Analysis:

    • Plot the Z-average and PDI as a function of the LMPC concentration.

    • The optimal LMPC concentration range should correspond to the lowest and most stable Z-average and PDI values, indicating a minimal level of aggregation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_decision Decision P Protein Stock M Mix Protein and LMPC P->M L LMPC Stock S Prepare LMPC Concentration Gradient L->S B Assay Buffer B->S S->M DLS Dynamic Light Scattering (DLS) M->DLS SEC Size Exclusion Chromatography (SEC) M->SEC CD Circular Dichroism (CD) M->CD Assay Activity Assay M->Assay Opt Optimal LMPC Concentration? DLS->Opt SEC->Opt CD->Opt Assay->Opt Stable Stable Formulation Opt->Stable Yes Reformulate Reformulate/ Re-screen Opt->Reformulate No Reformulate->S

Caption: Experimental workflow for optimizing LMPC concentration.

mechanism_of_action cluster_unstable Unstable Protein cluster_lmpc LMPC Action cluster_stable Stabilized Protein P1 Unfolded Protein P2 Misfolded Protein P1->P2 Misfolding SP Stable Protein-LMPC Complex P1->SP Encapsulation & Stabilization Agg Aggregate P2->Agg Aggregation P2->SP Refolding & Stabilization LMPC LMPC Micelle LMPC->SP

Caption: Mechanism of LMPC-mediated protein stabilization.

References

1-Myristoyl-sn-glycero-3-phosphocholine stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1-Myristoyl-sn-glycero-3-phosphocholine (L-alpha-lysophosphatidylcholine, myristoyl; Lyso-PAF C14). Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1][2][3][4] It is also advised to protect it from light.[2] When stored under these conditions, the compound is stable for at least four years.[3]

Q2: How should I store solutions of this compound?

For short-term storage, aqueous solutions can be kept at 2-8°C. However, for long-term storage, it is highly recommended to prepare aliquots and store them at -20°C or -80°C to minimize degradation.[5] It is crucial to avoid repeated freeze-thaw cycles.[5] Stock solutions in organic solvents should also be stored at -20°C or -80°C.[6]

Q3: What are the main stability concerns for this compound in aqueous solutions?

The primary stability concern is acyl migration, a non-enzymatic process where the myristoyl group moves from the sn-1 to the sn-2 position, forming the isomeric 2-myristoyl-sn-glycero-3-phosphocholine. This results in an equilibrium mixture of the two isomers. Another, generally slower, degradation pathway is the hydrolysis of the ester bond, which yields glycerophosphocholine and myristic acid.[5]

Q4: What factors influence the rate of acyl migration and hydrolysis?

Several factors can accelerate the degradation of this compound in solution:

  • pH: Acyl migration is significantly faster at physiological pH (around 7.4) and higher. Hydrolysis rates are slowest between pH 4 and 5.[5]

  • Temperature: Higher temperatures increase the rates of both acyl migration and hydrolysis.[5]

  • Presence of other molecules: Serum albumin has been shown to dramatically accelerate the rate of acyl migration.[5]

Q5: In which solvents is this compound soluble?

It is slightly soluble in chloroform and methanol.[1] It is also soluble in ethanol.[2] For aqueous solutions, it is soluble in PBS (pH 7.2) at approximately 2 mg/mL.[3][4]

Troubleshooting Guides

Issue 1: Inconsistent or Poorly Reproducible Bioassay Results

Possible Cause: One of the most common reasons for inconsistent results is the degradation of this compound in your stock or working solutions, primarily through acyl migration. The resulting mixture of sn-1 and sn-2 isomers may have different biological activities, leading to variability in your experiments.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before your experiment, especially when working at physiological pH and temperature.

  • Proper Storage of Stock Solutions: If you must use a stock solution, ensure it has been stored correctly (aliquoted and frozen at -20°C or -80°C). Avoid using stock solutions that have been stored for extended periods at 4°C or room temperature.

  • Analyze Isomeric Purity: If you continue to experience issues, consider analyzing the isomeric purity of your solution using an appropriate analytical method, such as LC-MS, to determine the ratio of sn-1 and sn-2 isomers.

  • pH Control: If your experimental conditions allow, consider preparing and storing your solutions at a slightly acidic pH (4-5) to slow down the rate of acyl migration and hydrolysis.

Issue 2: Precipitation or Aggregation of the Compound in Aqueous Buffer

Possible Cause: Lysophospholipids can form micelles and may precipitate or aggregate in aqueous solutions, especially at high concentrations or under certain buffer conditions. This can lead to an inaccurate final concentration in your assay.

Troubleshooting Steps:

  • Optimize Dissolution: When preparing aqueous solutions from a stock in an organic solvent (e.g., ethanol or methanol), add the stock solution to the aqueous buffer while vortexing to ensure rapid and thorough mixing.

  • Visual Inspection: Always visually inspect your final working solution for any signs of cloudiness or particulates, which may indicate precipitation.

  • Consider Sonication: Gentle sonication can sometimes help to dissolve small aggregates and create a more uniform solution.

  • Adjust Concentration: If precipitation persists, try working with a lower concentration of this compound.

  • Include a Detergent: In some in vitro assays, including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help to prevent aggregation. However, you must first verify that the detergent does not interfere with your assay.

Quantitative Data Summary

Table 1: Isomerization of sn-2 Acyl Lysophosphatidylcholines at Various Temperatures in Aqueous Buffer (pH 7.4)

Acyl ChainTemperature% of sn-2 Isomer Remaining after 8h% of sn-2 Isomer Remaining after 24h
16:0 (Palmitoyl)37°C~13%Not Detectable
16:0 (Palmitoyl)22°C~20%~5%
16:0 (Palmitoyl)4°C~31%~25%
16:0 (Palmitoyl)-20°C~100%~100%

Data adapted from a study on sn-2 acyl LPCs, which isomerize to the more stable sn-1 form. This provides an indication of the rate of isomerization.[1]

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureAtmosphereLight ExposureShelf Life
Solid-20°CStandardProtect from light≥ 4 years[3]
Solution (Aqueous, short-term)2-8°CN/AProtect from lightDays
Solution (Aqueous, long-term)-20°C or -80°CN/AProtect from lightMonths
Solution (Organic solvent)-20°C or -80°CInert gas (recommended)Protect from lightMonths

Experimental Protocols

Protocol for Assessing Isomeric Purity by LC-MS

This protocol provides a general framework for the analysis of this compound and its sn-2 isomer. Method optimization may be required for your specific instrumentation.

1. Sample Preparation:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol).

  • Dilute the stock solution to a suitable concentration for LC-MS analysis in your initial mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A suitable gradient to separate the isomers. For example, start at 60% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Data Acquisition: Use full scan mode to identify the compounds and Multiple Reaction Monitoring (MRM) for quantification. The two isomers will have the same parent ion but can often be distinguished by the relative intensity of fragment ions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Bioassay cluster_troubleshoot Troubleshooting start Start with Solid Compound dissolve Dissolve in Organic Solvent start->dissolve dilute Dilute into Aqueous Buffer dissolve->dilute perform_assay Perform Experiment dilute->perform_assay get_results Obtain Results perform_assay->get_results inconsistent Inconsistent Results? get_results->inconsistent check_stability Check Solution Stability inconsistent->check_stability YES check_stability->dilute Prepare Fresh troubleshooting_logic start Inconsistent Bioassay Results q1 Is the solution prepared fresh? start->q1 a1_yes Check for Aggregation (Visual, DLS) q1->a1_yes Yes a1_no Prepare Fresh Solution Before Experiment q1->a1_no No q2 Is the solution visibly clear? a1_yes->q2 a2_yes Consider Acyl Migration (LC-MS Analysis) q2->a2_yes Yes a2_no Optimize Dissolution (Sonication, Dilution) q2->a2_no No

References

avoiding hydrolysis of 1-Myristoyl-sn-glycero-3-phosphocholine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Myristoyl-sn-glycero-3-phosphocholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding hydrolysis and ensuring the stability of this lysophospholipid in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (LysoPC 14:0) is a lysophospholipid, a class of lipids derived from phosphatidylcholines. It plays a role in various biological processes and is utilized in research for its ability to influence cell membranes and participate in signaling pathways. Common applications include its use in the formation of micelles and liposomes for drug delivery systems, as well as in studies of membrane dynamics and protein function.

Q2: What is the primary cause of degradation for this compound in experiments?

The primary cause of degradation for this compound is hydrolysis. This chemical reaction involves the cleavage of the ester bond, resulting in the formation of myristic acid and sn-glycero-3-phosphocholine. This process can be catalyzed by enzymes, such as phospholipases, or can occur non-enzymatically, influenced by factors like pH and temperature.

Q3: How does pH affect the stability of this compound?

The pH of the experimental solution is a critical factor in the stability of this compound. The rate of hydrolysis is significantly influenced by the pH. Generally, the slowest rates of hydrolysis for lysophosphatidylcholines are observed in the pH range of 4.0 to 6.0.

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability and minimize degradation, this compound should be stored at -20°C or colder, preferably under an inert atmosphere like argon or nitrogen, especially for unsaturated lipids. For short-term storage of solutions, refrigeration at 2-8°C is recommended. It is also advisable to prepare fresh solutions for experiments whenever possible and to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays.

Possible Cause: Hydrolysis of this compound in the cell culture medium, leading to a decreased effective concentration and the presence of degradation products that may have off-target effects.

Troubleshooting Steps:

  • pH of Media: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells, but be aware that physiological pH (around 7.4) can accelerate hydrolysis compared to more acidic conditions.

  • Fresh Preparations: Prepare fresh solutions of this compound immediately before each experiment. Avoid using stock solutions that have been stored for extended periods at room temperature or in solution at 4°C.

  • Incubation Time: Minimize the incubation time of the lipid in the cell culture medium as much as experimentally feasible.

  • Control Experiments: Include a "vehicle-only" control (the solvent used to dissolve the lipid) and a "degraded lipid" control (a solution of the lipid that has been intentionally hydrolyzed) to assess the effects of the lipid and its breakdown products separately.

Issue: Variability in liposome characteristics (size, encapsulation efficiency).

Possible Cause: Hydrolysis of this compound during the liposome preparation process, which can alter the physicochemical properties of the lipid bilayer.

Troubleshooting Steps:

  • Buffer pH: Prepare liposomes in a buffer with a pH between 4.0 and 6.0 to minimize the rate of hydrolysis during preparation.

  • Temperature Control: While some steps in liposome preparation may require elevated temperatures, it is crucial to minimize the duration of these steps to reduce temperature-induced hydrolysis.

  • Quality of Starting Material: Ensure the this compound used is of high purity and has been stored correctly to prevent the use of already partially hydrolyzed material.

  • Post-Preparation Storage: Store prepared liposomes at 2-8°C and use them within a short timeframe. For longer-term storage, consider techniques like lyophilization.

Data Presentation

The stability of this compound is highly dependent on both pH and temperature. The following tables summarize the expected stability based on available data for lysophosphatidylcholines.

Table 1: Effect of pH on the Relative Rate of Hydrolysis of Lysophosphatidylcholines

pHRelative Rate of Hydrolysis
3.0Moderate
4.0Low
5.0Low
6.0Moderate
7.0High
8.0High

Note: This data is generalized for lysophosphatidylcholines. The optimal pH for stability is typically in the acidic range.

Table 2: Estimated Effect of Temperature on the Stability of this compound in Aqueous Solution (at pH 6.5)

Temperature (°C)Expected Stability (Qualitative)Recommended Maximum Storage Time in Solution
-20HighMonths to a year (in appropriate buffer and aliquoted)
4ModerateDays to weeks
25 (Room Temp)LowHours to a few days
37Very LowHours

Disclaimer: The quantitative data in this table is an estimation based on the general behavior of lysophospholipids. Actual stability should be determined experimentally for specific conditions.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution for Cell-Based Assays

This protocol outlines the steps to prepare a stock solution of this compound while minimizing the risk of hydrolysis.

  • Materials:

    • This compound (powder form)

    • Anhydrous ethanol or DMSO

    • Sterile, amber glass vials

    • Inert gas (Argon or Nitrogen)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the powdered this compound to equilibrate to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of the lipid in a sterile, amber glass vial under a stream of inert gas to minimize exposure to air and moisture.

    • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Gently vortex the vial until the lipid is completely dissolved. Brief, gentle sonication in a water bath can be used if necessary, but avoid excessive heating.

    • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single experiments to avoid repeated freeze-thaw cycles.

    • Purge the headspace of each aliquot with inert gas before sealing.

    • Store the aliquots at -20°C or -80°C.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows related to the handling and degradation of this compound.

Hydrolysis_Pathway Hydrolysis of this compound LysoPC This compound Products Hydrolysis Products LysoPC->Products Hydrolysis H2O Water (H₂O) Catalyst Heat / Extreme pH / Phospholipase MyristicAcid Myristic Acid Products->MyristicAcid GPC sn-Glycero-3-phosphocholine Products->GPC

Caption: Chemical pathway of hydrolysis for this compound.

Caption: Recommended experimental workflow to minimize hydrolysis.

Decision_Tree Troubleshooting Inconsistent Results Start Inconsistent Results? CheckStock Check Stock Solution Age & Storage Start->CheckStock Yes CheckpH Verify pH of Experimental Buffer Start->CheckpH No, stock is fresh CheckTemp Review Experimental Temperature & Duration Start->CheckTemp No, pH is optimal UseFresh Prepare Fresh Stock & Repeat CheckStock->UseFresh AdjustpH Adjust pH to 4-6 & Repeat CheckpH->AdjustpH MinimizeExposure Minimize High Temp Exposure & Repeat CheckTemp->MinimizeExposure Success Consistent Results UseFresh->Success AdjustpH->Success MinimizeExposure->Success

Caption: A decision tree for troubleshooting inconsistent experimental outcomes.

improving the efficiency of LMPC in protein extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Laser Microdissection and Pressure Catapulting (LMPC) based protein extraction. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency and troubleshoot common issues encountered during LMPC workflows for proteomics.

Troubleshooting Guide

This guide addresses specific problems that may arise during your LMPC experiments, providing potential causes and actionable solutions.

Issue: Low or No Protein Yield After Extraction

Q: I've performed LMPC and protein extraction, but my protein quantification assay (e.g., BCA) shows very low or no protein. What could be the cause?

A: Low protein yield is a frequent challenge in LMPC due to the small amount of starting material. The issue can stem from several stages of the workflow, from tissue preparation to the final extraction.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
1. Inefficient Cell Lysis Ensure your lysis buffer is appropriate for the target proteins and cellular location.[1][2] For whole-cell extracts, RIPA or NP-40 buffers are common choices.[2] For hard-to-solubilize proteins (e.g., nuclear or mitochondrial), a harsher buffer like RIPA is often preferred.[2][3] Consider optimizing lysis conditions such as time, temperature, or using mechanical disruption (e.g., sonication) in conjunction with chemical lysis.[1][4]
2. Protein Degradation Proteases released during cell lysis can rapidly degrade your target proteins.[1] Always prepare lysates on ice using pre-cooled buffers and equipment.[2] Crucially, add a freshly prepared protease inhibitor cocktail to your lysis buffer immediately before use.[1][5]
3. Poor Sample Collection The catapulted tissue may not be efficiently collected in the cap. Ensure the collection cap is correctly positioned. After catapulting, visually inspect the cap to confirm the tissue has been transferred. For "wet" collection, pre-filling the cap with at least 20 µl of extraction solution can help ensure the lifted cells stick to the wet inner surface.[6]
4. Inadequate Tissue Preparation The quality of the initial tissue section is critical. Optimal frozen section thickness for laser microdissection is typically between 5-20 µm.[7][8] Sections that are too thick can impair laser focusing and cutting efficiency.[7]
5. Incompatible Reagents Staining procedures, while necessary for visualization, can interfere with downstream analysis.[9] Use modified, rapid staining protocols (e.g., H&E) with brief incubation times and consider including protease inhibitors in the staining reagents to maintain protein integrity.[10] For mass spectrometry, it's often recommended to use fresh-frozen, unstained tissue if morphology allows.[9]
6. Protein Loss During Handling Proteins can adhere to standard plastic surfaces. Use low-protein-binding microcentrifuge tubes for collecting the lysate to minimize sample loss.[6]

A troubleshooting flowchart for this common issue is provided below:

LowProteinYield Start Problem: Low Protein Yield CheckLysis Was Lysis Buffer Optimized? Start->CheckLysis CheckCollection Was Tissue Collected in Cap? CheckLysis->CheckCollection Yes SolutionLysis Solution: Use harsher buffer (e.g., RIPA). Add mechanical lysis. CheckLysis->SolutionLysis No CheckDegradation Were Protease Inhibitors Used? CheckCollection->CheckDegradation Yes SolutionCollection Solution: Adjust cap position. Use 'wet' collection with buffer in cap. CheckCollection->SolutionCollection No CheckStaining Was Staining Protocol Brief? CheckDegradation->CheckStaining Yes SolutionDegradation Solution: Work on ice. Add fresh protease inhibitors. CheckDegradation->SolutionDegradation No SolutionStaining Solution: Minimize staining time. Use unstained sections if possible. CheckStaining->SolutionStaining No

Caption: Troubleshooting flowchart for low protein yield.

Frequently Asked Questions (FAQs)

Q1: What is the best type of lysis buffer for protein extraction after LMPC for mass spectrometry?

A1: The choice of lysis buffer is critical and depends on the downstream application. For mass spectrometry, urea-based buffers are often recommended.[7] A common example is 8M urea in Tris-HCl (pH 7.0-7.5).[7] Detergent-based buffers containing SDS are also highly effective for solubilizing a wide range of proteins, including membrane proteins.[4][11] However, detergents like SDS can interfere with mass spectrometry and must be removed before analysis, often through methods like Filter-Aided Sample Preparation (FASP) or S-Trap purification.[12]

Comparison of Common Lysis Buffers for Mass Spectrometry:

Buffer Type Key Components Advantages Considerations
Urea-Based 6-8M Urea, Tris-HClStrong denaturant, compatible with in-solution digestion.Can cause carbamylation of proteins if heated.
RIPA Tris-HCl, NaCl, NP-40, Sodium Deoxycholate, SDSVery strong solubilizing power for whole-cell, membrane, and nuclear proteins.[3][13]Ionic detergents interfere with MS and must be removed.[3] Can disrupt protein-protein interactions.[3]
SDS-Based 1-4% SDS, TEABExcellent for solubilizing all proteins, including difficult membrane proteins.[11]Completely denaturing. SDS must be thoroughly removed before MS analysis.[11][12]
NP-40 NP-40 (non-ionic detergent), Tris-HCl, NaClMild lysis, can preserve protein function and interactions.[3][13]Less effective for extracting nuclear or mitochondrial proteins compared to RIPA.[3]

Q2: How can I prepare my tissue sections to maximize protein integrity?

A2: Proper tissue handling is paramount.

  • Freezing: Snap-freeze fresh tissue immediately and store it at -80°C to minimize protein degradation.[7]

  • Sectioning: Cut frozen sections at a thickness of 5-15 µm. An automated microtome can improve section uniformity, which aids in laser focusing.[7] Place sections on uncharged, pre-cleaned glass slides.[7]

  • Storage: After sectioning, either proceed immediately to staining and microdissection or store the slides in a pre-chilled box on dry ice or at -80°C.[7]

  • Staining: If staining is required, use rapid protocols (e.g., Hematoxylin and Eosin) and keep all solutions, including protease inhibitors, cold to minimize enzymatic activity.[10] Limit the entire microdissection session to under an hour to reduce degradation.[10]

Q3: Can I use Formalin-Fixed Paraffin-Embedded (FFPE) tissue for LMPC proteomics?

A3: Yes, but it is more challenging. Formalin fixation creates cross-links between proteins, which can hinder extraction and analysis.[14] Protocols for FFPE tissue require an additional step to reverse these cross-links, typically involving heating the samples in an appropriate buffer (e.g., with SDS) to help denature proteins and break the cross-links.[14] While protein identification is possible, yields and coverage may be lower compared to fresh-frozen tissue.[15]

Experimental Protocols & Workflows

Protocol: General Protein Extraction from LMPC Samples for LC-MS

This protocol provides a general workflow for protein extraction and digestion from microdissected cells for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Collection:

    • Perform LMPC to catapult the desired cells into the cap of a low-protein-binding 0.5 mL microcentrifuge tube.[6]

    • For wet collection, add 20-50 µL of lysis/extraction buffer into the cap before catapulting.[6]

  • Cell Lysis & Protein Extraction:

    • Add an appropriate volume of lysis buffer (e.g., 50 µL of a urea-based or SDS-based buffer containing protease inhibitors) directly to the collection cap containing the tissue.[6]

    • Invert the tube and incubate to ensure the tissue is submerged in the buffer. Incubation times and temperatures will vary by buffer (e.g., 30 minutes at room temperature).[6]

    • Centrifuge the tube to collect the lysate at the bottom.

    • For more robust lysis, the sample can be heated (e.g., 60°C for 1 hour or 95°C for 5 minutes, depending on the buffer and protocol) and/or sonicated.[6][16]

  • Reduction and Alkylation:

    • Add Dithiothreitol (DTT) to the lysate to a final concentration of 10 mM. Heat the sample (e.g., 80°C for 15 minutes or 56°C for 1 hour) to reduce disulfide bonds.[6][12]

    • Cool the sample to room temperature. Add Iodoacetamide (IAA) to a final concentration of 20-40 mM. Incubate in the dark at room temperature for 30 minutes to alkylate the free cysteine residues.[4][6]

  • Protein Digestion:

    • Quench any excess IAA with a small amount of DTT.[4]

    • Add sequencing-grade trypsin to the sample. A common trypsin-to-protein ratio is 1:50.[6]

    • Incubate overnight at 37°C to allow for complete digestion of proteins into peptides.[6]

  • Sample Cleanup for Mass Spectrometry:

    • Stop the digestion by adding an acid like Trifluoroacetic acid (TFA).

    • If detergents like SDS were used, they must be removed. This can be done using S-Trap columns, FASP, or similar methods.[12]

    • The resulting peptide mixture is then desalted using C18 spin columns before LC-MS analysis.

LMPC to Mass Spectrometry Workflow Diagram

The following diagram illustrates the key stages of a typical LMPC proteomics experiment.

LMPC_Workflow cluster_prep Sample Preparation cluster_lmpc LMPC cluster_extract Protein Processing cluster_analysis Analysis TissuePrep Tissue Freezing & Sectioning Staining Rapid Histological Staining (optional) TissuePrep->Staining Microdissection Laser Microdissection Staining->Microdissection Catapulting Pressure Catapulting Microdissection->Catapulting Collection Collection into Cap (Wet or Dry) Catapulting->Collection Lysis Cell Lysis (Extraction Buffer) Collection->Lysis ReduceAlkylate Reduction & Alkylation Lysis->ReduceAlkylate Digestion Trypsin Digestion ReduceAlkylate->Digestion Cleanup Peptide Cleanup (Desalting/Detergent Removal) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis & Protein ID LCMS->Data

Caption: Standard workflow from tissue preparation to data analysis.

References

Technical Support Center: 1-Myristoyl-sn-glycero-3-phosphocholine (LMPC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered while working with 1-Myristoyl-sn-glycero-3-phosphocholine (LMPC).

I. Frequently Asked Questions (FAQs) - General Handling and Storage

Q1: What is this compound (LMPC) and what are its primary applications?

This compound (LMPC) is a lysophospholipid, a class of lipids that act as signaling molecules and are intermediates in metabolism. It consists of a glycerol backbone, a myristoyl fatty acid chain at the sn-1 position, and a phosphocholine head group. LMPC is commonly used in research for:

  • Drug delivery systems: Its amphiphilic nature allows it to form micelles and liposomes for encapsulating therapeutic agents.[1][2]

  • Cell signaling studies: LMPC is known to act on lysophospholipid receptors and can be used to investigate cellular signaling pathways.[3][4]

  • Membrane biophysics research: It is incorporated into model membranes to study the effects of lysophospholipids on membrane properties.

Q2: What are the recommended storage conditions for LMPC?

To ensure its stability, LMPC should be stored as a solid at -20°C.[2] It is advisable to store it under an inert gas like argon or nitrogen, as it is sensitive to moisture and heat. For stock solutions in organic solvents, it is recommended to store them in glass vials with Teflon-lined caps at -20°C or -80°C to minimize degradation.[5]

Q3: What are the solubility characteristics of LMPC?

LMPC is a white crystalline solid that is insoluble in water but soluble in some organic solvents.[6] Its solubility in PBS (pH 7.2) is approximately 2 mg/mL.[4]

Q4: How stable is LMPC in aqueous solutions?

Aqueous solutions of LMPC can be prone to degradation over time through two primary mechanisms:

  • Hydrolysis: The ester bond linking the myristoyl chain to the glycerol backbone can be hydrolyzed, yielding myristic acid and glycerophosphocholine. This process is accelerated at non-neutral pH and higher temperatures.[5]

  • Acyl Migration: The myristoyl group can migrate from the sn-1 to the sn-2 position of the glycerol backbone, resulting in the formation of the sn-2 isomer. This can lead to inconsistent experimental results as the biological activity of the two isomers may differ.[5]

To minimize degradation, it is recommended to prepare fresh aqueous solutions of LMPC for each experiment or store them at 4°C for short periods. For longer-term storage, it is best to keep it as a solid or in an organic solvent at low temperatures.

Q5: What is the Critical Micelle Concentration (CMC) of LMPC?

The Critical Micelle Concentration (CMC) is the concentration at which individual LMPC molecules (monomers) in an aqueous solution begin to self-assemble into spherical structures called micelles. The reported CMC for LMPC is approximately 0.070 mM . Above this concentration, any additional LMPC added to the solution will primarily form micelles rather than increasing the concentration of LMPC monomers. Understanding the CMC is crucial for applications such as drug delivery and in vitro assays, as the formation of micelles can significantly alter the behavior of LMPC and other molecules in the solution.

II. Troubleshooting Guides

Problem 1: Difficulty in dissolving LMPC in aqueous buffers.

  • Symptoms: The solution appears cloudy or contains visible particulates even after vigorous mixing.

  • Possible Causes: LMPC has low solubility in water and tends to form aggregates.

  • Solutions:

    • Use of a co-solvent: First, dissolve the LMPC in a small amount of a water-miscible organic solvent like ethanol or DMSO. Then, add this solution dropwise to the aqueous buffer while vortexing. Note that the final concentration of the organic solvent should be low enough to not affect your experimental system.

    • Sonication: After initial suspension in the aqueous buffer, sonicate the solution using a bath or probe sonicator. This provides the energy needed to break down larger aggregates and form a more uniform dispersion of micelles or liposomes.

    • Heating: Gently warming the solution to a temperature above the phase transition temperature of LMPC can aid in dissolution. However, be cautious as excessive heat can accelerate hydrolysis.

    • Extrusion: For preparing unilamellar vesicles of a specific size, the lipid dispersion can be passed through a polycarbonate membrane with a defined pore size using a mini-extruder.

Problem 2: Inconsistent or unexpected results in cell culture experiments.

  • Symptoms: High variability in cell viability between experiments, unexpected changes in cell morphology, or altered cellular responses.

  • Possible Causes:

    • Cytotoxicity: At high concentrations, LMPC can disrupt cell membranes, leading to cell death.

    • Degradation in Media: LMPC can be hydrolyzed or undergo acyl migration in cell culture media over time, leading to a change in its effective concentration and the presence of degradation products with different biological activities.[5]

    • Interaction with Serum Proteins: Components of fetal bovine serum (FBS) can bind to LMPC, affecting its availability and activity.

  • Solutions:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range of LMPC for your specific cell line.

    • Prepare Fresh Solutions: Always prepare fresh LMPC solutions immediately before use.

    • Serum-Free Conditions: If possible, conduct experiments in serum-free or reduced-serum media to minimize interactions with serum components. If serum is required, be consistent with the lot and concentration used.

    • Control Experiments: Include appropriate controls, such as vehicle controls (buffer with the same amount of co-solvent used to dissolve LMPC) and time-course experiments to monitor the stability of LMPC's effect.

Problem 3: Formation of visible aggregates or precipitates in solution over time.

  • Symptoms: A clear solution of LMPC becomes cloudy or forms a visible precipitate upon storage.

  • Possible Causes:

    • Exceeding Solubility Limit: The concentration of LMPC in the solution may be above its solubility limit in the specific buffer and at the storage temperature.

    • Temperature Effects: Cooling a saturated solution can cause the lipid to come out of solution.

    • Instability of the Dispersion: Micelles or liposomes may fuse and aggregate over time.

  • Solutions:

    • Filter Sterilization: After preparation, filter the LMPC solution through a 0.22 µm syringe filter to remove any initial aggregates.

    • Storage Conditions: Store aqueous solutions at 4°C and use them within a short period. Avoid freezing aqueous dispersions as this can promote aggregation.

    • Re-sonication: If aggregates form upon storage, brief sonication may help to re-disperse them.

Problem 4: Interference in biochemical assays.

  • Symptoms: Inconsistent, unexpectedly high, or low readings in colorimetric, fluorescent, or enzymatic assays.

  • Possible Causes:

    • Micelle Formation: Above its CMC, LMPC forms micelles that can sequester assay reagents, substrates, or products, thereby interfering with their detection.

    • Light Scattering: Micellar solutions can scatter light, which can interfere with absorbance-based assays.

    • Enzyme Inhibition/Activation: LMPC may directly interact with and alter the activity of enzymes used in the assay.

  • Solutions:

    • Run Proper Controls: Always include a control sample containing the LMPC in the assay buffer without the analyte of interest to determine its background signal or interference.

    • Work Below the CMC: If possible, perform the assay at an LMPC concentration below its CMC (0.070 mM) to avoid micelle formation.

    • Assay Validation: Validate your assay in the presence of LMPC to ensure that it does not interfere with the measurement. This may involve testing for linearity and recovery.

    • Alternative Assays: If significant interference is observed, consider using an alternative assay method that is less susceptible to interference by lipids.

III. Quantitative Data Summary

PropertyValueReference
Molecular Formula C₂₂H₄₆NO₇P[7]
Molecular Weight 467.6 g/mol [7]
Appearance White crystalline solid[6]
Melting Point >142°C (decomposes)[6]
Critical Micelle Concentration (CMC) 0.070 mM
Solubility
   WaterInsoluble[6]
   PBS (pH 7.2)~ 2 mg/mL[4]
   MethanolSlightly Soluble[6]
   ChloroformSlightly Soluble[6]
Storage Temperature -20°C[2]

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution of LMPC in an Organic Solvent

  • Allow the vial of solid LMPC to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of LMPC in a sterile glass vial.

  • Add the appropriate volume of a suitable organic solvent (e.g., ethanol or DMSO) to achieve the desired stock concentration.

  • Vortex the solution until the LMPC is completely dissolved.

  • Store the stock solution in a tightly sealed glass vial with a Teflon-lined cap at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Dispersion of LMPC by Sonication

  • In a glass vial, add the desired volume of your aqueous buffer.

  • While vortexing the buffer, add the required volume of the LMPC organic stock solution dropwise to the buffer. The solution may appear cloudy.

  • Place the vial in a bath sonicator and sonicate for 15-30 minutes, or until the solution becomes clear or a stable, translucent dispersion is formed. The sonicator bath should be filled with water and maintained at a controlled temperature.

  • Alternatively, use a probe sonicator with short bursts of sonication, being careful not to overheat the sample. Keep the sample on ice between bursts.

  • Use the freshly prepared aqueous dispersion for your experiments.

V. Visualizations

LMPC_Troubleshooting_Workflow Troubleshooting LMPC Solubility Issues start Start: LMPC does not dissolve in aqueous buffer q1 Is the LMPC concentration above its solubility limit? start->q1 sol1 Decrease LMPC concentration q1->sol1 Yes q2 Have you tried mechanical dispersion methods? q1->q2 No a1_yes Yes a1_no No end_success Problem Resolved sol1->end_success sol2 Use sonication (bath or probe) or vortexing with gentle heating q2->sol2 No q3 Is a co-solvent being used? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Dissolve LMPC in a small amount of ethanol or DMSO first, then add to buffer q3->sol3 No end_fail Consider alternative formulation (e.g., extrusion for liposomes) q3->end_fail Yes a3_yes Yes a3_no No sol3->end_success

Caption: A troubleshooting workflow for addressing solubility issues with LMPC.

LMPC_MAPK_Pathway LMPC-Mediated MAPK Signaling Pathway LMPC This compound (LMPC) LPAR Lysophospholipid Receptor (LPAR) LMPC->LPAR G_Protein G-Protein LPAR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (e.g., Pro-inflammatory genes) ERK->Transcription

Caption: A simplified diagram of the MAPK signaling pathway activated by LMPC.[8]

References

Technical Support Center: Minimizing Protein Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing protein denaturation, focusing on challenges associated with Lipid-Based Multiparticulate Carriers (LMPCs) and Low Molecular Weight (LMW) Proteins .

Section 1: Protein Denaturation in Lipid-Based Multiparticulate Carriers (LMPCs)

The encapsulation of proteins within LMPCs is a promising strategy for drug delivery. However, the formulation process and the carrier itself can induce protein denaturation, compromising therapeutic efficacy. This section addresses common issues and provides troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My protein is aggregating during the LMPC formulation process. What are the likely causes and how can I prevent this?

A1: Protein aggregation during LMPC formulation is a common challenge and can be attributed to several factors:

  • Interfacial Stress: The high surface area-to-volume ratio during emulsification can lead to protein adsorption at the oil-water or water-air interface, causing partial unfolding and subsequent aggregation.[1]

  • Mechanical Stress: High-energy processes like homogenization or sonication can induce mechanical stress, leading to denaturation.

  • Temperature Fluctuations: Elevated temperatures used in some formulation methods can exceed the thermal stability of the protein. Conversely, freezing without appropriate cryoprotectants can also cause aggregation.[2][3][4]

  • pH Shifts: Acidic degradation products from certain polymers used in LMPCs can lower the local pH, potentially leading to protein denaturation, especially if the pH approaches the protein's isoelectric point (pI).[5]

Troubleshooting Strategies:

Parameter Recommendation Rationale
Formulation Process Optimize homogenization/sonication parameters (e.g., lower intensity, shorter duration). Consider less harsh methods like microfluidics.To minimize mechanical and interfacial stress on the protein.
Temperature Control Maintain a low temperature throughout the formulation process. If freezing is required, use cryoprotectants.To prevent thermal denaturation and freeze-thaw-induced aggregation.[2][3][4]
pH Management Select biocompatible lipids and polymers with minimal acidic degradation. Use appropriate buffering agents in the aqueous phase.To maintain a stable pH environment and avoid proximity to the protein's pI.[5]
Excipient Selection Incorporate stabilizers such as sugars (e.g., sucrose, trehalose) or surfactants.Sugars act as cryoprotectants and stabilizers, while surfactants can reduce interfacial tension.[4][6]

Q2: I'm observing a loss of protein activity after release from the LMPCs. What could be the cause?

A2: Loss of activity suggests that the protein's three-dimensional structure has been compromised, even if it hasn't fully aggregated.

  • Conformational Changes: Interaction with the lipid matrix can induce subtle conformational changes that affect the protein's active site.

  • Chemical Degradation: The microenvironment within the LMPC can promote chemical degradation pathways like oxidation or deamidation, especially during storage.[5]

Troubleshooting Strategies:

Parameter Recommendation Rationale
Lipid Composition Screen different lipid compositions to find one that is most compatible with your protein.The nature of the lipid can influence protein-carrier interactions.[7]
Storage Conditions Optimize storage temperature and humidity. Store formulations protected from light.To minimize chemical degradation and maintain long-term stability.[4][8][9]
Analytical Characterization Use techniques like Circular Dichroism (CD) spectroscopy to assess the secondary and tertiary structure of the protein upon release.To detect subtle conformational changes that may not be apparent from aggregation assays alone.
Experimental Protocols

Protocol 1: Assessment of Protein Stability in LMPCs using Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability (melting temperature, Tm) of a protein encapsulated in LMPCs, which is a key indicator of its conformational integrity.[10]

Methodology:

  • Sample Preparation:

    • Prepare a suspension of the protein-loaded LMPCs in a suitable buffer.

    • Prepare a corresponding placebo LMPC formulation (without the protein) as a reference.

    • Prepare a solution of the unencapsulated protein at the same concentration as a control.

  • DSC Analysis:

    • Load the LMPC suspension and the placebo reference into the sample and reference cells of the DSC instrument, respectively.

    • Scan the samples over a defined temperature range (e.g., 20°C to 100°C) at a constant heating rate (e.g., 1°C/min).

    • Repeat the analysis with the unencapsulated protein solution and its corresponding buffer as a reference.

  • Data Analysis:

    • Subtract the thermogram of the placebo LMPCs from the thermogram of the protein-loaded LMPCs to obtain the protein's unfolding transition.

    • Determine the Tm, which is the peak of the endothermic transition.

    • A significant decrease in the Tm of the encapsulated protein compared to the unencapsulated protein indicates destabilization.

Protocol 2: Quantification of Protein Aggregation using Size Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify soluble aggregates, monomers, and fragments of the protein released from LMPCs.[11][12]

Methodology:

  • Protein Release:

    • Incubate the protein-loaded LMPCs in a release buffer under appropriate conditions to release the protein.

    • Separate the released protein from the LMPCs by centrifugation or filtration.

  • SEC-HPLC Analysis:

    • Equilibrate the SEC-HPLC system with a suitable mobile phase.

    • Inject a defined volume of the supernatant containing the released protein.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Peaks eluting earlier than the main monomer peak correspond to soluble aggregates.

    • Calculate the percentage of aggregates relative to the total protein content.

Visualization

LMPC_Formulation_Workflow cluster_formulation LMPC Formulation cluster_analysis Stability Analysis start Aqueous Phase (Protein + Stabilizers) emulsification Emulsification (e.g., Homogenization) start->emulsification lipid_phase Lipid Phase (Lipids + Surfactants) lipid_phase->emulsification solidification Solidification (e.g., Cooling) emulsification->solidification lmpcs Protein-Loaded LMPCs solidification->lmpcs dsc DSC Analysis lmpcs->dsc Thermal Stability sec SEC-HPLC Analysis lmpcs->sec Aggregation cd CD Spectroscopy lmpcs->cd Conformational Integrity

Caption: Workflow for LMPC formulation and subsequent stability analysis.

Section 2: Minimizing Denaturation of Low Molecular Weight (LMW) Proteins

LMW proteins and peptides are increasingly important as therapeutic agents. However, their smaller size and often lower intrinsic stability present unique challenges during purification, formulation, and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My LMW protein is prone to aggregation and precipitation. What are the key factors to consider?

A1: LMW proteins have a higher surface area-to-volume ratio, making them more susceptible to surface-induced denaturation and aggregation.

  • Surface Adsorption: LMW proteins can adsorb to the surfaces of storage containers, chromatography resins, and filters, leading to unfolding and aggregation.

  • Low Concentration Instability: At very low concentrations, the proportion of protein that adsorbs to surfaces becomes significant, leading to apparent instability.[3]

  • Environmental Stresses: LMW proteins are sensitive to changes in pH, temperature, and ionic strength, as well as mechanical agitation.[2][3][13]

Troubleshooting Strategies:

Parameter Recommendation Rationale
Protein Concentration Maintain a reasonably high protein concentration whenever possible. If dilution is necessary, do so just before use.To minimize the impact of surface adsorption.[14]
Buffer Optimization Empirically screen for the optimal buffer pH (at least 1 unit away from the pI) and ionic strength.To enhance protein solubility and minimize electrostatic interactions that can lead to aggregation.[14]
Stabilizing Additives Consider adding stabilizers like glycerol (5-20%), sugars (sucrose, trehalose), or low concentrations of non-denaturing detergents.To create a more favorable hydration shell around the protein and reduce surface tension.[13][14]
Handling and Storage Use low-protein-binding tubes and pipette tips. Avoid vigorous vortexing or shaking. Store at -80°C in small aliquots to minimize freeze-thaw cycles.[14]To reduce surface adsorption and mechanical stress.

Q2: I'm having difficulty detecting my LMW protein with standard analytical techniques like SDS-PAGE. What can I do?

A2: Standard analytical protocols are often not optimized for LMW proteins, leading to poor resolution and detection.

  • Poor Resolution in Gels: Standard glycine-based SDS-PAGE systems may not effectively resolve very small proteins.

  • Poor Membrane Retention: During Western blotting, LMW proteins can pass through standard 0.45 µm pore size membranes.

Troubleshooting Strategies:

Technique Recommendation Rationale
SDS-PAGE Use Tricine-SDS-PAGE, which is specifically designed for the separation of LMW proteins. Use a higher percentage acrylamide gel (15% or higher).Tricine gels provide better resolution for proteins below 30 kDa.[15] Higher gel concentration creates smaller pores, improving separation of small molecules.[15]
Western Blotting Use a PVDF membrane with a smaller pore size (0.22 µm). Optimize transfer conditions (e.g., reduce transfer time, add methanol to the transfer buffer).To improve the retention of small proteins on the membrane.[15][16]
Experimental Protocols

Protocol 1: Tricine-SDS-PAGE for LMW Protein Analysis

Objective: To achieve optimal separation and resolution of LMW proteins and peptides.[15]

Methodology:

  • Gel Preparation:

    • Prepare a resolving gel with a high acrylamide concentration (e.g., 15-16.5% for proteins <10 kDa).

    • Use a standard stacking gel (4-5% acrylamide).

    • The key difference from standard Laemmli gels is the use of a Tris-Tricine buffer system.

  • Sample Preparation:

    • Mix the LMW protein sample with a Tricine-SDS sample buffer.

    • Heat the samples at a lower temperature (e.g., 70°C for 10 minutes) to prevent potential aggregation at higher temperatures.

  • Electrophoresis:

    • Run the gel using a Tricine-SDS running buffer.

  • Visualization:

    • Stain the gel with a sensitive protein stain (e.g., silver stain or a fluorescent stain) as Coomassie Brilliant Blue may have lower sensitivity for LMW proteins.

Protocol 2: Thermal Shift Assay (TSA) for LMW Protein Stability

Objective: To rapidly screen for buffer conditions and additives that enhance the thermal stability of an LMW protein.[17]

Methodology:

  • Assay Setup:

    • In a 96-well PCR plate, prepare a series of reactions, each containing the LMW protein at a fixed concentration, a fluorescent dye (e.g., SYPRO Orange), and a different buffer condition or additive to be tested.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

    • Monitor the fluorescence of the dye at each temperature increment. The dye fluoresces upon binding to the exposed hydrophobic regions of the unfolding protein.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature for each condition.

    • Determine the melting temperature (Tm), which is the midpoint of the sigmoidal unfolding curve.

    • A higher Tm indicates greater protein stability in that particular condition.

Visualization

LMW_Protein_Stability_Factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Strategies surface_adsorption Surface Adsorption lmw_protein LMW Protein Stability surface_adsorption->lmw_protein extreme_ph Extreme pH extreme_ph->lmw_protein high_temp High Temperature high_temp->lmw_protein mechanical_stress Mechanical Stress mechanical_stress->lmw_protein optimal_buffer Optimal Buffer (pH, Ionic Strength) additives Additives (Glycerol, Sugars) low_temp_storage Low Temperature Storage gentle_handling Gentle Handling lmw_protein->optimal_buffer lmw_protein->additives lmw_protein->low_temp_storage lmw_protein->gentle_handling

Caption: Factors influencing the stability of LMW proteins.

References

effect of pH on 1-Myristoyl-sn-glycero-3-phosphocholine micelle formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the effect of pH on 1-Myristoyl-sn-glycero-3-phosphocholine (LMPC) micelle formation.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of pH on the Critical Micelle Concentration (CMC) of LMPC?

A1: this compound (LMPC) is a zwitterionic surfactant. Its phosphocholine headgroup contains both a negatively charged phosphate group and a positively charged quaternary ammonium group. As a result, it has a net neutral charge over a broad physiological pH range. Unlike ionic surfactants, where pH alters headgroup charge and thus affects the electrostatic repulsion between monomers, the direct effect of pH on the CMC of LMPC is minimal under neutral and near-neutral conditions.[1] However, significant deviations to acidic or alkaline pH can indirectly affect micelle formation due to chemical degradation.

Q2: How does LMPC degrade at non-neutral pH, and how does this impact micelle formation?

A2: The primary mechanism of LMPC degradation at acidic or alkaline pH is the hydrolysis of the ester bond linking the myristoyl fatty acid chain to the glycerol backbone.[2][3][4] This reaction yields lysophosphatidylcholine and a free fatty acid (myristic acid).[3] The rate of hydrolysis is significantly influenced by pH, with the minimum rate observed around pH 6.5 for phosphatidylcholines.[4] The accumulation of these degradation products alters the composition of the solution, which can interfere with the self-assembly process and lead to inaccurate or inconsistent CMC measurements.[5]

Q3: What is the optimal pH range for preparing and studying LMPC micelle solutions?

A3: To ensure the chemical stability of LMPC and obtain reproducible results, it is highly recommended to work within a pH range of 6.0 to 7.5. The minimal rate of hydrolysis for phosphatidylcholines occurs at approximately pH 6.5, making this the ideal point for long-term stability studies.[3][4] Using a well-buffered solution in this range will minimize degradation and ensure that observed effects are due to the properties of the intact LMPC molecules.

Q4: Can the choice of buffer affect LMPC micelle experiments?

A4: Yes, the composition and concentration of the buffer can influence micelle formation. High concentrations of salts in a buffer can decrease the CMC of surfactants by reducing electrostatic repulsion between headgroups.[6] Although LMPC is neutral, ionic strength can still affect the hydration shell and intermolecular interactions. It is crucial to use the minimum effective buffer concentration and to maintain consistency across all experiments.[3] When comparing results, ensure that the buffer system (e.g., phosphate, Tris, acetate) and ionic strength are identical.[4]

Troubleshooting Guide

Q5: My LMPC solution appears cloudy or has formed a precipitate at low pH (<5). What is happening?

A5: Cloudiness or precipitation at low pH is likely due to the protonation of the phosphate group on the LMPC headgroup and, more significantly, the acid-catalyzed hydrolysis of the lipid. The resulting free myristic acid has very low solubility in aqueous solutions and can precipitate, causing turbidity.

Q6: I am observing a drift in my surface tension or fluorescence readings over time, especially at high pH (>8). Why?

A6: A drift in measurements over time, particularly under alkaline conditions, is a strong indicator of base-catalyzed hydrolysis. As LMPC degrades into lysophosphatidylcholine and myristate, the concentrations of the surface-active species in the solution are changing. This continuous change prevents the system from reaching a stable equilibrium, leading to inconsistent readings.

Q7: The CMC value I measured is different from the literature value. What could be the cause?

A7: Discrepancies in CMC values can arise from several factors:

  • pH and Buffer: As detailed above, working outside the optimal pH range of 6.0-7.5 can lead to degradation and erroneous results. Ensure your solution is properly buffered.

  • Purity of LMPC: Impurities, such as free fatty acids from synthesis or degradation during storage, can significantly alter the CMC.

  • Temperature: Micelle formation is a temperature-dependent process.[6][7] Ensure your experiments are conducted at a consistent, controlled temperature.

  • Measurement Technique: Different experimental methods (e.g., surface tension, fluorescence, conductivity) can yield slightly different CMC values as they are sensitive to different physicochemical changes in the solution.[7][8][9]

Data and Protocols

Quantitative Data Summary

The stability of LMPC is highly dependent on the pH of the aqueous environment. The following table summarizes the expected stability and the primary degradation pathway at various pH ranges.

pH RangeStabilityPrimary Degradation MechanismPotential Experimental Issues
< 4.0 LowAcid-Catalyzed HydrolysisPrecipitation of free fatty acid; inconsistent CMC.
4.0 - 6.0 ModerateSlow Acid-Catalyzed HydrolysisGradual change in properties over long experiments.
6.0 - 7.5 HighMinimal HydrolysisOptimal range for reproducible measurements.
7.5 - 9.0 ModerateSlow Base-Catalyzed HydrolysisDrift in measurements, especially at elevated temperatures.
> 9.0 LowBase-Catalyzed HydrolysisRapid degradation; inaccurate and unreliable results.

There are several established methods for determining the CMC of surfactants. The choice of method can depend on the specific properties of the surfactant and available equipment.

MethodPrincipleSuitability for LMPC
Surface Tension The surface tension of the solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[9][10]Excellent. Direct measurement of surface activity.
Fluorescence Probe Spectroscopy A hydrophobic probe (e.g., pyrene) partitions into the hydrophobic core of micelles, causing a measurable change in its fluorescence properties.[10][11]Excellent. Highly sensitive method.
Conductivity Measures the change in the slope of conductivity versus concentration.[8][10]Not suitable. LMPC is zwitterionic and does not significantly contribute to changes in molar conductivity upon micellization.
Light Scattering The intensity of scattered light increases significantly above the CMC due to the formation of larger micellar aggregates.[11][12]Good. Directly detects the formation of aggregates.
Experimental Protocol: CMC Determination using Pyrene Fluorescence

This protocol describes the determination of LMPC's CMC by measuring the change in the fluorescence emission spectrum of pyrene.

1. Materials:

  • This compound (LMPC)

  • Pyrene (fluorescence probe)

  • Spectrograde methanol or acetone

  • Appropriate buffer (e.g., 10 mM phosphate buffer, pH 6.5)

  • High-purity water

2. Solution Preparation:

  • Pyrene Stock Solution: Prepare a 1 mM solution of pyrene in methanol or acetone.

  • LMPC Stock Solution: Accurately weigh LMPC and dissolve it in the chosen buffer to create a concentrated stock solution (e.g., 10 mM). This concentration should be well above the expected CMC.

  • Working Pyrene Solution: Add a small aliquot of the pyrene stock solution to a volume of buffer such that the final pyrene concentration is approximately 1 µM. The methanol/acetone concentration should be kept below 1% (v/v) to avoid affecting micellization.

3. Experimental Procedure:

  • Prepare a series of LMPC dilutions in the working pyrene solution. The concentrations should span a range from well below to well above the expected CMC.

  • Allow the solutions to equilibrate for at least 1 hour at a constant temperature.

  • Using a fluorometer, excite the samples at ~335 nm.

  • Record the emission spectra from ~350 nm to ~450 nm. Note the intensities of the first (I₁ at ~373 nm) and third (I₃ at ~384 nm) vibronic peaks.

4. Data Analysis:

  • Calculate the intensity ratio I₁/I₃ for each LMPC concentration.

  • Plot the I₁/I₃ ratio as a function of the logarithm of the LMPC concentration.

  • The resulting plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated as the point of maximum change or by the intersection of the two linear portions of the curve.[11]

Visual Guides

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare LMPC Stock in Desired Buffer p2 Prepare Serial Dilutions of LMPC p1->p2 e1 Add Indicator (e.g., Pyrene Probe) p2->e1 e2 Equilibrate Samples (Constant Temperature) e1->e2 e3 Measure Physical Property (e.g., Fluorescence, Surface Tension) e2->e3 a1 Plot Property vs. log[LMPC] e3->a1 a2 Identify Inflection Point a1->a2 a3 Determine CMC a2->a3

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).

G ph Extreme pH (Acidic or Alkaline) hydrolysis Ester Bond Hydrolysis ph->hydrolysis catalyzes products Formation of Degradation Products (Free Fatty Acid + Lyso-PC) hydrolysis->products equilibrium Altered Micelle Equilibrium products->equilibrium interferes with cmc Inaccurate / Inconsistent CMC Measurement equilibrium->cmc

Caption: Logical relationship between extreme pH and its effect on CMC measurement.

G start Problem: Inconsistent or Unexpected CMC Results q1 Is the pH of the solution between 6.0 and 7.5? start->q1 a1_no Adjust pH to 6.0-7.5 using a suitable buffer q1->a1_no No q2 Is the solution cloudy or drifting over time? q1->q2 Yes a1_yes Check other variables: - Purity of LMPC - Temperature Control - Measurement Technique a2_yes LMPC is likely degrading. Prepare fresh solutions in a proper buffer (pH 6.0-7.5). a1_no->a2_yes q2->a1_yes No q2->a2_yes Yes a2_no Proceed to check other variables.

Caption: Troubleshooting guide for inconsistent LMPC micelle formation experiments.

References

Technical Support Center: Optimizing Buffer Conditions for LNP-mRNA Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing buffer conditions for Lipid Nanoparticle (LNP)-mRNA solutions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the formulation and storage of LNP-mRNA therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a buffer in LNP-mRNA formulations?

A1: The buffer system in LNP-mRNA formulations is critical for several reasons. During the formulation process, an acidic buffer (typically citrate or acetate, pH 4-5) is used to ensure the ionizable cationic lipids are positively charged.[1] This positive charge facilitates the complexation with the negatively charged mRNA backbone.[1] Post-formulation, the buffer is exchanged to one with a physiological pH (around 7.4), such as phosphate-buffered saline (PBS) or Tris-based buffers. This final buffer helps to maintain the stability, integrity, and therapeutic efficacy of the LNPs during storage, transportation, and administration.[1][2]

Q2: How does pH impact the stability of LNP-mRNA formulations?

A2: The pH of the buffer system significantly influences the stability of LNP-mRNA formulations. The ionizable lipids within the LNPs have a specific pKa, and pH changes can alter their protonation state.[3] At acidic pH (below the pKa), the lipids are cationic, which is essential for mRNA encapsulation.[1][3] At physiological pH, these lipids become neutral, which is thought to aid in endosomal escape and reduce potential toxicity. Storing LNPs at a suboptimal pH can lead to aggregation, fusion of particles, and degradation of the mRNA cargo.[2][3] For long-term storage, a physiological pH of 7.4 is generally recommended to maintain LNP integrity.[1][4]

Q3: What are common excipients used in LNP-mRNA formulations and what are their roles?

A3: Besides the lipid components, several other excipients are crucial for the stability and performance of LNP-mRNA formulations.[5] These include:

  • Cryoprotectants: Sugars like sucrose and trehalose are often added to protect the LNPs from aggregation and fusion during freeze-thaw cycles and long-term frozen storage.[1][6]

  • Salts: Salts such as sodium chloride (NaCl) or potassium chloride (KCl) are used to adjust the ionic strength of the final formulation buffer.[5]

  • Buffering Agents: Acetate or citrate buffers are used during the initial mixing process, while phosphate or Tris-based buffers are common for the final formulation to maintain a physiological pH.[5][7]

Q4: Why is cryopreservation a common storage strategy for LNP-mRNA therapeutics and what are the associated challenges?

A4: Cryopreservation, often at ultra-low temperatures (-70°C to -80°C), is a common strategy to prevent the degradation of both the mRNA and the lipid components of the LNP.[2][8] However, the freezing and thawing processes can introduce physical stress on the LNPs, potentially leading to changes in particle size and aggregation.[9][10] The formation of ice crystals can disrupt the LNP structure. To mitigate these effects, cryoprotectants are often included in the formulation.[1]

Q5: What are the key quality attributes to monitor when assessing the stability of LNP-mRNA formulations?

A5: Several critical quality attributes (CQAs) must be monitored to ensure the stability and efficacy of LNP-mRNA formulations. These include:

  • Particle Size and Polydispersity Index (PDI): Changes in size or an increase in PDI can indicate aggregation or fusion of LNPs.[11]

  • mRNA Encapsulation Efficiency: This measures the percentage of mRNA that is successfully encapsulated within the LNPs.[11]

  • mRNA Integrity: Assesses the degradation of the mRNA molecule.[11]

  • Zeta Potential: Measures the surface charge of the LNPs, which can influence stability.

  • Lipid Composition and Purity: Ensures the correct ratio of lipids and checks for degradation products.[11][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of buffer conditions for LNP-mRNA solutions.

Issue 1: LNP Aggregation or Precipitation
Symptom Potential Cause Recommended Solution
Visible precipitate or cloudiness in the LNP suspension.Suboptimal pH: The pH of the buffer may be too low or too high, leading to changes in the surface charge of the LNPs and causing them to aggregate.[13]Verify and adjust the pH of the final formulation buffer to a physiological range (typically pH 7.4). Common buffers include PBS, Tris, and HEPES.[1][7]
Increase in particle size and polydispersity index (PDI) over time as measured by Dynamic Light Scattering (DLS).High Ionic Strength: High salt concentrations in the buffer can screen the surface charges of the LNPs, reducing electrostatic repulsion and leading to aggregation.[13]Reduce the salt concentration (e.g., NaCl) in the formulation buffer.
Aggregation upon freeze-thaw cycles.Inadequate Cryoprotection: The formation of ice crystals during freezing can physically damage the LNPs, causing them to aggregate upon thawing.[10]Add or increase the concentration of cryoprotectants such as sucrose or trehalose (e.g., 5-10% w/v).[6]
Inefficient Mixing During Formulation: Slow or inefficient mixing of the lipid and aqueous phases can lead to the formation of larger, less stable particles that are more prone to aggregation.[13]Optimize the mixing process. For microfluidic mixing, adjust the total flow rate and flow rate ratio.[13]
Issue 2: Poor mRNA Encapsulation Efficiency
Symptom Potential Cause Recommended Solution
Low percentage of mRNA encapsulated within the LNPs.Incorrect pH of Formulation Buffer: The pH of the initial mixing buffer (e.g., citrate or acetate) may not be sufficiently acidic to fully protonate the ionizable lipids, leading to inefficient complexation with the negatively charged mRNA.[1]Ensure the pH of the aqueous phase during formulation is in the optimal acidic range (typically pH 4-5).[1]
Suboptimal Nitrogen-to-Phosphate (N/P) Ratio: The ratio of the amine groups in the ionizable lipid (Nitrogen) to the phosphate groups in the mRNA (Phosphate) is critical for efficient encapsulation.[14]Experiment with different N/P ratios to find the optimal balance for your specific lipid composition and mRNA.
Issue 3: mRNA Degradation
Symptom Potential Cause Recommended Solution
Reduced mRNA integrity, as determined by techniques like capillary gel electrophoresis (CGE).Hydrolysis of mRNA: The mRNA molecule is susceptible to hydrolysis, which can be accelerated by suboptimal pH and temperature.[2]Store LNP-mRNA formulations at ultra-low temperatures (-70°C to -80°C) to minimize chemical degradation.[2] Ensure the final buffer pH is in a stable range.
Presence of RNases: Contamination with RNases during the formulation or handling process can rapidly degrade the mRNA.Use RNase-free water, buffers, and labware throughout the entire process. Work in a clean environment.
Exposure to Light: Prolonged exposure to light can also contribute to the degradation of both the mRNA and the lipid components.[10]Protect the LNP-mRNA solution from light by using amber vials or storing them in the dark.

Experimental Protocols

Protocol 1: Screening of Buffer Conditions for LNP-mRNA Stability

This protocol outlines a systematic approach to screen different buffer compositions to identify the optimal conditions for LNP-mRNA stability.

1. LNP-mRNA Formulation:

  • Prepare the LNP-mRNA formulation using a standardized method, such as microfluidic mixing.[15]

  • The aqueous phase should contain the mRNA in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).[7]

  • The organic phase should consist of the lipid mixture (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) dissolved in ethanol.[15]

  • After mixing, perform buffer exchange into the test buffers using a method like tangential flow filtration (TFF) or dialysis.[11]

2. Buffer Preparation:

  • Prepare a panel of buffers to be tested. Examples include:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Tris-Buffered Saline (TBS), pH 7.4[7]

    • HEPES-Buffered Saline (HBS), pH 7.4[7]

  • For each buffer type, you can also screen different concentrations of cryoprotectants (e.g., 0%, 5%, 10% sucrose or trehalose).

3. Stability Study Design:

  • Aliquot the LNP-mRNA formulation in each test buffer into appropriate storage vials.

  • Store the aliquots at different temperature conditions:

    • Refrigerated: 2-8°C

    • Frozen: -20°C

    • Ultra-low: -80°C

  • Include a freeze-thaw stress condition by cycling a set of samples between -80°C and room temperature for several cycles.

4. Analytical Testing:

  • At predetermined time points (e.g., Day 0, Week 1, Week 4, Week 12), analyze the samples for the following critical quality attributes:

    • Particle Size and PDI: Use Dynamic Light Scattering (DLS).

    • mRNA Encapsulation Efficiency: Use a fluorescence-based assay like RiboGreen.[16]

    • mRNA Integrity: Use Capillary Gel Electrophoresis (CGE).[9]

    • Visual Inspection: Check for any signs of precipitation or aggregation.

5. Data Analysis:

  • Compare the changes in the analytical parameters over time for each buffer condition. The optimal buffer will be the one that shows the least change in particle size, PDI, and maintains high mRNA encapsulation and integrity.

Protocol 2: Determination of mRNA Encapsulation Efficiency using RiboGreen Assay

This protocol describes how to measure the amount of mRNA encapsulated within the LNPs.

1. Materials:

  • LNP-mRNA sample

  • RiboGreen reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (1% in TE buffer)

  • 96-well black plate

  • Plate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)

2. Procedure:

  • Standard Curve Preparation: Prepare a standard curve of the free mRNA in TE buffer at known concentrations.

  • Sample Preparation:

    • Total mRNA (Intact LNPs): Dilute the LNP-mRNA sample in TE buffer.

    • Free mRNA (Lysed LNPs): Dilute the LNP-mRNA sample in 1% Triton X-100 in TE buffer. The detergent will lyse the LNPs, releasing the encapsulated mRNA.

  • Assay:

    • Add the diluted samples and standards to the 96-well plate.

    • Add the diluted RiboGreen reagent to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using the plate reader.[16]

3. Calculation:

  • Determine the concentration of total mRNA and free mRNA from the standard curve.

  • Calculate the encapsulation efficiency using the following formula:

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process Processing cluster_final Final Product Aqueous Aqueous Phase (mRNA in Citrate Buffer, pH 4) Mixing Microfluidic Mixing Aqueous->Mixing Organic Organic Phase (Lipids in Ethanol) Organic->Mixing BufferEx Buffer Exchange (TFF/Dialysis) Mixing->BufferEx Formation of LNPs Final LNP-mRNA in Final Buffer (e.g., PBS, pH 7.4) BufferEx->Final To Physiological pH QC Quality Control Analysis Final->QC

Caption: Workflow for LNP-mRNA Formulation and Buffer Exchange.

Troubleshooting_Aggregation cluster_causes Potential Causes cluster_solutions Solutions Start Symptom: LNP Aggregation/ Precipitation pH Suboptimal pH Start->pH Ionic High Ionic Strength Start->Ionic Cryo Inadequate Cryoprotection Start->Cryo AdjustpH Adjust pH to 7.4 pH->AdjustpH Check & Correct ReduceSalt Reduce Salt Concentration Ionic->ReduceSalt Modify Buffer AddCryo Add/Increase Cryoprotectant Cryo->AddCryo For Freeze-Thaw

Caption: Troubleshooting Logic for LNP Aggregation Issues.

References

Validation & Comparative

A Comparative Analysis of 1-Myristoyl-sn-glycero-3-phosphocholine and Other Key Lysophospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophospholipids (LPLs) are a class of signaling molecules derived from the hydrolysis of membrane phospholipids. These bioactive lipids, characterized by a single acyl chain, are integral to a multitude of cellular processes, including cell proliferation, migration, inflammation, and apoptosis. Their diverse biological activities are dictated by the structure of both their fatty acid chain and their polar headgroup. This guide provides a detailed comparison of 1-Myristoyl-sn-glycero-3-phosphocholine (LPC(14:0)) with other prominent lysophospholipids, namely 1-Hexadecanoyl-sn-glycero-3-phosphocholine (LPC(16:0)), 1-Oleoyl-sn-glycero-3-phosphocholine (LPC(18:1)), and 1-Oleoyl-sn-glycero-3-phosphate (LPA(18:1)). By presenting their physical properties, comparative biological activities with supporting experimental data, and the signaling pathways they modulate, this guide aims to be a valuable resource for researchers in lipid biology and drug development.

Physical and Chemical Properties

The physical and chemical characteristics of lysophospholipids, such as their solubility and critical micelle concentration (CMC), are crucial for their biological function and experimental handling. The CMC is the concentration at which individual lipid molecules (monomers) aggregate to form micelles. This property is influenced by the length and saturation of the acyl chain. As the acyl chain length increases, the CMC decreases, reflecting a greater tendency to form micelles.

PropertyThis compound (LPC(14:0))1-Hexadecanoyl-sn-glycero-3-phosphocholine (LPC(16:0))1-Oleoyl-sn-glycero-3-phosphocholine (LPC(18:1))1-Oleoyl-sn-glycero-3-phosphate (LPA(18:1))
Molecular Formula C22H46NO7PC24H50NO7PC26H52NO7PC21H41O7P
Molecular Weight ( g/mol ) 467.58495.64521.67436.52
Appearance White crystalline solidWhite powderWhite powderSolid
Melting Point (°C) >142 (decomposes)[1]Not AvailableNot AvailableNot Available
Solubility Insoluble in water; Soluble in chloroform, methanol, ethanol[2][3]Soluble in ethanolSoluble in chloroformSoluble in chloroform
Critical Micelle Concentration (CMC) 0.070 mM0.007 mMNot Available0.346 mM[4]

Comparative Biological Activities

The biological effects of lysophospholipids are highly dependent on their molecular structure. The length and saturation of the acyl chain, as well as the nature of the polar headgroup, determine their receptor binding affinity and downstream signaling.

Cell Proliferation and Cytotoxicity

Lysophospholipids can exhibit both pro-proliferative and cytotoxic effects depending on the cell type and their concentration. Saturated LPCs, such as LPC(16:0) and LPC(18:0), have been shown to be more cytotoxic than unsaturated LPCs.

AssayLysophospholipidCell LineEffectQuantitative Data
Cytotoxicity LPC-DHA (22:6)MDA-MB-231 (human breast cancer)CytotoxicIC50 = 23.7 µM[5]
Cytotoxicity LPC(16:0), LPC(18:0)Jurkat T cellsCytotoxicEffective at 20 µM
Viability LPC(14:0)MIN6 (pancreatic β-cell)No significant effect on viability at concentrations up to 500 µM[6]Not Available
Cell Migration

Cell migration is a key process in development, wound healing, and cancer metastasis. Lysophospholipids are potent modulators of cell migration.

AssayLysophospholipidCell LineEffectQuantitative Data
Cell Migration Saturated LPC (18:0)B16.F10 melanomaInhibition65-84% reduction at 450 µM[7]
Cell Migration Unsaturated LPC (18:1)B16.F10 melanomaMinor inhibition17-18% reduction at 450 µM[7]
Cell Migration LPC(14:0)DO11.10 T cellsInduction (50% efficiency compared to LPC(16:0), LPC(18:0), and LPC(18:1))Not Available[8]
Inflammatory Response

Lysophospholipids are key players in inflammation. They can act as pro-inflammatory or anti-inflammatory mediators. For instance, LPC(14:0) has been shown to alleviate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

AssayLysophospholipidModelEffect
Cytokine Release LPC(14:0)LPS-induced acute lung injury in miceInhibition of TNF-α, IL-1β, IL-6, and IL-18 secretion[9]
Inflammatory Response LPC(18:0), LPC(18:1), LPC(18:2)Stable COPD patientsNegative correlation with C-reactive protein and Interleukin-6[10]
Membrane Fusion and Channel Activation

Lysophospholipids, due to their conical shape, can alter membrane curvature and fluidity, thereby influencing processes like membrane fusion and the activity of membrane-embedded proteins.

AssayLysophospholipidSystemEffectQuantitative Data
Vacuole Fusion LPC(14:0)Yeast vacuolesInhibitionIC50 ≈ 118 µM[11]
Vacuole Fusion LPC(16:0)Yeast vacuolesInhibitionIC50 ≈ 40-120 µM[11]
Vacuole Fusion LPC(18:0)Yeast vacuolesInhibitionIC50 ≈ 40-120 µM[11]
Vacuole Fusion LPC(18:1)Yeast vacuolesInhibitionIC50 ≈ 37 µM[10]
Pannexin 1/2 Activation LPC(14:0), LPC(16:0), LPC(18:0), LPC(18:1)HEK293 cellsActivationEC50 = 10-50 µM

Signaling Pathways

Lysophospholipids exert their effects by activating specific G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs) on the cell surface. This activation triggers a cascade of intracellular signaling events that ultimately lead to a cellular response.

G Protein-Coupled Receptor (GPCR) Signaling

LPCs are known to interact with several GPCRs, including G2A (GPR132), GPR4, and GPR119, although the role of G2A as a direct LPC receptor is debated. Activation of these receptors can lead to the activation of various G proteins (Gαs, Gαi, Gαq, Gα12/13), which in turn modulate the activity of downstream effectors like adenylyl cyclase, phospholipase C (PLC), and RhoGEFs. This results in changes in intracellular second messengers such as cAMP, Ca2+, and diacylglycerol (DAG), and the activation of protein kinases like protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), ultimately influencing gene expression and cellular function.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPC Lysophosphatidylcholine (LPC) GPCR GPCR (e.g., G2A/GPR132) LPC->GPCR Binds to G_protein G Protein (Gα, Gβγ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK_pathway MAPK Pathway (ERK, JNK, p38) Ca2->MAPK_pathway PKC->MAPK_pathway Cellular_Response Cellular Response (Proliferation, Migration, etc.) MAPK_pathway->Cellular_Response

GPCR Signaling Pathway for Lysophospholipids.
Toll-Like Receptor (TLR) Signaling

LPCs can also signal through Toll-like receptors, particularly TLR2 and TLR4. Upon binding of LPC, TLRs dimerize and recruit adaptor proteins like MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, leading to the activation of the IKK complex. The IKK complex then phosphorylates and promotes the degradation of IκB, releasing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

TLR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPC Lysophosphatidylcholine (LPC) TLR TLR2/TLR4 LPC->TLR Activates MyD88 MyD88 TLR->MyD88 Recruits IRAK IRAKs MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with lysophospholipids Incubate1->Treat Incubate2 Incubate for desired time Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 3-4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution Incubate3->Add_Solubilizer Incubate4 Incubate overnight Add_Solubilizer->Incubate4 Read_Absorbance Read absorbance (550-600 nm) Incubate4->Read_Absorbance Analyze Calculate cell viability Read_Absorbance->Analyze Transwell_Migration_Assay Start Starve cells in serum-free medium Prepare_Chambers Add chemoattractant to lower chamber Start->Prepare_Chambers Seed_Cells Seed cells in upper chamber Prepare_Chambers->Seed_Cells Incubate Incubate for 4-24 hours Seed_Cells->Incubate Remove_Nonmigrated Remove non-migrated cells Incubate->Remove_Nonmigrated Fix_Cells Fix migrated cells with methanol Remove_Nonmigrated->Fix_Cells Stain_Cells Stain cells with Crystal Violet Fix_Cells->Stain_Cells Wash_Dry Wash and dry inserts Stain_Cells->Wash_Dry Count_Cells Count migrated cells Wash_Dry->Count_Cells Cytokine_Release_Assay Start Plate immune cells in 96-well plate Stimulate Stimulate with lysophospholipids Start->Stimulate Incubate Incubate for 24-48 hours Stimulate->Incubate Collect_Supernatant Collect cell supernatant Incubate->Collect_Supernatant Perform_ELISA Perform ELISA for specific cytokine Collect_Supernatant->Perform_ELISA Read_Absorbance Read absorbance Perform_ELISA->Read_Absorbance Calculate_Concentration Calculate cytokine concentration Read_Absorbance->Calculate_Concentration

References

A Comparative Guide to 1-Myristoyl-sn-glycero-3-phosphocholine and Triton X-100 for a dvanced Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate detergent is a critical determinant for the successful isolation, stabilization, and functional characterization of membrane proteins. This guide provides an objective comparison of 1-Myristoyl-sn-glycero-3-phosphocholine (LMPC), a lysophospholipid, and Triton X-100, a non-ionic detergent, to inform the selection process for specific research and drug development applications.

At a Glance: Key Differences and Physicochemical Properties

LMPC and Triton X-100 exhibit distinct physicochemical properties that influence their efficacy in membrane protein research. LMPC, being a lysophospholipid, more closely mimics the natural lipid bilayer, offering a gentler environment for sensitive proteins. In contrast, Triton X-100 is a more traditional and potent solubilizing agent, but with potential drawbacks regarding protein denaturation and environmental concerns.

PropertyThis compound (LMPC)Triton X-100
Detergent Class Lysophospholipid (Zwitterionic)Non-ionic
Molecular Weight ~495.6 g/mol ~625 g/mol (average)[1]
Critical Micelle Concentration (CMC) Low (micromolar range)0.2-0.9 mM[2]
Micelle Molecular Weight Relatively small~90 kDa[3]
Aggregation Number Low~140[3]
Denaturing Potential Very mild, generally non-denaturingMild, but can be denaturing for sensitive proteins[4][5]
Biocompatibility High, mimics natural membrane componentsCan be harsh and disrupt protein-lipid interactions[4]
Downstream Compatibility Generally compatible with functional and structural studiesCan interfere with certain assays (e.g., UV absorbance)[3]
Environmental Concerns BiodegradableDegradation products are endocrine disruptors[6]

Performance in Membrane Protein Applications: A Comparative Overview

While direct, quantitative head-to-head comparisons in the literature are limited, the distinct properties of LMPC and Triton X-100 suggest their suitability for different applications.

This compound (LMPC): The Gentle Stabilizer

LMPC is favored for applications where maintaining the native structure and function of the membrane protein is paramount. Its phospholipid-like structure provides a more naturalistic environment, which is particularly advantageous for:

  • Stabilization of sensitive membrane proteins: LMPC is less likely to cause denaturation or aggregation, preserving the protein's conformational integrity.

  • Functional studies: Its mild nature is ideal for reconstituting membrane proteins into liposomes or nanodiscs for functional assays, such as transport or signaling studies.

  • Structural biology: For techniques like NMR and cryo-electron microscopy, the smaller and more uniform micelles of LMPC can be advantageous.

Triton X-100: The Robust Solubilizer

Triton X-100 is a powerful and widely used detergent for the initial extraction of membrane proteins from the cell membrane.[7] Its strengths lie in:

  • High solubilization efficiency: Triton X-100 is effective at disrupting cell membranes and extracting a wide range of membrane proteins.[7][8]

  • Cost-effectiveness: It is a relatively inexpensive detergent, making it suitable for large-scale preparations.

  • Established protocols: A vast body of literature exists with well-established protocols for its use in cell lysis and protein extraction.[7]

However, the use of Triton X-100 is associated with several limitations:

  • Potential for denaturation: For some sensitive proteins, Triton X-100 can be too harsh, leading to a loss of structure and function.[4][5]

  • Interference with downstream applications: Its strong UV absorbance can interfere with protein quantification, and its large micelle size can be problematic for some structural biology techniques.[3]

  • Environmental toxicity: The degradation products of Triton X-100 are known endocrine disruptors, leading to restrictions on its use in some regions.[6]

Experimental Protocols

Protocol 1: General Protocol for Membrane Protein Solubilization using this compound (LMPC)

This protocol provides a general framework for the solubilization of membrane proteins using LMPC. The optimal conditions, particularly the LMPC concentration, should be determined empirically for each specific protein.

Materials:

  • Isolated cell membranes containing the target protein

  • Solubilization Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol

  • 10% (w/v) this compound (LMPC) stock solution

  • Protease inhibitor cocktail

  • Ultracentrifuge

Procedure:

  • Resuspend the isolated cell membranes in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Add the 10% LMPC stock solution to the membrane suspension to achieve the desired final concentration (typically starting at 1-2% w/v).

  • Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on a rotator).

  • Centrifuge the solubilized mixture at 100,000 x g for 60 minutes at 4°C to pellet any insoluble material.

  • Carefully collect the supernatant containing the solubilized membrane proteins for downstream applications.

Protocol 2: Standard Protocol for Membrane Protein Extraction using Triton X-100

This is a widely used protocol for the extraction of total membrane proteins from cultured cells.[7]

Materials:

  • Cultured cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA

  • Protease inhibitor cocktail

  • Cell scraper (for adherent cells)

  • Microcentrifuge

Procedure:

  • Cell Preparation:

    • For adherent cells: Wash the cells twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Cell Lysis: Add ice-cold RIPA Lysis Buffer containing freshly added protease inhibitors to the cell pellet or plate.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • For adherent cells, use a cell scraper to collect the cell lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant containing the solubilized proteins to a fresh tube for further analysis.

Visualizing Key Processes

To better illustrate the context in which these detergents are used, the following diagrams depict a relevant signaling pathway and a general experimental workflow.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Activation

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Membrane_Protein_Workflow start Cell Culture/ Tissue Sample cell_lysis Cell Lysis & Membrane Isolation start->cell_lysis solubilization Membrane Solubilization (Detergent Screening: LMPC vs. Triton X-100) cell_lysis->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification purification Protein Purification (e.g., Affinity Chromatography) clarification->purification analysis Downstream Analysis purification->analysis functional_assay Functional Assays (e.g., Liposome Reconstitution) analysis->functional_assay structural_analysis Structural Analysis (e.g., Cryo-EM, NMR) analysis->structural_analysis

Caption: General workflow for membrane protein extraction and analysis.

Conclusion

The choice between this compound and Triton X-100 is highly dependent on the specific membrane protein of interest and the intended downstream applications.

  • Choose LMPC when:

    • The primary goal is to maintain the native structure and biological activity of the protein.

    • The research involves sensitive membrane proteins, such as multi-subunit complexes or GPCRs for functional studies.

    • Downstream applications include structural determination by high-resolution techniques.

  • Choose Triton X-100 when:

    • The objective is efficient, large-scale extraction of membrane proteins for initial screening or applications where functional integrity is less critical.

    • Cost is a significant consideration.

    • Established and robust protocols are preferred.

For many challenging membrane proteins, a "dual-detergent" strategy may be optimal, utilizing Triton X-100 for initial, cost-effective solubilization, followed by exchange into a milder detergent like LMPC for purification and subsequent functional or structural analysis. As with any experimental protocol, empirical testing and optimization are crucial for achieving the best results for your specific protein of interest.

References

A Comparative Guide to Validating Protein Function in Lipid-Protein Nanodiscs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in structural biology, biophysics, and drug development, the successful reconstitution of membrane proteins into a native-like environment is paramount for accurate functional studies. Lipid-Protein Nanodiscs (LMPCs or Nanodiscs) have emerged as a leading membrane mimetic system, offering significant advantages over traditional methods like detergents, micelles, and liposomes. This guide provides an objective comparison of LMPCs with alternative systems, supported by experimental data, and offers detailed protocols for key functional validation experiments.

LMPC vs. Alternative Membrane Mimetics: A Comparative Overview

The choice of a membrane mimetic can profoundly impact the structure, dynamics, and ultimately, the function of a reconstituted membrane protein.[1][2] While detergents are widely used for their ease of solubilization, they can often compromise the functional integrity of the protein.[1][3] LMPCs, by providing a more native-like lipid bilayer environment, frequently preserve the protein's activity more effectively.[2][4]

FeatureLipid-Protein Nanodiscs (LMPCs)Detergent MicellesLiposomes
Environment Planar lipid bilayer of defined composition, encircled by a membrane scaffold protein (MSP).[5][6]Spheroidal or ellipsoidal aggregates of detergent molecules.Spherical vesicles with an aqueous core enclosed by a lipid bilayer.
Protein State Defined oligomeric state, accessible from both sides.[2]Can induce non-native conformations and aggregation.[2]Random orientation, potential for aggregation, and limited accessibility to the luminal side.
Stability High stability and homogeneity.[4][7]Can be destabilizing for many membrane proteins.[6]Prone to fusion, aggregation, and leakage over time.
Functional Assays Amenable to a wide range of solution-based assays.[7][8]Can interfere with certain assays due to the presence of detergents.[1]Light scattering can interfere with optical measurements.[6]
Structural Studies Excellent for cryo-EM, NMR, and other structural techniques.[6][7][9]Can be used for NMR and crystallography, but may not represent the native structure.Challenging for high-resolution structural studies due to size and heterogeneity.

Experimental Workflows and Protocols

The successful validation of protein function post-reconstitution in LMPCs involves a series of quality control steps followed by specific functional assays.

LMPC Reconstitution and Quality Control Workflow

The general workflow for reconstituting a target membrane protein into LMPCs and assessing the quality of the preparation is depicted below.

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_purification Purification cluster_validation Quality & Functional Validation p1 Detergent-solubilized Membrane Protein r1 Mixing of Protein, Lipids, and MSP p1->r1 p2 Lipid Preparation p2->r1 p3 Membrane Scaffold Protein (MSP) p3->r1 r2 Detergent Removal (e.g., Bio-Beads) r1->r2 r3 Self-Assembly of LMPCs r2->r3 pu1 Size Exclusion Chromatography (SEC) r3->pu1 pu2 Collection of LMPC-containing fractions pu1->pu2 v1 Dynamic Light Scattering (DLS) pu2->v1 v2 Negative-Stain Electron Microscopy pu2->v2 v3 Functional Assays (e.g., Activity, Binding) pu2->v3

Workflow for LMPC reconstitution and validation.
Experimental Protocol: Reconstitution of a Membrane Protein into LMPCs

This protocol provides a general guideline for reconstituting a detergent-solubilized membrane protein into LMPCs. The optimal ratios of protein, lipid, and Membrane Scaffold Protein (MSP) should be determined empirically for each target protein.

Materials:

  • Purified, detergent-solubilized membrane protein of interest

  • Lipids (e.g., DMPC, POPC) solubilized in chloroform

  • Membrane Scaffold Protein (MSP)

  • Detergent (e.g., sodium cholate)

  • Bio-Beads SM-2

  • Reconstitution Buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA)

Procedure:

  • Lipid Preparation: In a glass vial, evaporate the chloroform from the lipid solution under a stream of nitrogen gas to form a thin lipid film. Further dry the film under vacuum for at least 1 hour. Resuspend the lipid film in reconstitution buffer containing sodium cholate to the desired concentration.[5]

  • Mixing Components: In a microcentrifuge tube, combine the detergent-solubilized membrane protein, the solubilized lipids, and the MSP at a specific molar ratio (e.g., 1:50:2 Protein:Lipid:MSP).

  • Incubation: Incubate the mixture on ice for 1-2 hours to allow for the formation of mixed micelles.

  • Detergent Removal: Add prepared Bio-Beads to the mixture to initiate the removal of detergent and the self-assembly of the Nanodiscs.[5] Incubate at 4°C with gentle rotation for at least 4 hours or overnight.

  • Purification: Remove the Bio-Beads and purify the reconstituted LMPCs using size-exclusion chromatography (SEC) to separate the protein-containing Nanodiscs from empty Nanodiscs and protein aggregates.[5]

  • Characterization: Analyze the purified fractions by SDS-PAGE to confirm the presence of both the target protein and the MSP. Further characterize the size and homogeneity of the LMPCs using Dynamic Light Scattering (DLS) or negative-stain electron microscopy.[5]

Experimental Protocol: Enzyme Activity Assay

This protocol describes a generic approach to measure the enzymatic activity of a protein reconstituted in LMPCs. The specific substrate, detection method, and reaction conditions will depend on the enzyme being studied.

Materials:

  • Purified, LMPC-reconstituted enzyme

  • Substrate specific to the enzyme

  • Assay Buffer

  • Detection reagent or instrument (e.g., spectrophotometer, fluorometer)

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., microplate, cuvette), add the assay buffer and the LMPC-reconstituted enzyme to the desired final concentration.

  • Initiate Reaction: Start the reaction by adding the substrate.

  • Data Acquisition: Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or other detectable signal.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the reaction progress curve.

  • Comparison: Compare the activity of the LMPC-reconstituted enzyme to the enzyme in other environments (e.g., detergent micelles) or to a known standard to validate its functional integrity.

Functional Validation: A Signaling Pathway Example

To illustrate the functional validation of a reconstituted receptor, consider a generic G-protein coupled receptor (GPCR) signaling pathway. The ability of the LMPC-reconstituted GPCR to bind its ligand and subsequently activate a G-protein is a key indicator of its functionality.

G cluster_membrane Lipid Nanodisc GPCR GPCR (reconstituted) G_protein G-protein GPCR->G_protein Activation GDP GDP G_protein->GDP Release GTP GTP G_protein->GTP Binding Effector Downstream Effector G_protein->Effector Modulation Ligand Ligand Ligand->GPCR Binding Response Cellular Response Effector->Response

GPCR signaling pathway for functional validation.

In this example, a functional LMPC-reconstituted GPCR would exhibit specific ligand binding, which can be measured using techniques like surface plasmon resonance (SPR) or fluorescence-based assays.[8] Furthermore, its ability to catalyze the exchange of GDP for GTP on the G-protein, a hallmark of GPCR activation, can be assessed through nucleotide binding assays.

By employing a combination of rigorous quality control measures and well-designed functional assays, researchers can confidently validate the functional integrity of membrane proteins reconstituted in Lipid-Protein Nanodiscs, paving the way for more accurate and physiologically relevant downstream applications.

References

A Comparative Analysis of Lysophosphatidylcholine (LMPC) from Leading Suppliers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to product performance, purity, and experimental applications of Lysophosphatidylcholine (LMPC) from prominent life science suppliers. This document provides a comparative analysis of LMPC products, detailed experimental protocols for their evaluation, and visual representations of relevant signaling pathways to aid in experimental design and supplier selection.

Introduction

Lysophosphatidylcholine (LMPC or Lyso-PC) is a bioactive lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, atherosclerosis, and immune regulation. As a critical component of oxidized low-density lipoproteins (ox-LDL), LMPC's role in cellular signaling has made it a focal point in drug discovery and biomedical research. The quality and purity of LMPC used in such studies are paramount to obtaining reliable and reproducible results. This guide offers a comparative overview of LMPC products from four leading suppliers: Avanti Polar Lipids, Cayman Chemical, MedChemExpress, and Sigma-Aldrich, to assist researchers in making informed purchasing decisions.

Comparative Product Performance

Table 1: Quantitative Comparison of LMPC Products
SupplierProduct Name/Number (Example)Purity SpecificationAnalytical MethodFormulationStorage
Avanti Polar Lipids 18:1 Lyso PC (845875P)>99%TLCPowder-20°C
Cayman Chemical Lysophosphatidylcholine (24331)≥98%[1]Not SpecifiedSolid[1]-20°C[1]
MedChemExpress Lysophosphatidylcholine C19:0 (HY-113264)Not SpecifiedNot SpecifiedSolidPowder: -20°C for 3 years
Sigma-Aldrich L-α-Lysophosphatidylcholine from soybean (L4129)≥98.0%TLC10 mg/mL in chloroform−20°C

Note: Purity specifications are often based on thin-layer chromatography (TLC) and may vary between specific product lots. Researchers are advised to consult the certificate of analysis for lot-specific purity data.

Experimental Protocols

Accurate characterization and utilization of LMPC in experimental settings require robust and validated protocols. Below are detailed methodologies for key experiments commonly employed in LMPC research.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted from a method for the simultaneous analysis of phosphatidylcholine and its hydrolysis products, including lysophosphatidylcholine.[2]

Objective: To determine the purity of LMPC and quantify related impurities.

Instrumentation:

  • HPLC system with an Evaporative Light Scattering Detector (ELSD)

  • Allsphere Silica analytical column

Reagents:

  • Mobile Phase A: Chloroform:Methanol (70:30, v/v)

  • Mobile Phase B: Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v)

  • LMPC standard of known concentration

  • Sample of LMPC from the supplier

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the Allsphere silica column with the initial mobile phase conditions.

  • Dissolve the LMPC standard and the supplier's LMPC sample in an appropriate solvent (e.g., chloroform:methanol mixture).

  • Inject a known concentration of the LMPC standard to determine its retention time and generate a calibration curve.

  • Inject the supplier's LMPC sample.

  • Run a gradient elution program, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.

  • Monitor the eluent using the ELSD.

  • Identify the LMPC peak based on the retention time of the standard.

  • Calculate the purity of the supplier's LMPC by determining the area of the LMPC peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Molecular Species Identification

This protocol provides a general workflow for the identification of LMPC species using electrospray ionization tandem mass spectrometry (ESI-MS/MS).[3][4]

Objective: To identify and quantify the different molecular species of LMPC present in a sample.

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization source.

Reagents:

  • Internal standards (e.g., LPC 13:0, LPC 19:0)[4]

  • Solvents for lipid extraction (e.g., methanol, chloroform)

  • Mobile phases for LC separation

Procedure:

  • Lipid Extraction:

    • For biological samples, perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

    • For purified LMPC samples, dissolve in an appropriate solvent.

  • Sample Preparation:

    • Add a known amount of internal standard to the lipid extract or dissolved sample.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the different lipid classes using a suitable LC gradient.

    • Operate the mass spectrometer in a precursor ion scan mode for m/z 184 (the characteristic phosphocholine headgroup fragment) to specifically detect choline-containing phospholipids.[4]

    • Alternatively, use selected reaction monitoring (SRM) for targeted quantification of specific LMPC species.

  • Data Analysis:

    • Identify the different LMPC species based on their mass-to-charge ratio.

    • Quantify the amount of each LMPC species by comparing its peak area to that of the internal standard.

Cell-Based Assay: LMPC-induced Upregulation of Adhesion Molecules

This protocol describes a cell-based assay to assess the biological activity of LMPC by measuring the upregulation of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs).

Objective: To determine the functional activity of LMPC from different suppliers by measuring its ability to induce a pro-inflammatory response in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • LMPC from different suppliers

  • Antibodies against ICAM-1 and VCAM-1 for Western blotting or flow cytometry

  • Lysis buffer for protein extraction

  • Reagents for Western blotting or flow cytometry

Procedure:

  • Cell Culture:

    • Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.

  • LMPC Treatment:

    • Prepare stock solutions of LMPC from different suppliers.

    • Treat HUVECs with varying concentrations of LMPC for a specified time (e.g., 24 hours). Include a vehicle control (the solvent used to dissolve LMPC).

  • Protein Extraction (for Western Blot):

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer to extract total protein.

    • Determine the protein concentration of each lysate.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against ICAM-1 and VCAM-1.

    • Incubate with a suitable secondary antibody.

    • Detect the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

  • Flow Cytometry Analysis:

    • After LMPC treatment, detach the cells and stain with fluorescently labeled antibodies against ICAM-1 and VCAM-1.

    • Analyze the cells by flow cytometry to quantify the percentage of positive cells and the mean fluorescence intensity.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of LMPC's mechanism of action and to aid in the design of experiments, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

LMPC_Signaling_Pathway LMPC Signaling Pathways cluster_g2a G2A-Mediated Pathway cluster_nfkb NF-κB-Mediated Pathway LMPC_ext LMPC G2A G2A Receptor LMPC_ext->G2A Binds G_protein G-protein G2A->G_protein Activates ERK_MAPK ERK/MAPK Activation G_protein->ERK_MAPK Cell_Migration Cell Migration ERK_MAPK->Cell_Migration TLR Toll-like Receptor (TLR2/4) IKK IKK Complex TLR->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression LMPC_ext2 LMPC LMPC_ext2->TLR Activates

Caption: LMPC signaling through G2A and NF-κB pathways.

Experimental_Workflow Experimental Workflow for LMPC Purity Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Get_LMPC Obtain LMPC from Different Suppliers Dissolve Dissolve in Appropriate Solvent Get_LMPC->Dissolve HPLC HPLC Analysis Dissolve->HPLC MS Mass Spectrometry Dissolve->MS Cell_Assay Cell-Based Assay Dissolve->Cell_Assay Purity Purity (%) HPLC->Purity Identity Molecular Species Identification MS->Identity Activity Biological Activity Cell_Assay->Activity Comparison Comparative Analysis Purity->Comparison Identity->Comparison Activity->Comparison

Caption: Workflow for comparative analysis of LMPC.

Conclusion

The selection of a high-quality LMPC is critical for the success of research and drug development projects. While all four suppliers—Avanti Polar Lipids, Cayman Chemical, MedChemExpress, and Sigma-Aldrich—offer LMPC products suitable for research purposes, the stated purity and formulation can differ. Avanti Polar Lipids and Sigma-Aldrich provide more detailed purity information on their product pages, often specifying the analytical method used. For critical applications, it is strongly recommended that researchers obtain lot-specific certificates of analysis and consider performing in-house quality control using the protocols outlined in this guide. This due diligence will ensure the reliability and reproducibility of experimental outcomes in the investigation of LMPC's important biological roles.

References

A Comparative Guide to 1-Myristoyl-sn-glycero-3-phosphocholine and DMPC in Lipid Bilayer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of lipid bilayer research, the selection of appropriate phospholipids is paramount to constructing model membranes that accurately mimic cellular environments and effectively serve as platforms for drug delivery systems. This guide provides a comprehensive comparison of two commonly utilized myristoyl-chain containing phospholipids: 1-Myristoyl-sn-glycero-3-phosphocholine (LMPC) and 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC). While both share a common headgroup and acyl chain length, their fundamental structural differences dictate their self-assembly behavior and consequent application in lipid bilayer studies.

Core Distinction: Micelle versus Bilayer Formation

The primary difference between LMPC and DMPC lies in their molecular geometry, which governs their self-assembly in aqueous solutions. DMPC, a diacylphospholipid, possesses a cylindrical shape that favors the formation of stable, planar lipid bilayers. In contrast, LMPC, a lysophospholipid with a single acyl chain, has a cone-like shape. This molecular geometry leads to a higher critical micelle concentration (CMC), driving the formation of micelles rather than extended bilayers in aqueous solution.[1]

Due to its inability to independently form stable bilayers, LMPC is most relevant in bilayer studies as a component within a diacylphospholipid membrane, such as one composed of DMPC. The incorporation of LMPC can significantly modulate the physicochemical properties of the host bilayer.

Quantitative Data Summary

The following table summarizes key quantitative parameters for DMPC bilayers and the notable effects of LMPC incorporation. Direct bilayer properties for pure LMPC are not provided as it does not form stable bilayers.

PropertyDMPC (Pure Bilayer)Effect of LMPC Incorporation into DMPC Bilayer
Phase Transition Temperature (Tm) ~24 °C[2][3]Decrease in Tm and transition enthalpy[4]
Bilayer Thickness ~3.9 nm (gel phase)Decrease[4]
Area per Lipid ~60.6 Ų (fluid phase)[5]Increase in fluidity, leading to changes in packing[4]
Permeability Low for polar moleculesSignificant increase[6][7]
Critical Micelle Concentration (CMC) Not applicable (forms bilayers)~0.043 - 0.090 mM for 14:0 Lyso PC[8]

Structural Differences

The fundamental structural variance between DMPC and LMPC dictates their assembly into different supramolecular structures. DMPC's two myristoyl chains give it a cylindrical shape, ideal for packing into planar bilayers. LMPC, with only one myristoyl chain, has a larger headgroup-to-tail area ratio, resulting in a conical shape that favors the formation of micelles.

cluster_DMPC DMPC (Dimyristoylphosphatidylcholine) cluster_LMPC LMPC (this compound) cluster_assembly Self-Assembly in Aqueous Solution dmpc Phosphocholine Headgroup Myristoyl Chain (sn-1) Myristoyl Chain (sn-2) bilayer Bilayer (Cylindrical Shape) dmpc:tail2->bilayer lmpc Phosphocholine Headgroup Myristoyl Chain (sn-1) OH (sn-2) micelle Micelle (Conical Shape) lmpc:tail2->micelle

Fig. 1: Structural comparison of DMPC and LMPC and their resulting self-assembled structures.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments used to characterize and compare DMPC and LMPC-containing lipid systems.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermotropic phase behavior of lipid dispersions.[4]

  • Sample Preparation: Hydrate a known amount of the lipid (pure DMPC or DMPC/LMPC mixture) in a buffer solution by vortexing and freeze-thaw cycles to form multilamellar vesicles (MLVs).

  • DSC Analysis: Load the lipid dispersion into an aluminum DSC pan and an equal volume of buffer into a reference pan. Scan the samples over a defined temperature range (e.g., 10 °C to 40 °C) at a constant heating and cooling rate (e.g., 1 °C/min).

  • Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. The peak maximum indicates the phase transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).

Atomic Force Microscopy (AFM)

AFM provides high-resolution imaging of the lipid bilayer structure and can be used to measure bilayer thickness.

  • Substrate Preparation: Cleave a mica substrate to obtain a fresh, atomically flat surface.

  • Bilayer Formation: Form a supported lipid bilayer (SLB) on the mica substrate by vesicle fusion. Incubate a solution of small unilamellar vesicles (SUVs) of the desired lipid composition (pure DMPC or DMPC/LMPC) on the mica surface.

  • Imaging: Image the SLB in buffer solution using the AFM in tapping mode. The height difference between the bilayer and the substrate provides the bilayer thickness.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a sensitive technique for monitoring the formation of supported lipid bilayers and their viscoelastic properties in real-time.

  • Sensor Preparation: Clean and functionalize a silica-coated QCM-D sensor.

  • Bilayer Formation: Introduce a solution of lipid vesicles (pure DMPC or DMPC/LMPC) into the QCM-D chamber and monitor the changes in frequency (Δf) and dissipation (ΔD) as the vesicles adsorb and rupture to form a bilayer.

  • Data Analysis: The final Δf and ΔD values provide information about the mass and rigidity of the adsorbed lipid layer.

Permeability Assays

The effect of LMPC on the permeability of DMPC bilayers can be assessed by monitoring the leakage of a fluorescent dye from liposomes.

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) of the desired lipid composition encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration.

  • Leakage Measurement: Monitor the increase in fluorescence over time after diluting the liposomes in an iso-osmotic buffer. The increase in fluorescence corresponds to the leakage of the dye from the liposomes.

  • Data Analysis: The rate of leakage can be quantified and compared between different lipid compositions.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for comparing the properties of pure DMPC bilayers with those of DMPC bilayers containing LMPC.

cluster_prep Sample Preparation cluster_analysis Biophysical Characterization cluster_data Data Analysis and Comparison prep_dmpc Prepare DMPC Vesicles dsc Differential Scanning Calorimetry (DSC) (Phase Transition) prep_dmpc->dsc afm Atomic Force Microscopy (AFM) (Thickness, Morphology) prep_dmpc->afm qcmd QCM-D (Bilayer Formation, Viscoelasticity) prep_dmpc->qcmd permeability Permeability Assay (Barrier Function) prep_dmpc->permeability prep_mixed Prepare DMPC/LMPC Mixed Vesicles prep_mixed->dsc prep_mixed->afm prep_mixed->qcmd prep_mixed->permeability compare Compare: - Phase Behavior - Bilayer Thickness - Formation Kinetics - Permeability dsc->compare afm->compare qcmd->compare permeability->compare

Fig. 2: Workflow for comparing DMPC and DMPC/LMPC lipid systems.

Conclusion

References

A Comparative Guide to Assessing the Purity of 1-Myristoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1-Myristoyl-sn-glycero-3-phosphocholine (LMPC), ensuring its purity is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of methodologies to assess the purity of LMPC and its common alternatives, supported by experimental data and detailed protocols.

Introduction to LMPC and its Alternatives

This compound is a lysophospholipid that plays a significant role in various biological processes and is widely used in the formulation of drug delivery systems, such as liposomes. Its purity can be affected by the synthesis process, storage conditions, and handling. Common alternatives to LMPC in research and pharmaceutical development include other lysophosphatidylcholines with different acyl chain lengths, such as 1-Palmitoyl-sn-glycero-3-phosphocholine (LPPC) and 1-Stearoyl-sn-glycero-3-phosphocholine (LSPC). The purity of these lipids is a critical parameter that can influence the stability, efficacy, and safety of the final product.

Key Purity-Indicating Parameters and Potential Impurities

The assessment of LMPC purity involves the identification and quantification of several potential impurities. The primary impurities of concern include:

  • Positional Isomers (sn-2 isomer): Acyl migration is a common issue in lysophospholipids, where the acyl chain moves from the sn-1 to the sn-2 position of the glycerol backbone. This isomerization can lead to a mixture of 1-acyl and 2-acyl lysophospholipids, which may have different biological activities.

  • Hydrolysis Products: The ester bond of LMPC can be hydrolyzed to yield myristic acid and glycerophosphocholine. The presence of these degradation products can indicate instability of the material.

  • Synthesis-Related Impurities: Depending on the synthetic route, byproducts from the manufacturing process may be present. For instance, if Steglich esterification is used, N-acylurea byproducts could be a potential impurity.

  • Oxidation Products: Although less common for saturated lipids like LMPC compared to their unsaturated counterparts, oxidation can still occur under harsh conditions, leading to the formation of various oxidized lipid species.

Comparative Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive assessment of LMPC purity. The following table summarizes the key techniques and their applications.

Analytical TechniqueParameter AssessedTypical Performance
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Overall purity, separation of major lipid classes, detection of non-UV active impurities.Provides quantitative data on the relative abundance of the main component and major impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Identification and quantification of the parent lipid and its impurities (isomers, hydrolysis products, oxidation products).Highly sensitive and specific for structural elucidation and trace-level impurity detection.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy Quantification of total phospholipid content and identification of different phospholipid classes.Provides an absolute quantification of phosphorus-containing molecules without the need for individual standards for each lipid.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Structural confirmation and assessment of enantiomeric purity (with chiral derivatizing agents).Confirms the chemical structure and can determine the ratio of enantiomers if a chiral center is present or introduced.

Experimental Protocols

This method is suitable for the quantitative analysis of LMPC and its non-volatile impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Evaporative Light Scattering Detector (ELSD)

  • Normal-phase silica column

Reagents:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium hydroxide

Procedure:

  • Sample Preparation: Dissolve a known amount of the LMPC sample in a suitable solvent, such as a mixture of chloroform and methanol.

  • Chromatographic Conditions:

    • Mobile Phase A: Chloroform

    • Mobile Phase B: Chloroform/Methanol/Ammonium Hydroxide (e.g., 60:34:6 v/v/v)

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more polar compounds.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

  • ELSD Conditions:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow Rate: 1.5 L/min

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

This technique provides detailed information on the chemical identity of impurities.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • Reversed-phase C18 column

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Preparation: Prepare a dilute solution of the LMPC sample in an appropriate solvent like acetonitrile/water.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate LMPC from its potential impurities. For example, starting at 50% B, increasing to 100% B over 15 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification of specific impurities.

    • Collision Energy: Optimized for the fragmentation of LMPC and its expected impurities.

  • Analysis: Identify impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns. Quantify known impurities using certified reference standards.

³¹P NMR is a powerful tool for the absolute quantification of phospholipids.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Deuterated methanol (CD₃OD)

  • Internal standard (e.g., triphenyl phosphate)

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the LMPC sample and the internal standard in a mixture of CDCl₃ and CD₃OD.

  • Acquisition: Acquire the ³¹P NMR spectrum with appropriate relaxation delays to ensure accurate quantification.

  • Analysis: Integrate the signals corresponding to LMPC and the internal standard. The absolute amount of LMPC can be calculated based on the known amount of the internal standard. The presence of other phosphorus-containing impurities will be evident as additional peaks in the spectrum.

Comparative Data on Purity

A study by Corden Pharma on an ionizable lipid (LP-01) from various global suppliers highlighted significant variability in purity, with their own product demonstrating the highest purity level as determined by HPLC-CAD analysis[6]. This underscores the importance of independent purity verification.

The following table provides a template for researchers to compile their own comparative data.

ProductSupplierStated Purity (%)Measured Purity (HPLC-ELSD, %)sn-2 Isomer Content (LC-MS/MS, %)Hydrolysis Products (LC-MS/MS, %)Other Impurities
This compound Supplier A>99
This compound Supplier B>98
1-Palmitoyl-sn-glycero-3-phosphocholine Supplier C>99
1-Stearoyl-sn-glycero-3-phosphocholine Supplier D>99

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the key analytical techniques described.

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing dissolve Dissolve LMPC in Chloroform/Methanol injection Inject Sample dissolve->injection separation Normal-Phase Chromatography injection->separation detection Evaporative Light Scattering Detection separation->detection integration Peak Integration detection->integration quantification Purity Calculation integration->quantification

HPLC-ELSD Workflow for Purity Assessment.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation dissolve Dissolve LMPC in Acetonitrile/Water injection Inject Sample dissolve->injection separation Reversed-Phase Chromatography injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms_analysis Tandem Mass Spectrometry (MS/MS) ionization->ms_analysis identification Impurity Identification (m/z and Fragmentation) ms_analysis->identification quantification Quantification of Specific Impurities identification->quantification

LC-MS/MS Workflow for Impurity Identification.

P31_NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve Dissolve LMPC and Internal Standard in Deuterated Solvents acquisition Acquire ³¹P NMR Spectrum dissolve->acquisition integration Signal Integration acquisition->integration quantification Absolute Quantification integration->quantification

³¹P NMR Workflow for Absolute Quantification.

Conclusion

The purity of this compound and its alternatives is a critical factor that can significantly impact research and product development outcomes. A comprehensive assessment of purity requires the use of orthogonal analytical techniques, including HPLC-ELSD for overall purity, LC-MS/MS for impurity identification, and ³¹P NMR for absolute quantification of phospholipid content. While manufacturers provide certificates of analysis, independent verification is highly recommended to ensure the quality and consistency of these critical raw materials. By employing the methodologies outlined in this guide, researchers and drug development professionals can confidently assess the purity of LMPC and make informed decisions in their work.

References

A Functional Showdown: LMPC (Lysophosphatidylcholine) vs. Fos-Choline Detergents for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of membrane protein research, the choice of detergent is a critical factor that can dictate the success or failure of an experiment. These amphipathic molecules are indispensable for extracting proteins from their native lipid bilayer environment and maintaining their stability and function in solution. Among the plethora of available detergents, lysophosphatidylcholines (LPCs), which we will refer to as LMPC for the purpose of this guide, and Fos-Choline detergents are two prominent classes often employed by researchers. This guide provides a detailed functional comparison of LMPC and Fos-Choline detergents, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Data Presentation: A Quantitative Comparison

The selection of a detergent is often a balance between its ability to effectively solubilize the membrane protein and its gentleness in preserving the protein's native structure and function. The following table summarizes key quantitative parameters for representative LMPC (LPC-12) and Fos-Choline (Fos-Choline-12) detergents.

PropertyLMPC (LPC-12)Fos-Choline-12References
Chemical Structure LysophosphatidylcholineDodecylphosphocholine[1][2]
Type Zwitterionic (Lysolipid)Zwitterionic[1]
Critical Micelle Concentration (CMC) ~1-5 µM~1.1 mM[2][3]
Micelle Size (Aggregation Number) ~17050-120[3]
Molecular Weight ~495 g/mol ~351 g/mol [1]
Solubilization Efficiency Moderate to HighHigh[4][5]
Protein Stability Can be destabilizing for some proteinsGenerally good, but can denature some α-helical proteins[1][5][6]
Common Applications Solubilization, structural studies (NMR)Structural studies (especially NMR), solubilization[1][7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are generalized protocols for membrane protein solubilization and a functional assay using either LMPC or Fos-Choline detergents.

Protocol 1: Membrane Protein Solubilization

This protocol outlines the steps for extracting a target membrane protein from a cell membrane preparation.

1. Membrane Preparation:

  • Start with a pellet of cells or a tissue sample known to express the target membrane protein.

  • Resuspend the cells/tissue in an ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).

  • Disrupt the cells using a suitable method (e.g., sonication, Dounce homogenization, or high-pressure homogenization).

  • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a wash buffer (e.g., high salt buffer to remove peripheral proteins). Repeat the high-speed centrifugation and discard the supernatant.

2. Solubilization Screening:

  • Resuspend the washed membrane pellet in a solubilization buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • Aliquot the membrane suspension into several tubes.

  • To each tube, add the detergent of choice (LMPC or Fos-Choline) to a final concentration above its CMC (typically 1-2% w/v for initial screening).

  • Incubate the mixture with gentle agitation for 1-2 hours at 4°C.

  • Centrifuge the samples at high speed (e.g., 100,000 x g) to pellet any unsolubilized material.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins.

3. Analysis of Solubilization Efficiency:

  • Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein to determine the efficiency of solubilization.

Solubilization_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_analysis Analysis CellPellet Cell/Tissue Pellet Lysis Cell Lysis CellPellet->Lysis LowSpeedCent Low-Speed Centrifugation Lysis->LowSpeedCent HighSpeedCent High-Speed Centrifugation LowSpeedCent->HighSpeedCent MembranePellet Membrane Pellet HighSpeedCent->MembranePellet AddDetergent Add LMPC or Fos-Choline MembranePellet->AddDetergent Incubation Incubate (4°C) AddDetergent->Incubation HighSpeedCent2 High-Speed Centrifugation Incubation->HighSpeedCent2 SolubilizedProtein Solubilized Protein (Supernatant) HighSpeedCent2->SolubilizedProtein SDSPAGE SDS-PAGE & Western Blot SolubilizedProtein->SDSPAGE

Membrane Protein Solubilization Workflow

Protocol 2: G-Protein Coupled Receptor (GPCR) Activity Assay

This protocol describes a method to assess the functional integrity of a solubilized GPCR by measuring its ability to bind a ligand.

1. Receptor Preparation:

  • Solubilize the GPCR of interest using either LMPC or Fos-Choline as described in Protocol 1.

  • Determine the concentration of the solubilized receptor.

2. Ligand Binding Assay (Radioligand Binding):

  • In a 96-well plate, add a fixed amount of the solubilized GPCR to each well.

  • Add increasing concentrations of a radiolabeled ligand specific for the GPCR.

  • To determine non-specific binding, add a high concentration of an unlabeled competitor ligand to a parallel set of wells.

  • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separate the bound from free radioligand. This can be achieved by rapid filtration through a filter mat that retains the receptor-ligand complex.

  • Measure the radioactivity retained on the filter using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding.

  • Plot the specific binding as a function of the radioligand concentration.

  • Fit the data to a saturation binding curve to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). A lower Kd value indicates higher ligand affinity and suggests better preservation of the receptor's functional conformation.

GPCR_Activity_Assay SolubilizedGPCR Solubilized GPCR in LMPC or Fos-Choline AddLigand Add Radiolabeled Ligand (Varying Concentrations) SolubilizedGPCR->AddLigand Incubate Incubate to Equilibrium AddLigand->Incubate Separate Separate Bound/Free Ligand (Filtration) Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze Data Analysis (Kd, Bmax) Measure->Analyze

GPCR Ligand Binding Assay Workflow

Functional Comparison and Discussion

Solubilization and Stability

Fos-Choline detergents are renowned for their high solubilization efficiency for a wide range of membrane proteins.[4][5] Their zwitterionic nature and relatively high CMC make them effective at disrupting lipid-lipid and lipid-protein interactions.[1] However, this efficacy can sometimes come at the cost of protein stability. Several studies have reported that alkyl phosphocholine detergents, including Fos-Cholines, can have destabilizing or even denaturing effects, particularly on α-helical membrane proteins.[1][5][6] This is a critical consideration for functional and structural studies where maintaining the native protein fold is paramount.

LMPC (LPCs) , being lysolipids, are structurally more similar to the native membrane lipids. This can sometimes translate to a gentler solubilization process that better preserves the protein's structure and function.[9] However, their lower CMC and tendency to form non-micellar phases can sometimes make them less efficient solubilizing agents compared to Fos-Cholines. The choice between the two often depends on the specific protein and the downstream application. For instance, for a robust, difficult-to-solubilize protein, a Fos-Choline might be the initial choice, while for a more delicate protein where function is the primary concern, an LMPC might be preferred.

Impact on Protein Function

The detergent environment can significantly influence the functional activity of a membrane protein. For GPCRs, the surrounding lipid or detergent environment can allosterically modulate ligand binding and receptor activation.[10]

Fos-Choline detergents , due to their well-defined micellar properties, can provide a stable environment for some proteins, but their deviation from a lipid bilayer can alter the conformational dynamics of the protein. This can affect ligand affinity and the ability of the receptor to couple to downstream signaling partners.[11][12]

LMPCs , with their lipid-like character, may better mimic the native membrane environment in some respects. This can be advantageous for preserving the specific lipid-protein interactions that are often crucial for maintaining the protein in its active conformation.[9][10] However, the cone-like shape of lysolipids can induce curvature stress, which might also modulate protein function.[2]

Applications in Structural Biology

Both LMPC and Fos-Choline detergents are widely used in structural biology, particularly for solution NMR studies. The formation of small, uniform protein-detergent micelles is essential for obtaining high-resolution NMR spectra.

Fos-Choline detergents , especially those with shorter alkyl chains like Fos-Choline-12, are favored in NMR because they typically form small micelles, leading to faster tumbling of the protein-detergent complex and sharper NMR signals.[1][7][8] However, the potential for these detergents to induce non-native conformations is a significant caveat that must be carefully evaluated.[1]

LMPCs can also be used for NMR studies, and their lipid-like nature can be beneficial for maintaining a more native-like protein structure. However, the larger and potentially more heterogeneous micelles formed by some LPCs can be a disadvantage for high-resolution NMR.

Signaling_Pathway cluster_membrane Cell Membrane cluster_detergent Detergent Micelle (LMPC or Fos-Choline) GPCR GPCR G_Protein G-Protein GPCR->G_Protein Signal Transduction Solubilized_GPCR Solubilized GPCR GPCR->Solubilized_GPCR Solubilization Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Signal Transduction Ligand Ligand Ligand->Solubilized_GPCR Binding

GPCR Solubilization and Ligand Binding

Conclusion

The choice between LMPC (LPC) and Fos-Choline detergents is not a one-size-fits-all decision. It requires careful consideration of the specific membrane protein, the intended application, and a willingness to empirically screen different conditions. Fos-Cholines generally offer high solubilization power and are well-suited for structural studies like NMR, but their potential to destabilize proteins must be monitored. LMPCs, with their closer resemblance to native lipids, can be a gentler option for preserving protein function, although their solubilization efficiency may be lower. Ultimately, a combination of empirical screening and a thorough understanding of the properties of each detergent class will guide the researcher to the optimal choice for their experimental goals.

References

A Researcher's Guide to Validating Luminex-Based Multi-Plex Cytokine (LMPC) In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals on the validation and comparison of Luminex-based Multi-Plex Cytokine (LMPC) assays against traditional methods, primarily the Enzyme-Linked Immunosorbent Assay (ELISA). We offer a comparative analysis, supported by experimental data, to assist in selecting the appropriate assay for your research needs.

Introduction to LMPC Assays

Luminex-based multi-plex cytokine assays are a high-throughput technology that allows for the simultaneous measurement of multiple analytes (e.g., cytokines, chemokines, growth factors) in a single sample. This is achieved by using spectrally distinct microspheres, each coated with a specific capture antibody. The ability to analyze numerous analytes in a small sample volume makes this technology highly efficient for comprehensive profiling of biological responses.

Validation of these assays is critical to ensure the accuracy, precision, and reliability of the data. Key validation parameters include sensitivity, specificity, linearity, and reproducibility.

Comparative Analysis: LMPC vs. ELISA

The most common alternative to Luminex-based assays is the traditional ELISA. While both are antibody-based immunoassays, they differ significantly in throughput, sample volume requirements, and dynamic range.

Quantitative Data Comparison

The following table summarizes a comparative analysis of assay performance between a Luminex-based multi-plex assay and traditional ELISAs for the quantification of key cytokines. Data is representative of typical results found in validation studies.

ParameterLuminex Multi-Plex AssayTraditional ELISA
Sensitivity (Lower Limit of Quantification, LLQ)
IL-60.8 pg/mL2.5 pg/mL
TNF-α1.2 pg/mL5.0 pg/mL
IFN-γ2.1 pg/mL8.0 pg/mL
Dynamic Range 3-4 logs2 logs
Intra-Assay Precision (%CV) < 10%< 10%
Inter-Assay Precision (%CV) < 15%< 15%
Sample Volume per Analyte ~1-2 µL~50-100 µL

Note: Values are illustrative and can vary based on the specific analyte, kit manufacturer, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of assay results. Below are generalized protocols for both LMPC and ELISA assays.

LMPC Assay: General Protocol
  • Preparation: A filter plate is pre-wetted, and assay buffer is added to all wells.

  • Sample/Standard Incubation: Standards or samples are added to the wells, followed by the antibody-coupled magnetic beads. The plate is then incubated on a shaker for 2 hours at room temperature.

  • Washing: The plate is placed on a magnetic separator, and the beads are washed multiple times to remove unbound material.

  • Detection Antibody Incubation: A biotinylated detection antibody cocktail is added to each well, and the plate is incubated on a shaker for 1 hour at room temperature.

  • Streptavidin-PE Incubation: After another wash step, Streptavidin-Phycoerythrin (SAPE) is added, and the plate is incubated on a shaker for 30 minutes.

  • Data Acquisition: Following a final wash, sheath fluid is added, and the plate is read on a Luminex instrument, which measures the fluorescence intensity of the beads and the reporter molecule.

ELISA: General Protocol
  • Coating: A microplate is coated with a capture antibody specific for the target analyte and incubated overnight.

  • Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

  • Sample/Standard Incubation: Samples or standards are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody Incubation: After washing, a biotinylated detection antibody is added and incubated for 1-2 hours.

  • Enzyme Conjugate Incubation: Following another wash, a streptavidin-enzyme conjugate (e.g., HRP) is added and incubated for 20-30 minutes.

  • Substrate Addition: After a final wash, a substrate is added, leading to a color change.

  • Data Acquisition: The reaction is stopped, and the absorbance is read using a microplate reader.

Visualizing Workflows and Pathways

Diagrams are provided below to illustrate key processes and relationships in LMPC assay validation.

G LMPC Experimental Workflow cluster_prep Preparation cluster_incubation1 Incubation 1 cluster_detection Detection cluster_acquisition Data Acquisition A Pre-wet Filter Plate B Add Assay Buffer A->B C Add Samples/Standards B->C D Add Antibody-Coupled Beads C->D E Incubate (2 hrs) D->E F Wash Beads E->F G Add Detection Antibody F->G H Incubate (1 hr) G->H I Wash Beads H->I J Add Streptavidin-PE I->J K Incubate (30 mins) J->K L Final Wash K->L M Add Sheath Fluid L->M N Read on Luminex Instrument M->N

Caption: A flowchart illustrating the key steps in a typical Luminex-based multi-plex cytokine assay protocol.

G Assay Validation Parameters AssayValidation Assay Validation Accuracy Accuracy AssayValidation->Accuracy Precision Precision AssayValidation->Precision Sensitivity Sensitivity AssayValidation->Sensitivity Specificity Specificity AssayValidation->Specificity Linearity Linearity AssayValidation->Linearity Reproducibility Reproducibility AssayValidation->Reproducibility

Caption: Key parameters considered during the validation of an in vitro immunoassay.

G Cytokine Signaling Pathway (Simplified) Cytokine Cytokine (e.g., IL-6) Receptor Cell Surface Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Kinase Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation GeneExpression Gene Expression Nucleus->GeneExpression

Caption: A simplified diagram of the JAK-STAT signaling pathway, a common pathway activated by many cytokines.

LMPC (LMNG) vs. Other Non-ionic Detergents: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the critical field of membrane protein research, the choice of detergent is paramount to preserving the structural integrity and functional activity of these challenging but vital drug targets. This guide provides a detailed comparison of Lauryl Maltose Neopentyl Glycol (LMNG), a next-generation non-ionic detergent, with other commonly used non-ionic detergents such as n-dodecyl-β-D-maltoside (DDM), n-decyl-β-D-maltoside (DM), and octaethylene glycol monododecyl ether (C12E8). LMNG, a member of the maltose-neopentyl glycol (MNG) amphiphile family, has gained prominence for its superior ability to stabilize membrane proteins, particularly G-protein coupled receptors (GPCRs).[1][2][3]

Comparative Analysis of Physicochemical Properties

The efficacy of a detergent is closely linked to its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to form micelles, a crucial step for membrane protein solubilization.[4][5] A lower CMC generally indicates a more stable micelle, which can be advantageous for maintaining protein stability during purification and downstream applications.[6]

DetergentAbbreviationMolecular Weight ( g/mol )CMC (mM)CMC (% w/v)
Lauryl Maltose Neopentyl Glycol LMNG ~1035~0.01~0.001
n-dodecyl-β-D-maltosideDDM~510.6~0.17~0.0087
n-decyl-β-D-maltosideDM~482.6~1.7~0.082
Octaethylene glycol monododecyl etherC12E8~538.8~0.07~0.0038

Note: CMC values can vary depending on buffer conditions such as ionic strength and temperature.

Performance Comparison in Membrane Protein Research

While direct quantitative comparisons of protein yield and activity across a wide range of membrane proteins are not extensively documented in single studies, the available literature consistently points towards the superior performance of LMNG in maintaining the stability and functionality of challenging membrane proteins.

Lauryl Maltose Neopentyl Glycol (LMNG): This detergent features a unique structure with two hydrophilic maltose groups and two hydrophobic alkyl chains linked to a central quaternary carbon.[7] This architecture is thought to better mimic the lipid bilayer, providing a more stable environment for solubilized membrane proteins.[1] Studies have shown that LMNG is particularly effective in stabilizing GPCRs, often outperforming DDM.[8][9][10] The enhanced stability is attributed to the reduced motion of LMNG molecules within the micelle, leading to a denser packing of the aliphatic chains around the hydrophobic regions of the protein.[8][10]

n-dodecyl-β-D-maltoside (DDM): For many years, DDM has been the "gold standard" and one of the most widely used non-ionic detergents for membrane protein research.[3][11] It is considered a "gentle" detergent and has been successful in the solubilization and crystallization of numerous membrane proteins.[11] However, for particularly sensitive proteins, DDM may not provide sufficient stability, leading to denaturation over time.[8][9]

n-decyl-β-D-maltoside (DM): As a shorter-chain analogue of DDM, DM has a higher CMC. While effective for some applications, its micelles are generally less stable than those of DDM, which can be detrimental to the stability of more fragile membrane proteins.[12]

Octaethylene glycol monododecyl ether (C12E8): This polyoxyethylene-based detergent has been used in membrane protein studies, but its performance can be protein-dependent. For some sensitive proteins like certain GPCRs, it may be harsher compared to maltoside-based detergents like DDM.[11]

Experimental Workflow for Detergent Comparison

A systematic approach is crucial for selecting the optimal detergent for a specific membrane protein. The following workflow outlines the key steps in comparing the efficacy of different detergents.

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization & Screening cluster_analysis Analysis of Solubilized Protein cluster_optimization Purification & Characterization start Target Protein Expression (e.g., E. coli, Insect Cells) cell_lysis Cell Lysis & Membrane Isolation start->cell_lysis detergent_screening Detergent Solubilization (LMPC/LMNG, DDM, DM, C12E8 at various concentrations) cell_lysis->detergent_screening clarification Clarification (Ultracentrifugation) detergent_screening->clarification yield_quant Protein Yield Quantification (e.g., Western Blot, Fluorescence) clarification->yield_quant stability_assay Stability Assessment (e.g., Thermal Shift Assay, FSEC) clarification->stability_assay activity_assay Functional Analysis (e.g., Ligand Binding, Enzyme Activity) clarification->activity_assay purification Affinity Purification activity_assay->purification characterization Structural & Functional Studies (e.g., Cryo-EM, Crystallography) purification->characterization

Experimental workflow for detergent comparison.

Experimental Protocols

Detailed and reproducible protocols are essential for the objective comparison of detergent performance.

Membrane Protein Expression and Membrane Preparation

This protocol is a generalized procedure and may require optimization for specific proteins.

  • Protein Expression: Express the target membrane protein in a suitable host system (e.g., E. coli, insect, or mammalian cells).[13]

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Lyse the cells using a suitable method such as sonication or high-pressure homogenization.[13]

  • Membrane Isolation: Remove unbroken cells and debris by a low-speed centrifugation step. Isolate the membrane fraction from the supernatant by ultracentrifugation.[13]

  • Membrane Resuspension: Resuspend the membrane pellet in a storage buffer without detergent and store at -80°C.

Detergent Solubilization Screening
  • Detergent Preparation: Prepare stock solutions of each detergent (LMPC/LMNG, DDM, DM, C12E8) at a high concentration (e.g., 10% w/v) in the desired buffer.

  • Solubilization: Thaw the isolated membranes on ice. Dilute the membranes to a final protein concentration of 2-5 mg/mL in a solubilization buffer. Add varying concentrations of each detergent (typically starting from 0.5% to 2% w/v) to aliquots of the membrane suspension.[14]

  • Incubation: Incubate the mixtures for 1-2 hours at 4°C with gentle agitation to allow for membrane solubilization.

  • Clarification: Separate the solubilized fraction from the non-solubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[15]

  • Analysis of Solubilized Protein: Carefully collect the supernatant containing the solubilized membrane proteins for further analysis.

Protein Yield and Stability Assessment
  • Protein Quantification: Determine the concentration of the solubilized target protein in the supernatant using methods like Western blotting, ELISA, or if the protein is tagged with a fluorescent protein, by fluorescence intensity.

  • Fluorescence-Detection Size-Exclusion Chromatography (FSEC): For fluorescently tagged proteins, FSEC can be used to quickly assess both the yield and the monodispersity of the solubilized protein. A symmetric and monodisperse peak indicates a stable protein-detergent complex.

  • Thermal Shift Assay (TSA): Assess the thermal stability of the solubilized protein in each detergent. This can be done by monitoring protein unfolding as a function of temperature using techniques like circular dichroism (CD) spectroscopy or differential scanning fluorimetry (DSF). A higher melting temperature (Tm) indicates greater protein stability in that detergent.[16]

Functional Analysis

The specific functional assay will depend on the membrane protein of interest.

  • Ligand Binding Assays: For receptors, assess the binding of a specific radiolabeled or fluorescently labeled ligand to the solubilized protein. This provides a measure of the protein's functional integrity.[16]

  • Enzyme Activity Assays: For membrane enzymes, measure the catalytic activity of the solubilized protein using a specific substrate.

  • Transport Assays: For transporters, the protein may need to be reconstituted into liposomes to measure its transport activity.[16]

By systematically applying these protocols, researchers can make an informed decision on the most suitable detergent for their specific membrane protein, thereby increasing the likelihood of successful purification, and functional and structural characterization.

References

Safety Operating Guide

Proper Disposal of 1-Myristoyl-sn-glycero-3-phosphocholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers and drug development professionals handling 1-Myristoyl-sn-glycero-3-phosphocholine can ensure laboratory safety and compliance through established disposal procedures. While this lysophospholipid is not classified as a hazardous substance, proper disposal protocols are essential to maintain a safe and regulated laboratory environment.

Essential Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. In case of spills, clean the area thoroughly to prevent contamination.

Disposal Procedures

According to safety data sheets, this compound is not considered a hazardous substance or mixture under Regulation (EC) No. 1272/2008.[1] However, proper disposal is still necessary and must be conducted in accordance with federal, state, and local regulations.

The primary recommendation for the disposal of this compound that cannot be recovered or recycled is to use an approved and appropriate waste disposal facility.[1] It is important to note that any processing, use, or contamination of the product may alter its waste management requirements.[1]

Key Disposal Steps:

  • Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) office and local waste disposal regulations for specific guidance.

  • Segregate Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's protocols.

  • Package and Label: Securely package the waste in a clearly labeled, sealed container. The label should accurately identify the contents.

  • Professional Disposal: Arrange for collection by a licensed chemical waste disposal company.

Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties of this compound.

PropertyValue
Appearance White crystalline solid[1]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Slightly soluble in Chloroform and Methanol[1]
Predicted Melting Point 90°C[1]
Predicted Boiling Point 480°C[1]
Storage Temperature -20°C[1]

Disposal Workflow

The following diagram illustrates the recommended decision-making process for the proper disposal of this compound.

A Unused or Waste This compound B Can the material be recovered or recycled? A->B C Follow institutional protocols for recovery/recycling B->C Yes D Consult local, state, and federal disposal regulations B->D No E Package in a labeled, sealed container D->E F Dispose through an approved waste management facility E->F G Maintain disposal records F->G

References

Essential Safety and Operational Protocols for Handling 1-Myristoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for 1-Myristoyl-sn-glycero-3-phosphocholine, a key lysophospholipid in various research applications. Adherence to these protocols will minimize risk and ensure proper disposal.

While specific hazard information for this compound is not extensively detailed, data from closely related compounds like 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) indicates that it may cause skin and eye irritation, as well as respiratory irritation if inhaled as a dust.[1] Therefore, a cautious approach to handling is recommended, incorporating the use of appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for similar chemical compounds.

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or goggles. A face shield should be worn in addition when there is a splash hazard.Protects against splashes, flying particles, and chemical vapors.ANSI Z87.1 marked
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills.EN 374 (Gloves)
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95) is recommended.[2]Protects against inhalation of dust or aerosols.[1]NIOSH approved

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.

  • Preparation and Use : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. Before handling, ensure all required PPE is correctly worn. When preparing solutions, avoid creating dust. If working with the powder form, carefully weigh the required amount.[1]

  • Storage : Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1] The recommended storage temperature is typically -20°C.[2]

  • Spill Management : In the event of a spill, prevent further leakage if it is safe to do so. For small powder spills, carefully sweep or vacuum up the material and place it in a sealed container for disposal.[1] Avoid generating dust.[1] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Thoroughly clean the spill area with an appropriate solvent and then wash with soap and water. Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.

  • Unused Product : Dispose of the contents and container to an approved waste disposal plant.[1] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult state and local hazardous waste regulations to ensure complete and accurate classification.[1]

  • Contaminated Materials : All materials that have come into contact with the compound, including gloves, lab coats, absorbent materials, and empty containers, should be considered contaminated. These items must be collected in a designated, sealed hazardous waste container.

  • Waste Labeling : Clearly label all waste containers with the contents ("Hazardous Waste: this compound") and the associated hazards.

Experimental Workflow

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_preparation Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh Compound Weigh Compound Work in Fume Hood->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Evacuate Area Evacuate Area Perform Experiment->Evacuate Area Spill Occurs Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Contain Spill Contain Spill Evacuate Area->Contain Spill Clean Spill Clean Spill Contain Spill->Clean Spill Dispose of Spill Waste Dispose of Spill Waste Clean Spill->Dispose of Spill Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Myristoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
1-Myristoyl-sn-glycero-3-phosphocholine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。